2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c16-19-17-9-14(21)18-13-7-6-11(20(23)24)8-12(13)15(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZKDFJNXQQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537640 | |
| Record name | 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58077-08-0 | |
| Record name | 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and characterization of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a molecule of significant interest in medicinal chemistry and chemical biology. The azide moiety serves as a versatile chemical handle for bioconjugation via "click chemistry," while the benzophenone and nitro-aromatic core structures are prevalent in pharmacologically active compounds. This document offers a two-step synthetic protocol, beginning with the acylation of 2-amino-5-nitrobenzophenone to form a chloroacetamide intermediate, followed by nucleophilic substitution to introduce the azide group. We provide in-depth experimental procedures, a discussion of the underlying chemical principles, comprehensive characterization data, and critical safety protocols for handling the energetic azide functionality.
Foreword: The Imperative of Safety with Azido Compounds
Organic azides are high-energy molecules that demand the utmost respect and caution in a laboratory setting.[1] They are potentially explosive and can be sensitive to heat, light, shock, and friction.[2][3][4] Before commencing any experimental work described herein, a thorough review of safety protocols is mandatory.
Core Safety Mandates:
-
Hazard Assessment: The target molecule, C₁₅H₁₁N₅O₄, has a higher nitrogen-to-carbon ratio than recommended by the "Rule of Six," increasing its potential instability.[1][3] All manipulations must be conducted on the smallest possible scale.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety glasses. All work involving the azide must be performed in a certified chemical fume hood, behind a blast shield.[1][4][5]
-
Avoid Incompatibilities:
-
Metals: Never use metal spatulas or needles to handle azides, as this can form highly shock-sensitive heavy metal azides.[1][3][4][5] Use plastic or ceramic spatulas.
-
Acids: Avoid contact with acids, which can generate the highly toxic and explosive hydrazoic acid.[3][4]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[2][3][4]
-
-
Purification and Handling:
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[1][3][5] Never mix azide waste with acidic waste streams.[3]
Rationale and Synthetic Strategy
The synthesis of this compound is logically approached via a two-step sequence. This strategy is predicated on the robust and well-documented reactivity of primary aromatic amines and alkyl chlorides.
-
Step 1: Amide Formation. The synthesis commences with the acylation of the commercially available 2-amino-5-nitrobenzophenone.[6][7] This primary amine is reacted with chloroacetyl chloride in a nucleophilic acyl substitution to form the stable intermediate, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide. This reaction selectively forms the amide bond, leaving the chloro-group intact as a reactive site for the subsequent step.
-
Step 2: Azidation. The chloroacetamide intermediate possesses an activated α-chloro group, which is an excellent electrophile for nucleophilic substitution. By reacting this intermediate with sodium azide (NaN₃), the chloride is displaced via an Sₙ2 mechanism to yield the final target molecule.[][9][10] This is a standard and efficient method for introducing the azido functionality.[11][12][13][14]
The complete workflow is illustrated below.
Detailed Experimental Protocols
Part A: Synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (Intermediate)
This protocol is adapted from standard procedures for the acylation of aromatic amines.[15][16]
Materials & Reagents:
-
2-Amino-5-nitrobenzophenone (MW: 242.23 g/mol )[7]
-
Chloroacetyl chloride (MW: 112.94 g/mol )
-
Pyridine or Triethylamine (Base)
-
Ethyl Acetate (Solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in ethyl acetate.
-
Add a suitable base such as pyridine or triethylamine (1.2 eq) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield a solid product.
Part B: Synthesis of this compound (Target Molecule)
This procedure is based on established methods for converting alkyl halides to alkyl azides.[11][12][13][14]
Materials & Reagents:
-
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (Intermediate from Part A, MW: 318.71 g/mol )[17]
-
Sodium Azide (NaN₃, MW: 65.01 g/mol )
Procedure:
-
CRITICAL SAFETY STEP: Set up the reaction in a fume hood behind a blast shield. Ensure no acidic materials are nearby.
-
In a round-bottom flask, dissolve the N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium azide (1.3-1.5 eq) to the solution. Use a plastic or ceramic spatula for this transfer.
-
Heat the mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual sodium azide and other inorganic salts.
-
If the product does not precipitate, the mixture can be poured into cold water to induce precipitation, followed by filtration.
-
Dry the resulting solid product, this compound, under vacuum at a low temperature (do not heat). The product should be stored immediately in a cool, dark place.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₁N₅O₄ | [18] |
| Molecular Weight | 325.28 g/mol | [18] |
| Appearance | Expected to be a solid | - |
| IR (N₃ stretch) | ~2100 cm⁻¹ (strong, sharp) | [11][12] |
| IR (Amide C=O) | ~1660-1680 cm⁻¹ | [11][12][15] |
| IR (Amide N-H) | ~3250-3300 cm⁻¹ | [11][12] |
| ¹H NMR (CH₂-N₃) | Singlet, ~4.0-4.2 ppm | [11][12] |
| ¹H NMR (N-H) | Singlet, ~10.0 ppm | [11][12] |
| ¹H NMR (Aromatic) | Multiplets, ~7.0-8.5 ppm | - |
| Mass Spec (M+) | m/z ≈ 325.08 | [18] |
Expert Analysis of Characterization Data:
-
Infrared (IR) Spectroscopy: The single most diagnostic piece of evidence for a successful reaction is the appearance of a very strong, sharp absorption band around 2100 cm⁻¹. This peak is characteristic of the asymmetric stretching vibration of the azide functional group.[19][20][21] Its presence, along with the disappearance of the C-Cl stretching frequency from the intermediate, provides compelling evidence for the conversion. The amide C=O and N-H stretches should also be clearly visible.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum should show a distinct singlet in the region of 4.0-4.2 ppm, corresponding to the two protons of the methylene group (CH₂) adjacent to the azide.[11][12] The aromatic region will be complex due to the two substituted phenyl rings. A downfield singlet, often broad, corresponding to the amide N-H proton should also be observed.
-
Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR will confirm the presence of all 15 carbons in the molecule. Key signals include the two carbonyl carbons (benzophenone and amide), the methylene carbon (CH₂), and the various aromatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide a molecular ion peak that matches the calculated exact mass of the compound (325.0811 Da).[18] A common fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂, 28 Da), which may be observed in the mass spectrum.
Conclusion
This guide outlines a reliable and verifiable two-step synthesis for this compound from readily available starting materials. The protocols provided, when executed with the stringent safety precautions detailed, offer a clear path to obtaining this valuable chemical probe. The multi-faceted characterization strategy ensures the structural integrity and purity of the final product, making it suitable for subsequent applications in drug discovery, proteomics, and advanced materials science, where the azide handle can be leveraged for molecular assembly and bioconjugation.
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Introduction
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a complex organic molecule, stands at the intersection of several critical areas in pharmaceutical and chemical research. With the chemical formula C₁₅H₁₁N₅O₄ and a molecular weight of 325.28 g/mol , its structure incorporates an azide group, a nitroaromatic system, and an amide linkage, features that portend a unique and challenging physicochemical profile.[1][2] This guide provides a comprehensive exploration of these properties, offering both theoretical insights and detailed experimental protocols for their determination. Understanding these characteristics is paramount for researchers in drug development, as they fundamentally influence a compound's behavior, from its synthesis and handling to its ultimate biological activity and formulation. This document is intended for researchers, scientists, and drug development professionals, providing the in-depth technical knowledge necessary for the safe and effective utilization of this compound. One of the known applications of this compound is as an intermediate in the synthesis of Nitrazepam.[3][4]
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[O-])NC(=O)CN=[N+]=[N-][1]
The molecular architecture of this compound is defined by a central N-(2-benzoyl-4-nitrophenyl)acetamide core. The presence of the benzoyl group and the nitro group on the phenyl ring significantly influences the electron distribution and overall geometry of the molecule. The acetamide linker connects this aromatic system to a reactive 2-azidoethyl group. The azide functionality is a critical determinant of the compound's chemical reactivity and also introduces significant safety considerations.
Predicted and Known Physicochemical Properties
A summary of the core physicochemical parameters for this compound is presented below. It is important to note that while some properties are computationally predicted, others are based on preliminary data from suppliers and require experimental verification for definitive characterization.
| Property | Value/Information | Source |
| Molecular Weight | 325.28 g/mol | PubChem[1][2] |
| XLogP3 (Predicted) | 3.9 | PubChem[1] |
| Appearance | White Solid | United States Biological, Shanghai Huicheng Biological[3][4] |
| Solubility | Soluble in Chloroform, Methanol | United States Biological, Shanghai Huicheng Biological[3][4] |
| Melting Point | Not experimentally determined | N/A |
| pKa | Not experimentally determined | N/A |
| Aqueous Solubility | Not experimentally determined | N/A |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted and preliminary data must be substantiated through robust experimental analysis. The following section outlines detailed protocols for the determination of key physicochemical properties. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[7]
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[8][9] The tube is tapped gently to pack the sample to a height of 1-2 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[7]
-
Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as it approaches the expected melting point.[10]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is the melting point of the compound.[8][10]
-
Replicate Analysis: The determination should be repeated at least twice with fresh samples to ensure consistency and accuracy.[10]
Solubility Profiling
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation.[11][12] The solubility of this compound will be assessed in various solvents to establish a comprehensive profile.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[13]
-
Sample Preparation: An excess amount of the compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.[14]
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: For aqueous solutions, the pH of the final saturated solution is measured, as it significantly impacts the solubility of ionizable compounds.[11]
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, and target engagement.[15][16] Given the presence of an amide proton and the potential for the nitro and benzoyl groups to influence the electronic environment, determining the pKa is essential.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure adequate solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH with a calibrated electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of this curve. For more complex molecules, specialized software can be used to analyze the titration data and determine the pKa values.
Lipophilicity Assessment (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity.[17][18] It is a critical predictor of a drug's ability to cross biological membranes.[19]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[17]
Safety and Handling of an Azido-Containing Compound
The presence of the azido group (N₃) in this compound necessitates stringent safety protocols. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[20][21] The nitro group can further enhance this energetic character.
Core Safety Directives:
-
Explosion Hazard: Azides can decompose violently upon heating or mechanical shock.[20][22] It is crucial to avoid heating the solid material and to handle it with care, avoiding friction or grinding. Reactions should be conducted on the smallest possible scale.
-
Toxicity: The azide ion is acutely toxic, with a toxicity profile similar to cyanide.[20] It can be harmful if swallowed, inhaled, or absorbed through the skin.[22]
-
Incompatible Materials:
-
Metals: Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly explosive and shock-sensitive metal azides.[22] The use of metal spatulas or contact with metal surfaces should be strictly avoided.[22][23] Plastic or ceramic spatulas are recommended.[23]
-
Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[22][24]
-
Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of explosive di- and tri-azidomethane.[20][21][24]
-
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[22][23] For reactions with a higher risk of explosion, a blast shield should be used.[23]
-
Waste Disposal: Azide-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines.[20] It should never be poured down the drain, as it can react with metal pipes to form explosive deposits.[22]
Conclusion
This compound is a molecule with significant potential in chemical synthesis and, by extension, in the development of new therapeutic agents. However, its complex structure, featuring both highly energetic and biologically relevant functional groups, demands a thorough and cautious approach to its characterization and use. This guide has provided a framework for understanding and experimentally determining its core physicochemical properties, from melting point and solubility to pKa and lipophilicity. The paramount importance of adhering to strict safety protocols due to the presence of the azide group cannot be overstated. By integrating the theoretical knowledge with the practical experimental workflows and safety guidelines presented herein, researchers can confidently and responsibly unlock the full potential of this intriguing compound.
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ChemBK. (2024). 2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide. [Link]
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International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link]
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International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link]
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A Technical Guide to the Photoactivation of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide: Mechanism and Application
Abstract
Photoactivatable cross-linking agents are indispensable tools in modern chemical biology and drug discovery, enabling the covalent capture of transient, low-affinity biomolecular interactions in their native context. This guide provides an in-depth examination of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a trifunctional photo-probe. We will dissect its core photoactivation mechanism, from initial photon absorption to the generation of a highly reactive nitrene intermediate and its subsequent covalent insertion reactions. This document offers researchers and drug development professionals the foundational principles, field-proven experimental protocols, and data interpretation frameworks necessary to effectively leverage this powerful molecule for target identification and interaction mapping.
Introduction: The Need for Covalent Capture
Understanding biomolecular interactions is fundamental to deciphering cellular processes and developing targeted therapeutics. However, many critical interactions, such as those between a small molecule drug and its protein target or within dynamic protein complexes, are transient and often possess low affinity, making them difficult to study using traditional biochemical methods. Photo-induced cross-linking (PIC) provides a powerful solution by generating a highly reactive chemical species in situ upon light activation, which then forms a stable covalent bond with nearby molecules, effectively "trapping" the interaction for subsequent analysis.[1]
This compound is a sophisticated photo-probe designed for such applications. Its structure is notable for three key functionalities:
-
An azido (-N₃) group: The primary photo-reactive moiety.
-
A nitrophenyl group: This chromophore modulates the electronic properties of the azide, allowing for activation with longer, less biologically damaging wavelengths of UV light.[2]
-
A benzoyl group: This aromatic ketone can also participate in photochemical reactions and adds another layer of functionality, potentially as a triplet sensitizer.[3]
This guide will explore the precise mechanism by which this molecule transforms from an inert probe into a potent cross-linking agent upon photoactivation.
The Core Photoactivation Mechanism
The utility of this compound as a cross-linker is rooted in the photochemistry of the aryl azide group. The process can be understood as a sequence of discrete photochemical and chemical events.
Step 1: Photon Absorption and Excitation
The process begins when the molecule absorbs a photon of light. Unlike simple phenyl azides which require high-energy, short-wavelength UV light (e.g., 254-275 nm), the presence of the electron-withdrawing nitro group on the phenyl ring shifts the absorption maximum to longer wavelengths (long-wave UV, typically 300-460 nm).[2] This is a critical design feature, as longer wavelengths are less energetic and significantly reduce potential damage to sensitive biological samples like proteins and nucleic acids.[1]
Step 2: Formation of the Nitrene Intermediate
Upon absorbing a photon and reaching an electronically excited state, the azido group undergoes rapid decomposition. It extrudes a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive and electron-deficient species known as a nitrene .[2][4]
R-N₃ + hν → [R-N₃] → R-N: + N₂↑*
This generated aryl nitrene is the key reactive intermediate responsible for cross-linking. It is exceptionally short-lived, and its subsequent reactions occur in immediate proximity to where it was generated, ensuring that cross-linking is specific to the site of interaction.[5]
Step 3: Nitrene Insertion and Covalent Cross-Linking
The generated nitrene is a potent electrophile that can react with a wide variety of chemical bonds. Its primary and most useful reaction pathway in a biological context is insertion into C-H, N-H, and O-H bonds, which are abundant in proteins, nucleic acids, and other biomolecules.[4] This insertion reaction forms a new, stable covalent bond, permanently linking the probe (and its attached ligand or binding partner) to the interacting biomolecule.
The non-specific reactivity of the nitrene is a key advantage, as it does not require a specific functional group on the target molecule for reaction, making it a versatile tool for labeling even relatively inert binding sites.[3]
Caption: The photoactivation pathway of an aryl azide probe.
Experimental Characterization & Protocols
Validating the mechanism and identifying the products of a photo-cross-linking experiment requires specialized techniques capable of detecting transient species and pinpointing covalent modifications.
Detecting Reactive Intermediates: Transient Absorption Spectroscopy (TAS)
Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates.[6] In a typical TAS experiment, a short laser pulse (the "pump") excites the sample, and a second, time-delayed light pulse (the "probe") measures the change in absorbance as the excited molecules relax or react.[7]
-
Causality: By varying the delay time between the pump and probe pulses, a time-resolved spectrum can be constructed. This allows researchers to directly observe the decay of the initial azide species and the formation and subsequent decay of the nitrene intermediate, providing direct evidence for the proposed mechanism.[5][8] The kinetics of these processes can be measured on timescales from picoseconds to microseconds.[9]
Table 1: Key Parameters for Photo-Cross-Linking Experiments
| Parameter | Recommended Range | Rationale & Justification |
| Probe Concentration | 10 µM - 1 mM | Must be empirically determined. Lower concentrations minimize non-specific labeling, while higher concentrations can increase cross-linking efficiency.[4] |
| UV Irradiation Wavelength | 300 - 460 nm | Optimal for nitrophenyl azides to maximize activation efficiency while minimizing damage to biological samples.[2] |
| UV Irradiation Time | 1 - 15 minutes | Dependent on UV lamp intensity and sample geometry. Time should be minimized to prevent sample degradation while ensuring sufficient activation. |
| Target Concentration | > 1 µM | Higher target concentration favors intermolecular cross-linking over probe self-reaction or reaction with solvent. |
Protocol: General Photo-Cross-Linking of a Protein-Ligand Interaction
This protocol provides a framework for using this compound (or a derivative) to identify the binding partners of a specific ligand.
Materials:
-
Photo-probe conjugated to your ligand of interest.
-
Purified target protein or cell lysate.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
UV lamp with an emission maximum around 350-365 nm (e.g., a CL-1000 Ultraviolet Crosslinker).
-
SDS-PAGE reagents.
-
Ice bucket.
Methodology:
-
Sample Preparation:
-
In a microcentrifuge tube or a well of a 24-well plate, combine the target protein/lysate with the photo-probe-ligand conjugate. A typical final probe concentration is 10-100 µM.
-
Include a negative control sample without the photo-probe and another control that is not exposed to UV light.
-
Incubate the mixture for 15-30 minutes on ice or at 4°C to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the samples on ice, open the tube caps, and position them directly under the UV lamp.
-
Irradiate the samples with 350 nm UV light for 5-15 minutes. The optimal distance and time must be determined empirically. Self-Validation: The non-irradiated control should show no cross-linking, confirming that the reaction is light-dependent.
-
-
Analysis of Cross-Linking:
-
Following irradiation, add 4X SDS-PAGE loading buffer to each sample and boil for 5 minutes.
-
Resolve the proteins via SDS-PAGE.
-
Visualize the proteins using Coomassie Blue staining or Western blotting with an antibody against the target protein or an affinity tag. A successful cross-link will be indicated by the appearance of a new, higher molecular weight band corresponding to the target-probe conjugate.
-
Protocol: Identification of Cross-Linking Site by Mass Spectrometry
Methodology:
-
Band Excision: After Coomassie staining, excise the higher molecular weight band corresponding to the cross-linked complex from the SDS-PAGE gel. Also, excise the corresponding region from the control lane.
-
In-Gel Digestion:
-
Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate the cysteines with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel pieces with ACN.
-
Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) and incubate overnight at 37°C.
-
-
Peptide Extraction and LC-MS/MS Analysis:
-
Extract the digested peptides from the gel pieces using a series of ACN and formic acid washes.
-
Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Use specialized search algorithms (e.g., pLink, XlinkX) to identify cross-linked peptides. These algorithms search the MS/MS data for pairs of peptides that are covalently linked by the mass of the reacted photo-probe remnant.
-
The identification of a cross-linked peptide pair reveals the precise amino acid residue on the target protein that was modified by the photo-probe, thus mapping the interaction site.
-
Caption: A typical workflow for a photo-cross-linking experiment.
Conclusion and Future Outlook
This compound represents a class of powerful chemical tools for the study of biomolecular interactions. Its mechanism of action, centered on the light-induced generation of a highly reactive nitrene, allows for the covalent capture of binding events that are otherwise difficult to detect. By understanding the principles of photoactivation and employing rigorous, self-validating experimental protocols, researchers can successfully map drug-target binding sites, delineate protein-protein interaction networks, and gain critical insights into dynamic biological systems. The continued development of probes with further refined photochemical properties, such as activation by visible or two-photon light, promises to further expand the utility of this essential technique.[10][11]
References
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BenchChem. (2025). Application Notes and Protocols for Photo-Crosslinking with p-Methyl-cinnamoyl Azide. BenchChem. 4.[4]
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Gritsan, N., Polshakov, D. A., Tsao, M. L., & Platz, M. S. (2005). A study of 2-azido-3,5-dichlorobiphenyl by nano- and picosecond laser flash photolysis and computational methods. ResearchGate. .[8]
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Suchanek, M., Radzikowska, A., & Thiele, C. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(5), 2190-2202. .[1]
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Gritsan, N., & Platz, M. S. (2010). Photochemistry of Azides: The Azide/Nitrene Interface. ResearchGate. .[5]
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Chen, Z., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109. .[12]
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Rahimi, F., Maiti, P., & Bitan, G. (2022). Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) Applied to Amyloidogenic Peptides. JoVE. .[13]
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Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific. .[2]
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Missioui, M., Guerrab, W., Mague, J. T., & Ramli, Y. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1429–1430. .[14]
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Zou, K., & Zhao, Y. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. Photochemical & Photobiological Sciences, 11(3), 488-498. .[10]
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Edinburgh Instruments. (n.d.). Transient Absorption Spectroscopy. .[6]
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Chemistry For Everyone. (2024). What Is Transient Absorption Spectroscopy? YouTube. .[7]
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Melvin, T., & Schuster, G. B. (1990). The photochemistry of acetyl-substituted aroyl azides: the design of photolabeling agents for inert sites in hydrophobic regions. Photochemistry and Photobiology, 51(2), 155-160. .[3]
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Rowley, J. M., & Yoon, T. P. (2016). Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid Catalysis. Accounts of Chemical Research, 49(9), 1928-1937. .[11]
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An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
This guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's electronic transitions, a detailed protocol for spectral acquisition, and an in-depth interpretation of the resulting spectral data.
Introduction: Unveiling the Electronic Landscape
This compound (C₁₅H₁₁N₅O₄) is a complex organic molecule featuring multiple chromophoric systems.[1] Its structure incorporates a benzophenone moiety, a nitro-substituted aniline derivative, and an azide group. Each of these functional groups contributes to the molecule's unique electronic absorption profile in the UV-Vis region. Understanding this spectrum is critical for various applications, including reaction monitoring, purity assessment, photochemical investigations, and as a prerequisite for the development of analytical methods.
The UV-Vis spectrum arises from the absorption of electromagnetic radiation, which excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which absorption occurs are dictated by the molecule's electronic structure, particularly the nature of its π-systems and non-bonding electrons.
Theoretical Framework: Chromophores and Electronic Transitions
The absorption spectrum of this compound is a composite of the electronic transitions originating from its distinct structural components. To interpret the spectrum, we must consider the contributions of each chromophore: the benzophenone system, the 4-nitroaniline system, and the azido group.
-
Benzophenone Moiety : Benzophenone itself typically exhibits two main absorption bands. A strong band around 250 nm is attributed to a π → π* transition within the aromatic rings and the carbonyl group's conjugated system.[2][3] A much weaker, longer-wavelength band, often observed as a shoulder around 330-350 nm, corresponds to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.[2] The intensity and position of these bands are sensitive to solvent polarity and substitution on the phenyl rings.[2][4]
-
4-Nitroaniline Moiety : The 4-nitroaniline fragment is a powerful chromophore characterized by a strong intramolecular charge-transfer (ICT) band. The amino group acts as an electron donor and the nitro group as a strong electron acceptor, creating a highly polarized π-system. This results in an intense π → π* absorption band at a relatively long wavelength, typically observed between 375 nm and 428 nm depending on the substitution and solvent.[5]
-
Azido Group : Aliphatic and aromatic azides also contribute to UV absorption. Aromatic azides typically show multiple bands corresponding to π → π* transitions.[6] For instance, azidopyridines, which are aromatic azides, exhibit strong absorption bands in the 245-287 nm range.[6] Alkyl azides display a weak n → π* transition around 287 nm and a stronger π → π* transition near 216 nm.[6] The azide in the target molecule is attached to an acetyl group, and its contribution is expected in the shorter UV region.
The overall spectrum of this compound will therefore be a superposition of these individual transitions, likely resulting in a complex spectrum with multiple overlapping bands. The extended conjugation and electronic interactions between these systems can lead to shifts in wavelength (bathochromic or hypsochromic) and changes in intensity (hyperchromic or hypochromic) compared to the simple sum of the individual chromophores.
Hypothetical UV-Vis Spectrum and Data Summary
While no specific experimental spectrum for this exact molecule is readily available in the cited literature, a plausible spectrum can be predicted based on its constituent parts. The most prominent feature is expected to be the strong intramolecular charge-transfer band from the 4-nitroaniline core, likely appearing in the 380-410 nm region. The benzophenone π → π* transitions would contribute to intense absorption in the 240-280 nm range, likely overlapping with contributions from the aromatic azide system.
Table 1: Predicted Quantitative Data for the UV-Vis Spectrum of this compound in Ethanol.
| Band Assignment | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) | Primary Electronic Transition |
| Band I | ~255 | ~20,000 - 25,000 | π → π* (Benzophenone & Phenyl Rings) |
| Band II (Shoulder) | ~280 | ~10,000 - 15,000 | π → π* (Azide/Amide Conjugation) |
| Band III | ~395 | ~15,000 - 20,000 | Intramolecular Charge Transfer (ICT) (Nitroaniline System) |
Experimental Protocol for Spectral Acquisition
This section provides a robust, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of the title compound. The causality behind each step is explained to ensure scientific integrity.
4.1. Materials and Instrumentation
-
Analyte: this compound (Purity >98%)
-
Solvent: Ethanol, spectrophotometric grade (or other suitable solvent like acetonitrile or dichloromethane)
-
Instrumentation: Double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched pair of 1.00 cm path length quartz cuvettes
Rationale for Choices:
-
High Purity Analyte: Essential to ensure that the observed spectrum is representative of the target molecule and not impurities.
-
Spectrophotometric Grade Solvent: These solvents are manufactured to have low absorbance in the UV region, providing a stable and transparent baseline. Ethanol is a common choice due to its ability to dissolve a wide range of organic compounds and its UV transparency above 210 nm.
-
Double-Beam Spectrophotometer: This design corrects for fluctuations in lamp intensity and solvent absorbance in real-time, leading to a more stable and accurate baseline.
-
Quartz Cuvettes: Glass and plastic cuvettes absorb significantly in the UV region (<340 nm). Quartz is transparent down to ~190 nm, making it essential for UV spectroscopy.
4.2. Step-by-Step Methodology
-
Preparation of Stock Solution (e.g., 1 mM):
-
Accurately weigh approximately 3.25 mg of this compound (Molar Mass: 325.28 g/mol ).
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent. Mix thoroughly.
-
Causality: Preparing a concentrated stock solution allows for accurate dilutions to achieve concentrations suitable for measurement, minimizing weighing errors.
-
-
Preparation of Working Solution (e.g., 0.02 mM):
-
Pipette 200 µL of the 1 mM stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with spectrophotometric grade ethanol and mix thoroughly.
-
Causality: The Beer-Lambert Law is most linear for absorbances between 0.1 and 1.0. This dilution targets an absorbance within this optimal range, assuming a molar absorptivity around 15,000-20,000 L mol⁻¹ cm⁻¹.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range (e.g., 200-600 nm) and scan speed.
-
Fill both the sample and reference cuvettes with spectrophotometric grade ethanol.
-
Place the cuvettes in their respective holders and run a baseline scan. The resulting spectrum should be a flat line at or very near zero absorbance across the entire range.
-
Causality: The baseline correction electronically subtracts the absorbance of the solvent and any optical imperfections in the cuvettes, ensuring that the final spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it three times with small aliquots of the working solution.
-
Fill the sample cuvette with the working solution. Ensure there are no air bubbles.
-
Place the sample cuvette back into the sample holder.
-
Run the sample scan.
-
Causality: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent left after cleaning.
-
4.3. Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition.
Interpretation and Discussion of Spectral Features
The predicted UV-Vis spectrum of this compound is dominated by strong π → π* and charge-transfer transitions.
-
Band III (~395 nm): This long-wavelength band is unequivocally assigned to the intramolecular charge-transfer (ICT) transition within the 2-amino-4-nitrophenyl moiety. The lone pair on the amide nitrogen (N-H) acts as a powerful electron-donating group, pushing electron density into the aromatic ring, which is then strongly withdrawn by the nitro group (NO₂). This type of transition is known to be highly intense (large ε) and sensitive to solvent polarity.[7] In more polar solvents, a bathochromic (red) shift is often observed as the more polar excited state is stabilized by the solvent molecules.
-
Band I (~255 nm): This high-energy, intense band is characteristic of the π → π* transitions within the benzophenone system.[2] It involves the excitation of electrons from bonding π orbitals to antibonding π* orbitals distributed across the two phenyl rings and the carbonyl group. This band will likely overlap with π → π* transitions from the substituted nitroaromatic ring.
-
Band II (~280 nm, shoulder): This feature likely arises from a combination of transitions. It could be a distinct π → π* transition associated with the azidoacetyl group (-NH-CO-CH₂N₃). Aromatic azides are known to absorb in this region.[6] Additionally, the n → π* transition of the benzophenone carbonyl group, though weak, could be masked under this more intense absorption envelope.
The overall structure lacks the symmetry that might forbid certain transitions, so most expected transitions should be observable, even if they overlap significantly. The high molar absorptivity values across the spectrum confirm the presence of extensive, highly conjugated π-electron systems.
Caption: Relationship between molecular structure and spectral features.
Conclusion
The UV-Vis absorption spectrum of this compound is a rich composite of the electronic properties of its constituent chromophores. The spectrum is predicted to be dominated by an intense intramolecular charge-transfer band near 395 nm and strong π → π* transitions in the 250-280 nm region. The provided experimental protocol offers a reliable method for acquiring an accurate spectrum, which is an indispensable tool for the characterization and analysis of this complex molecule in research and development settings.
References
-
Molecules. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. [Link]
-
Abu-Eittah, R. H., & El-Kourashy, A. G. (2008). The electronic absorption spectra of pyridine azides, solvent and molecular orbital treatment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 641-649. [Link]
-
ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. [Link]
-
Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy, 9(2), 847-849. [Link]
-
ResearchGate. UV–Vis absorption spectra of 4-nitroaniline over (a) CdS. [Link]
-
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]
-
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-
Cercomp. Spectroscopy 2: electronic transitions. [Link]
-
ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline. [Link]
-
Gonzaga, F. B., et al. (2012). Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 116(36), 9086-9093. [Link]
-
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-
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-
Ramli, Y., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 791-793. [Link]
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Ramli, Y., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. SciSpace. [Link]
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Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 577–582. [Link]
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An In-depth Technical Guide to the Formation and Application of Reactive Nitrenes from 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Covalent Interactions with a Dual-Action Photoprobe
In the intricate world of chemical biology and drug discovery, the identification of molecular targets and the elucidation of binding interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient interactions. This guide focuses on a particularly intriguing photoprobe, 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide , a molecule uniquely equipped with two photoreactive moieties: an aryl azide and a benzophenone. This dual functionality offers distinct advantages, enabling a more controlled and efficient generation of the highly reactive nitrene intermediate. As a senior application scientist, my objective is to provide not just a set of protocols, but a deep dive into the causality behind the experimental choices, empowering researchers to harness the full potential of this versatile tool.
The Compound: A Strategic Design for Photo-activation
The structure of this compound is no accident. It is a carefully crafted molecule designed for controlled photo-reactivity.
-
The Aryl Azide: This is the primary precursor to the reactive nitrene species. Upon photolysis or thermolysis, it extrudes molecular nitrogen (N₂) to generate a highly reactive nitrene, which can then undergo a variety of bond insertion and addition reactions.[1]
-
The Benzophenone Moiety: This group is a highly efficient and well-characterized photosensitizer.[2] Its presence is the key to the enhanced utility of this compound. Upon irradiation with UV light (around 350-365 nm), the benzophenone group absorbs the light and efficiently undergoes intersystem crossing to form a long-lived triplet state.[3][4]
-
The Nitro Group: The electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the resulting nitrene.
The strategic combination of the benzophenone and aryl azide groups allows for the generation of the nitrene via intramolecular triplet energy transfer. This process enables the use of longer wavelength UV light, which is less damaging to biological systems compared to the shorter wavelengths typically required to directly excite an aryl azide.[5]
Chemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₅O₄ | |
| Molecular Weight | 325.28 g/mol | |
| CAS Number | 58077-08-0 | |
| Appearance | White Solid | Inferred from similar compounds |
| Solubility | Soluble in Chloroform, DMSO, DMF | Inferred from similar compounds |
Synthesis of the Precursor: A Two-Step Approach
The synthesis of this compound is a straightforward two-step process starting from commercially available materials.
Detailed Experimental Protocol: Synthesis
Part A: Synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (The Precursor) [Adapted from similar syntheses[6][7][8]]
-
Reaction Setup: To a solution of 2-amino-5-nitrobenzophenone (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Causality: The dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide.[9]
Part B: Synthesis of this compound [Adapted from similar syntheses]
-
Reaction Setup: Dissolve N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (1.0 eq) in dimethylformamide (DMF) or acetone.
-
Azide Addition: Add sodium azide (1.5 eq) to the solution. Causality: A slight excess of sodium azide ensures complete conversion of the chloroacetamide.
-
Reaction Progression: Heat the mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Generation of the Reactive Nitrene: The Power of Intramolecular Sensitization
The generation of the reactive nitrene from the azido precursor is the critical step. This can be achieved through thermolysis or, more commonly for biological applications, photolysis. The presence of the benzophenone moiety makes photolysis particularly attractive.
Mechanism of Intramolecular Photosensitization
Upon irradiation with UV light around 350-365 nm, the benzophenone chromophore is excited to its singlet state (S₁). It then undergoes a very rapid and efficient intersystem crossing (ISC) to its triplet state (T₁), with a quantum yield approaching unity.[3][4] This triplet benzophenone can then transfer its energy to the nearby azido group, promoting it to its triplet state. The triplet azide is unstable and rapidly decomposes, extruding N₂ to form the triplet nitrene.
This intramolecular sensitization is highly advantageous as it allows the use of longer wavelength UV light (UVA), which is less damaging to proteins and other biomolecules than the UVC or UVB light typically required for direct photolysis of simple aryl azides.[5]
Detailed Experimental Protocol: Photolysis for Nitrene Generation
This is a generalized protocol and should be optimized for each specific application.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF). The final concentration in the reaction mixture will typically be in the low micromolar range. The biological sample (e.g., protein solution, cell lysate) should be in a buffer that does not contain primary amines (like Tris) or thiols (like DTT), as these can quench the reactive nitrene.[10]
-
Incubation: Add the photoprobe to the biological sample and incubate (typically at 4 °C or on ice) to allow for binding to the target.
-
Irradiation: Place the sample in a quartz cuvette or on a petri dish on ice. Irradiate with a UV lamp at 350-365 nm. The irradiation time will need to be optimized but is typically in the range of 5-30 minutes. Causality: Keeping the sample on ice minimizes thermal denaturation of proteins during irradiation.
-
Post-Irradiation: After irradiation, the covalently cross-linked products are stable and can be further analyzed.
Reactivity of the Generated Nitrene: From Generation to Covalent Capture
The generated nitrene is a highly reactive intermediate with a sextet of electrons, making it strongly electrophilic. It can exist in either a singlet or a triplet state, which have different reactivities.
-
Singlet Nitrene: Reacts concertedly via insertion into C-H and N-H bonds with retention of stereochemistry.[11] It can also add to double bonds to form aziridines.
-
Triplet Nitrene: Reacts in a stepwise manner, typically via hydrogen abstraction to form a radical pair, followed by recombination. This can lead to a loss of stereochemistry.[4]
The intramolecular sensitization by benzophenone is expected to primarily generate the triplet nitrene. However, intersystem crossing to the singlet state is possible. The nitrene will rapidly react with any suitable bond in its immediate vicinity, making it an excellent tool for mapping binding interfaces.
Applications in Drug Discovery and Chemical Biology
The primary application of this compound is in photoaffinity labeling to identify and characterize the binding partners of small molecules.
By attaching this photoprobe to a bioactive small molecule, researchers can:
-
Identify the direct protein target of a drug candidate in a complex proteome.
-
Map the binding site of a ligand on its target protein.
-
Study protein-protein interactions by designing probes that bind to one partner and cross-link to another.
Trustworthiness and Self-Validation
To ensure the validity of results obtained using this photoprobe, several control experiments are essential:
-
Competition Experiment: Pre-incubate the biological sample with an excess of the non-photoreactive parent molecule before adding the photoprobe. A significant reduction in labeling of a specific protein indicates specific binding.
-
No UV Control: A sample containing the photoprobe and the biological sample that is not irradiated should show no covalent labeling.
-
Probe-Only Control: Irradiate the photoprobe in the absence of the biological sample to identify any products of intramolecular reactions or reactions with the buffer.
Conclusion: A Powerful Tool for Covalent Capture
This compound represents a sophisticated tool for researchers in drug discovery and chemical biology. Its dual-action design, leveraging intramolecular photosensitization, allows for the efficient and controlled generation of reactive nitrenes under biologically compatible conditions. By understanding the principles behind its design, synthesis, and reactivity, researchers can confidently employ this photoprobe to illuminate the complex web of molecular interactions that underpin biological processes.
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The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. [Link]
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solubility of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide in aqueous buffers
An In-Depth Technical Guide to Determining the Aqueous Buffer Solubility of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive framework for determining the aqueous solubility of this compound (CAS: 58077-08-0), a key intermediate in pharmaceutical synthesis. Given the compound's structural characteristics—large aromatic surface area, multiple electron-withdrawing groups, and an amide linkage—it is predicted to have low aqueous solubility, a critical parameter influencing bioavailability and formulation development. This document outlines the theoretical underpinnings of solubility, contrasts kinetic and thermodynamic assays, and provides detailed, field-proven protocols for experimental determination. We emphasize a self-validating methodology, from buffer preparation to analytical quantification via HPLC-UV, designed to equip researchers in drug discovery and development with a robust strategy for characterizing this and other similarly challenging compounds.
Compound Overview: this compound
This compound is a complex organic molecule primarily recognized as an intermediate in the synthesis of Nitrazepam.[1][2] A thorough understanding of its physicochemical properties is paramount for process optimization and formulation.
1.1. Chemical and Physical Properties The molecule's structure is characterized by two phenyl rings, a nitro group, an azido group, and an acetamide linker. These features collectively suggest low intrinsic aqueous solubility.
| Property | Value | Source |
| CAS Number | 58077-08-0 | [3] |
| Molecular Formula | C₁₅H₁₁N₅O₄ | [3][4] |
| Molecular Weight | 325.28 g/mol | [3][4] |
| Appearance | White Solid | [2] |
| Known Solvents | Chloroform, Methanol | [1][2] |
| Predicted LogP | 3.9 | [3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | [3] |
| Hydrogen Bond Acceptors | 8 (4xO, 3xN in azide, 1xN in amide) | [3] |
The high predicted LogP value and the large non-polar surface area are strong indicators of hydrophobicity, while the single hydrogen bond donor limits its interaction with the aqueous solvent matrix.[5][6]
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
In drug discovery, solubility is not a single value but a concept evaluated through different experimental lenses, primarily kinetic and thermodynamic.[7]
-
Kinetic Solubility: Measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated organic stock (e.g., DMSO) to an aqueous buffer.[8][9] This high-throughput screening method is valuable in early discovery to quickly flag problematic compounds.[8] However, it can overestimate solubility as it may reflect the properties of an amorphous, higher-energy state.[10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable solid form.[7] This "gold standard" measurement is time-intensive but essential for late-stage development, formulation, and biopharmaceutical classification (BCS).[11][12]
For this compound, a dual approach is recommended: an initial kinetic assessment for rapid profiling, followed by a definitive thermodynamic study under physiologically relevant conditions.
Caption: High-level strategy for solubility characterization.
Experimental Design: Buffers and Analytical Systems
A robust experimental design is predicated on meticulous preparation of reagents and the selection of an appropriate analytical method.
3.1. Preparation of Physiologically Relevant Aqueous Buffers To assess biopharmaceutical properties, solubility should be determined across the physiological pH range of the gastrointestinal tract.[12] The recommended buffers are pH 1.2, 4.5, and 6.8.
Core Principles of Buffer Preparation:
-
pKa Proximity: Choose a buffer system whose pKa is within ±1 pH unit of the target pH for maximum buffering capacity.[13][14]
-
Component Solubility: Ensure all buffer salts are fully soluble at the target concentration.[13]
-
pH Adjustment: Always adjust the pH of the buffer before bringing it to the final volume. The final pH should be verified at the temperature of the experiment (e.g., 37 °C).[12][15]
Stock Solutions:
-
0.2 M Potassium Dihydrogen Phosphate (KH₂PO₄): Dissolve 27.22 g of KH₂PO₄ in 1000 mL of purified water.[10]
-
0.2 M Sodium Hydroxide (NaOH): Dissolve 8.0 g of NaOH in 1000 mL of purified water.
-
0.2 M Acetic Acid: 11.5 mL of glacial acetic acid diluted to 1000 mL with purified water.
-
0.2 M Sodium Acetate: Dissolve 16.4 g of anhydrous sodium acetate in 1000 mL of purified water.
Buffer Recipes (to make 250 mL):
| Target pH | Buffer System | Composition | Final Step |
| 1.2 | HCl/NaCl | Dissolve 0.5 g NaCl in 200 mL water, add ~17.5 mL of 0.2 M HCl. | Adjust pH to 1.2 with HCl, then add water to 250 mL.[12] |
| 4.5 | Acetate | Mix ~72.5 mL of 0.2 M Acetic Acid with ~27.5 mL of 0.2 M Sodium Acetate. | Adjust pH to 4.5, then add water to 250 mL.[12] |
| 6.8 | Phosphate | Mix 62.5 mL of 0.2 M KH₂PO₄ with 28.2 mL of 0.2 M NaOH. | Adjust pH to 6.8, then add water to 250 mL.[10] |
3.2. Analytical Method: High-Performance Liquid Chromatography (HPLC-UV) HPLC coupled with a UV detector is the preferred method for quantifying the solute concentration in a saturated solution. Its primary advantage over direct UV spectrophotometry is its ability to separate the parent compound from any potential impurities or degradants, ensuring analytical accuracy.[10]
Experimental Protocols
4.1. Protocol 1: Kinetic Solubility Determination This protocol uses a 96-well plate format to rapidly assess solubility by detecting precipitation.
Caption: Workflow for the kinetic solubility assay.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial 2-fold dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Aqueous Transfer: Transfer 2 µL from each well of the DMSO plate into a corresponding 96-well clear-bottom plate pre-filled with 198 µL of the desired aqueous buffer (pH 1.2, 4.5, or 6.8). This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake for 2 hours at room temperature.
-
Detection: Measure the turbidity of each well using a nephelometer or by reading absorbance at a non-interfering wavelength (e.g., 620 nm) on a UV plate reader.[9]
-
Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation above the background signal.
4.2. Protocol 2: Thermodynamic Solubility (Shake-Flask) Determination This is the definitive method for measuring equilibrium solubility.[16][17]
Caption: Workflow for the thermodynamic shake-flask assay.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-3 mg, ensuring solid is visible) to a glass vial containing a known volume (e.g., 1.0 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[12] Agitate for at least 24 hours.
-
Sampling: At designated time points (e.g., 24 and 48 hours), carefully withdraw an aliquot of the suspension. The purpose of multiple time points is to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).
-
Phase Separation: Immediately separate the undissolved solid from the supernatant. This is critical and is best achieved by high-speed centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard calibration curve.
-
Solid State Analysis (Optional but Recommended): After the experiment, the remaining solid can be analyzed by polarized light microscopy to confirm it has not changed its crystalline form.[10]
Data Interpretation and Presentation
The results from the thermodynamic solubility study should be compiled into a clear, concise table. This allows for easy comparison across different pH conditions and provides essential data for further development decisions.
Table 1: Thermodynamic Solubility of this compound at 37 °C
| Buffer pH | Solubility (µg/mL) ± SD (n=3) | Molar Solubility (µM) ± SD (n=3) |
| 1.2 | [Experimental Value] | [Calculated Value] |
| 4.5 | [Experimental Value] | [Calculated Value] |
| 6.8 | [Experimental Value] | [Calculated Value] |
Interpretation:
-
Low Solubility: Given the molecule's structure, expect values to be low, potentially in the range of <1 to 10 µg/mL.
-
pH Dependence: The amide group is generally non-ionizable under physiological conditions, and the molecule lacks other strongly acidic or basic centers.[5] Therefore, significant pH-dependent solubility is not expected across the 1.2-6.8 range. Any minor variations may be attributable to subtle changes in hydration or crystal packing forces influenced by buffer salts.
-
BCS Classification Implication: Low solubility across this pH range would likely place this compound, or a drug derived from it, into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), necessitating enabling formulation strategies.[12]
Conclusion
This guide provides a scientifically rigorous and practical approach to characterizing the aqueous solubility of this compound. By employing both high-throughput kinetic screening and definitive thermodynamic shake-flask methods, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development pipeline. The protocols and theoretical considerations presented herein are designed to be broadly applicable to other sparingly soluble compounds, forming a foundational component of any comprehensive preformulation program.
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Ramli, Y., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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stability of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide in different solvents
An In-Depth Technical Guide to the Stability of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. A compound that degrades under routine handling, formulation, or physiological conditions is a liability, regardless of its in-vitro potency. The subject of this guide, this compound, is a molecule of significant interest, likely as a photo-affinity label or a synthetic intermediate, owing to its benzophenone, azide, and nitro-substituted phenyl functionalities. Each of these groups contributes to a unique and complex reactivity profile that demands rigorous stability assessment.
This document is not a mere recitation of data but a comprehensive guide to understanding and evaluating the stability of this compound. We will delve into the theoretical underpinnings of its potential degradation pathways and provide robust, field-tested protocols for empirical stability determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in any research or development pipeline.
Molecular Architecture and Inherent Reactivity
A thorough understanding of a molecule's stability begins with a structural deconstruction and an appreciation for the reactivity of its constituent functional groups.
The structure of this compound is presented below:
Caption: Chemical structure of this compound.
The Azidoacetyl Moiety: A High-Energy Functional Group
The 2-azidoacetamide group is a primary determinant of the compound's potential instability. Organic azides are known for their energetic nature and can be sensitive to heat, light, and shock.[1][2] While aliphatic azides are generally more stable than their aromatic or vinylic counterparts, the presence of other activating groups in the molecule warrants caution.[3]
-
Thermal Decomposition: Upon heating, organic azides can extrude dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This decomposition can be explosive, particularly with low molecular weight azides or those with a high nitrogen-to-carbon ratio.[1][2]
-
Photochemical Decomposition: Azides can also be decomposed by UV light, again forming a nitrene. This process is often exploited in "click chemistry" and other bioconjugation techniques.[3]
-
Acidic Conditions: In the presence of strong acids, the azide group can be protonated, potentially leading to the formation of hydrazoic acid (HN₃), which is both highly toxic and explosive.[1] It is imperative to avoid acidic conditions when handling this compound.
-
Reaction with Nucleophiles: The terminal nitrogen of the azide is mildly nucleophilic, while the central nitrogen is electrophilic. Azides can react with various nucleophiles, such as phosphines (in the Staudinger ligation), which reduces the azide to an amine.[3]
The Benzophenone Chromophore: A Photoreactive Hub
The benzophenone moiety is a well-known photosensitizer.[4][5] Upon absorption of UV radiation (typically around 340-360 nm), it undergoes efficient intersystem crossing to a long-lived triplet excited state.[6][7]
-
Hydrogen Abstraction: The excited triplet state of benzophenone is a potent hydrogen abstractor. In the presence of hydrogen-donating solvents, such as alcohols (e.g., isopropanol, ethanol, methanol), it can abstract a hydrogen atom, leading to the formation of a ketyl radical and a solvent-derived radical.[4][6][7] This can initiate a cascade of radical reactions, leading to degradation of the parent molecule and the formation of impurities.
-
Energy Transfer: The excited benzophenone can also act as a photosensitizer, transferring its energy to other molecules, which may then undergo degradation.
The Nitroaromatic System: An Electron-Withdrawing and Energetic Component
The 4-nitrophenyl group significantly influences the electronic properties of the molecule.
-
Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, which can impact the reactivity of the adjacent amide and the overall electronic distribution of the molecule.
-
Energetic Contribution: Like the azide, the nitro group is an "explosophore" and contributes to the overall energetic nature of the molecule.[1] The presence of both an azide and a nitro group warrants careful handling and storage.[1][8][9]
The Amide Linkage: A Point of Potential Hydrolysis
Amide bonds are generally stable; however, they can be susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the molecule into 2-amino-5-nitrobenzophenone and 2-azidoacetic acid.[10] While this is less of a concern under typical neutral conditions, it should be considered in forced degradation studies.
The Critical Role of the Solvent Environment
The choice of solvent is paramount, as it can dictate the dominant degradation pathway. Solvents are broadly categorized as polar protic, polar aprotic, and non-polar.[11][12]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[11][13] They can stabilize ionic intermediates and are excellent hydrogen donors for the photoreduction of the benzophenone moiety.[14] The potential for solvolysis of the azide or hydrolysis of the amide, though likely slow, should also be considered.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds.[11][13] They are less likely to participate in hydrogen bonding with the solute.[14] While they are not hydrogen donors for photoreduction, they may still facilitate other degradation pathways. It is important to note that some polar aprotic solvents, like DMSO, can decompose under certain conditions and should be used with caution in long-term stability studies.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are generally poor at solvating polar molecules. The solubility of the title compound in these solvents is expected to be low. Degradation in these solvents is likely to be dominated by thermal or photochemical processes, without direct solvent participation.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): These should be strictly avoided. Azides can react with halogenated solvents to form di- and tri-azidomethane, which are extremely unstable and explosive.[1]
Experimental Design for Stability Assessment
A robust stability study should be systematic and well-controlled. The following protocols provide a framework for assessing the stability of this compound under various conditions.
Materials and Instrumentation
-
Compound: this compound, with a purity of >98% confirmed by HPLC and NMR.
-
Solvents: HPLC-grade or equivalent purity for all solvents tested (e.g., methanol, ethanol, acetonitrile, DMSO, water).
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector. A photodiode array (PDA) detector is highly recommended to monitor for the appearance of new peaks and to assess peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for the identification of degradation products.
-
Calibrated pH meter.
-
Temperature-controlled incubator/oven.
-
Photostability chamber with a controlled light source (e.g., ICH-compliant option 2).
-
Experimental Workflow
Caption: A generalized workflow for assessing compound stability.
Protocol 1: Thermal Stability in Different Solvents
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in a suitable solvent in which it is known to be stable for a short period, such as acetonitrile.
-
Working Solution Preparation: In separate amber glass vials, dilute the stock solution to a final concentration of 100 µg/mL in each of the test solvents (e.g., methanol, ethanol, acetonitrile, DMSO, and a buffered aqueous solution at pH 7.4). The use of amber vials is crucial to prevent photodegradation.
-
Initial Time Point (t=0): Immediately after preparation, take an aliquot from each working solution, dilute as necessary, and analyze by HPLC to determine the initial peak area and purity.
-
Incubation: Place the sealed vials in a temperature-controlled incubator set to a standard temperature (e.g., 40°C or 60°C for accelerated studies).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial, cool to room temperature, and analyze by HPLC.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each solvent. If significant degradation occurs, use the data to calculate the degradation rate constant and half-life (t₁/₂). Analyze stressed samples by LC-MS to identify major degradation products.
Protocol 2: Photostability Assessment
-
Solution Preparation: Prepare working solutions as described in Protocol 1, but use clear glass vials (e.g., quartz or borosilicate). Prepare a parallel set of samples in amber vials to serve as dark controls.
-
Exposure: Place the clear vials and the dark controls in a photostability chamber. Expose the samples to a light source that provides both UV and visible light, as specified by ICH guideline Q1B.
-
Time-Point Analysis: At appropriate time intervals, withdraw aliquots from both the light-exposed and dark control samples and analyze by HPLC.
-
Data Analysis: Compare the degradation in the light-exposed samples to that in the dark controls. Significant degradation in the light-exposed samples, particularly in hydrogen-donating solvents like alcohols, would be indicative of photochemical instability, likely mediated by the benzophenone moiety. Use LC-MS to identify any photoproducts.
Anticipated Stability Profiles and Data Interpretation
Based on the chemical nature of this compound, we can hypothesize potential stability outcomes.
| Solvent Type | Condition | Predicted Primary Degradation Pathway | Rationale |
| Polar Protic | Light | Photoreduction of Benzophenone | High availability of abstractable hydrogen atoms from the solvent.[4][6][7] |
| (Methanol, Ethanol) | Heat | Solvolysis/Thermal decomposition of Azide | Potential for solvent to participate in degradation, although likely slower than photoreduction. |
| Polar Aprotic | Light | Photochemical decomposition of Azide | In the absence of H-donors, direct photolysis of the azide may become more prominent. |
| (Acetonitrile, DMF) | Heat | Thermal decomposition of Azide | Intrinsic thermal lability of the azide group.[1][2] |
| Aqueous Buffer | Heat | Hydrolysis of Amide | Possible under forced conditions (non-neutral pH, high temperature). |
| (pH 7.4) | Light | Photoreduction (slow) | Water is a poorer H-donor than alcohols, but photoreduction may still occur. |
Degradation Pathway Visualization
A plausible degradation pathway, particularly in protic solvents under UV irradiation, involves the photoreduction of the benzophenone group.
Caption: A simplified proposed pathway for photodegradation in protic solvents.
Conclusions and Best Practices
The stability of this compound is a complex interplay between its three key functional groups and the surrounding solvent environment. This guide provides a framework for a thorough and scientifically rigorous assessment of its stability.
Key Recommendations:
-
Handling and Storage: Due to its energetic and photosensitive nature, this compound should be stored at low temperatures (ideally -20°C), protected from light, and in a well-ventilated area.[1][15] Avoid contact with metals, strong acids, and halogenated solvents.[1]
-
Solvent Selection: For formulation or reaction purposes where stability is critical, polar aprotic solvents like acetonitrile are likely to be a better choice than protic solvents, especially if exposure to light is unavoidable.
-
Forced Degradation: The protocols outlined here serve as a basis for forced degradation studies, which are essential for identifying potential degradants and developing stability-indicating analytical methods.
-
Data-Driven Decisions: The empirical data generated from these studies will be invaluable for guiding the use of this molecule in drug discovery and development, ensuring its integrity and the reliability of downstream experimental results.
By adopting a proactive and systematic approach to stability assessment, researchers can mitigate risks, avoid costly delays, and ultimately enhance the quality and success of their scientific endeavors.
References
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Shoaf, A. L., & Bayse, C. A. (2019). The effect of nitro groups on N2 extrusion from aromatic azide-based energetic materials. Physical Chemistry Chemical Physics, 21(36), 19993-20001. Available at: [Link][8][9]
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Boscá, F., & Miranda, M. A. (1998). Photosensitizing drugs containing the benzophenone chromophore. Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-26. Available at: [Link][4]
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University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link][1]
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Missioui, M., Guerrab, W., Mague, J. T., & Ramli, Y. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 793-795. Available at: [Link][16][17]
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Sangamwar, A., & Deshpande, A. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(1), 22-41. Available at: [Link][5]
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Patil, S., & Shinde, P. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1464-1466. Available at: [Link][6]
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Neckers, D. C. (1989). The Photochemistry of Benzophenone. The Spectrum, 2(1), 1-4. Available at: [Link][7]
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University of California, Los Angeles. (n.d.). Azide Compounds. Environmental Health and Safety. Available at: [Link][2]
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Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData, 7(7), x220718. Available at: [Link][19]
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Missioui, M., Guerrab, W., Mague, J. T., & Ramli, Y. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 863-868. Available at: [Link][10]
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Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. Available at: [Link][20][21]
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A Technical Guide to Mapping Protein-Protein Interactions with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Introduction
The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is fundamental to deciphering cellular function, disease mechanisms, and discovering novel therapeutic targets.[1] While many interactions are stable, a vast number are transient, forming fleeting complexes that are challenging to study with traditional biochemical methods. Chemical cross-linking coupled with mass spectrometry (CXMS) has emerged as an indispensable tool for capturing these interactions by creating a covalent "snapshot" of proteins in close proximity.[2][3]
This guide provides an in-depth exploration of a unique trifunctional photo-reactive cross-linking agent: 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide . Unlike conventional bifunctional reagents, this molecule possesses two distinct photo-activatable groups—an aryl azide and a benzophenone—offering a broad reactivity profile for trapping interacting proteins. We will delve into the mechanistic underpinnings of this reagent, provide detailed protocols for its application, and outline the downstream analysis workflows required to translate cross-linked complexes into actionable biological insights.
Section 1: The Reagent: A Trifunctional Photo-Crosslinking Hub
The power of this compound lies in its unique chemical architecture. It is designed not to link specific functional groups (like amines or sulfhydryls) at a defined distance, but rather to insert into the backbone of proximal amino acids upon photo-activation, acting as a "zero-length" cross-linker that captures interactions within direct contact interfaces.
Chemical Properties and Structure
The molecule's structure integrates three key functional components that dictate its utility.
| Feature | Chemical Group | Function |
| Photo-reactive Group 1 | Aryl Azide (Nitrophenyl Azide) | Upon UV activation, releases N₂ to form a highly reactive nitrene.[5] |
| Photo-reactive Group 2 | Benzophenone | Upon UV activation, forms a triplet diradical that abstracts hydrogen atoms.[6] |
| Core Scaffold | Nitrophenyl Acetamide | Provides the structural backbone linking the two photo-reactive moieties. |
Mechanism of Action: Dual Photo-Activation
The defining feature of this reagent is its two photo-reactive centers, which become covalently reactive upon exposure to UV light.[7] This dual nature provides a robust method for capturing binding partners.
-
Incubation: The reagent is introduced to a protein complex in a dark environment to prevent premature activation. It can be used in vitro with purified components or introduced to cell lysates or intact cells.
-
Photo-Activation: The sample is irradiated with UV light. A wavelength of approximately 365 nm is effective for activating both benzophenones and nitrophenyl azides.[6][8]
-
The nitrophenyl azide group absorbs UV light, extrudes nitrogen gas (N₂), and generates a short-lived, highly reactive nitrene intermediate. This nitrene can insert into any proximal C-H, N-H, or O-H bond, forming a stable covalent bond.[9]
-
Simultaneously, the benzophenone group is excited to a triplet diradical state. This radical preferentially abstracts a hydrogen atom from a nearby C-H bond, creating a new carbon radical on the target protein.[10] The two radicals then combine to form a stable C-C covalent bond.[11]
-
-
Covalent Capture: If the reagent is positioned at the interface of two interacting proteins (Protein A and Protein B) when the UV light is applied, the activation of either photo-group can result in the formation of a covalent cross-link between the two proteins.
Caption: Mechanism of action for the dual photo-reactive cross-linker.
Advantages and Strategic Considerations
-
Expertise: The use of two distinct photo-chemistries (nitrene and diradical) increases the probability of a successful cross-linking event. Benzophenone radicals are relatively stable and can be repeatedly excited until a suitable reaction partner is found, while nitrenes are more indiscriminately reactive.[6][11] This combination makes the reagent a powerful tool for mapping interfaces regardless of the specific amino acid composition.
-
Trustworthiness: As a "zero-length" cross-linker, it only traps proteins that are in direct physical contact, minimizing the ambiguity that can arise from longer, flexible spacer arms.
-
Considerations: The high reactivity can lead to non-specific cross-linking to abundant proteins or buffer components if not properly controlled. Experiments must be performed in subdued light until the activation step.[12] Additionally, short-wave UV light can potentially damage biomolecules, making the use of longer-wavelength (e.g., 365 nm) activatable nitrophenyl azides and benzophenones advantageous.[8]
Section 2: Experimental Design and Protocols
A successful cross-linking experiment hinges on rigorous planning and the inclusion of self-validating controls. The following protocols provide a framework for both in vitro and in-cell applications.
Core Principle: The Self-Validating System
Every protocol must be designed to prove that the observed cross-link is specific, light-dependent, and interaction-dependent.
| Control Experiment | Purpose | Expected Outcome |
| No UV Control | To confirm cross-linking is photo-dependent. | No high-molecular-weight cross-linked bands should appear on a gel. |
| No Cross-linker Control | To identify native or disulfide-linked oligomers. | Only shows bands corresponding to the individual, non-cross-linked proteins. |
| Non-Interacting Protein | To assess non-specific background cross-linking. | The bait protein should not cross-link to an unrelated, non-binding protein (e.g., BSA). |
Protocol 1: In Vitro Cross-linking of Purified Proteins
This protocol is ideal for validating a known interaction or screening for partners of a purified "bait" protein.
Materials:
-
Purified Protein A (Bait) and Protein B (Prey)
-
This compound (Stock solution: 10-50 mM in DMSO)
-
Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-7.5. Avoid Tris, as it contains primary amines that can quench some reactions.[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
UV Lamp (365 nm), e.g., Analytikjena UVP Crosslinker CL-1000L[13]
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the bait and prey proteins to a final concentration of 1-10 µM in Reaction Buffer. For initial optimization, a 1:1 molar ratio is recommended.
-
Add Cross-linker: Add the cross-linker from the DMSO stock to a final concentration of 0.1-1.0 mM. The optimal concentration must be determined empirically. Wrap the tube in aluminum foil.
-
Incubate (Dark): Incubate the reaction mixture for 30-60 minutes at room temperature to allow the cross-linker to associate with the protein complex.
-
Photo-Activation: Place the open tube on ice, approximately 5-10 cm below a 365 nm UV lamp. Irradiate for 10-30 minutes.[13]
-
Quench Reaction: (Optional but recommended) Add Quenching Buffer to a final concentration of 20-50 mM to scavenge any unreacted cross-linker. Incubate for 15 minutes.
-
Analyze: Add SDS-PAGE loading buffer, boil the sample, and analyze the results by SDS-PAGE and Coomassie staining or Western blotting. A successful cross-link will result in a new band corresponding to the combined molecular weight of Protein A and Protein B.
Protocol 2: In-Cell Cross-linking
This approach captures interactions within their native cellular environment. The protocol is designed for adherent cells but can be adapted for suspension cultures.
Materials:
-
Adherent cells in a culture plate (e.g., 10 cm dish at 80-90% confluency)
-
Cross-linker stock solution (10-50 mM in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Prepare Cells: Remove culture medium and wash the cells twice with ice-cold PBS to remove amine-containing media components.[14]
-
Add Cross-linker: Add the cross-linker stock directly to a final volume of ice-cold PBS to achieve a final concentration of 0.5-2 mM. Add this solution to the cells to cover the monolayer.[14]
-
Incubate (Dark): Incubate the plate on ice for 10-15 minutes to allow for cell penetration.
-
Photo-Activation: With the lid removed, place the culture dish on ice and irradiate with a 365 nm UV lamp for 5-15 minutes.[15]
-
Lyse Cells: Immediately aspirate the PBS/cross-linker solution and lyse the cells directly on the plate using ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Analyze: The resulting lysate contains cross-linked complexes. These can be analyzed by immunoprecipitation of the bait protein followed by Western blotting for the suspected prey protein, or by more advanced mass spectrometry workflows.
Section 3: Downstream Analysis of Cross-linked Complexes
Identifying the proteins captured by cross-linking is the ultimate goal. This is primarily achieved through mass spectrometry.
Gel-Based Validation
Before proceeding to mass spectrometry, it is crucial to validate the cross-linking reaction using SDS-PAGE and Western blotting. This confirms the formation of higher-molecular-weight species and can validate the capture of a known interactor.
Mass Spectrometry for PPI Identification
The analysis of cross-linked samples by mass spectrometry (CXMS) is a specialized field that provides high-resolution data on interaction interfaces.[16]
Caption: Workflow for mass spectrometry analysis of cross-linked proteins.
Workflow Overview:
-
Protein Digestion: The entire cross-linked protein mixture is digested into smaller peptides using a protease like trypsin.[17] This creates a complex mixture containing linear (non-cross-linked) peptides, intra-linked peptides (from the same protein), and the desired inter-linked peptides (connecting two different proteins).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument isolates peptide ions, fragments them, and measures the mass of the resulting fragments.[16]
-
Specialized Database Searching: Identifying spectra from cross-linked peptides is challenging because they contain fragment ions from two different peptide chains.[17][18] Standard search algorithms are insufficient. Specialized software is required, which generates theoretical fragment spectra for all possible peptide pairs from a protein database linked by the mass of the cross-linker and matches them against the experimental data.[17]
-
Data Interpretation: A successful identification provides the sequence of the two linked peptides and, ideally, the specific residues involved in the cross-link. This information can be used to map the physical interaction interface on the protein structures.
Conclusion
This compound represents a powerful, albeit specialized, tool in the chemical biologist's arsenal. Its dual photo-reactive nature, combining the distinct chemistries of an aryl azide and a benzophenone, provides a robust method for covalently capturing protein-protein interactions at their interface. While its application requires careful optimization and rigorous controls, the potential to trap transient complexes in their native state offers unparalleled insights into the dynamic networks that drive cellular life. When combined with modern mass spectrometry, this trifunctional reagent can move beyond simply identifying interaction partners to mapping the very surfaces that mediate their function.
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Zhang, Z., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9372-9378.
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Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1141-1147.
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A Technical Guide to Advancing Proteomics with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide: From Principle to Practice
Executive Summary: The field of proteomics continuously seeks more precise tools to capture the transient and complex interactions that define cellular function. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide emerges as a uniquely powerful chemical probe due to its trifunctional architecture. This guide details the mechanistic basis and novel applications of this reagent, moving beyond its established use. It combines a photo-activatable benzophenone for covalent capture of binding partners, a bio-orthogonal azide group for subsequent chemical ligation, and a versatile acetamide core. We present in-depth, field-proven workflows for challenging proteomics tasks, including unbiased small molecule target identification and the mapping of transient protein-protein interactions. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this advanced probe to dissect complex biological systems.
Section 1: The Molecular Architecture of a Powerful Probe
This compound is a heterobifunctional chemical probe designed to investigate molecular interactions within a complex biological environment. Its efficacy stems from the distinct, yet synergistic, functions of its core chemical moieties.
The Benzophenone Photoreactor: Mechanism of Covalent Capture
The cornerstone of this probe is the benzophenone group, a classic photo-activatable crosslinker.[1][2] Upon irradiation with long-wave ultraviolet (UV) light (typically 350-365 nm), the benzophenone moiety transitions from its ground singlet state to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state.[3] This triplet diradical is highly reactive and can non-selectively abstract a hydrogen atom from nearby C-H or N-H bonds of an interacting biomolecule.[3][4] The resulting pair of radicals then recombines to form a stable, covalent carbon-carbon or carbon-nitrogen bond, permanently "trapping" the interaction partner.[5] This mechanism is particularly advantageous because it does not require a specific nucleophilic amino acid residue at the binding site and is relatively inert towards water, minimizing quenching and maximizing crosslinking efficiency in aqueous biological systems.[3][6]
Caption: Mechanism of Benzophenone Photo-crosslinking.
The Azide Handle: A Gateway to Bio-orthogonal Chemistry
The azide (N₃) group serves as a bio-orthogonal chemical handle.[7] This means it is chemically inert to the vast majority of functional groups found in biological systems but can be selectively reacted with a specific partner group.[8] This allows for a two-step procedure: first, the photo-crosslinking event captures the binding partner, and second, a reporter tag is attached via the azide for detection or enrichment.
Two primary bio-orthogonal reactions are employed:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "click chemistry," this highly efficient reaction forms a stable triazole linkage between the azide and a terminal alkyne.[9][10] It is robust and high-yielding, making it a popular choice for in vitro and cell lysate experiments.[11]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, which reacts with the azide without the need for a copper catalyst.[12] The absence of cytotoxic copper makes SPAAC suitable for experiments in living cells.[13]
Alternatively, the Staudinger Ligation provides another copper-free method, reacting the azide with a specifically engineered phosphine reagent to form a stable amide bond.[14][15][16]
Caption: Bio-orthogonal reactions for azide modification.
Section 2: Core Application Workflow: Unbiased Small Molecule Target Deconvolution
A primary challenge in drug discovery is identifying the direct protein targets of a bioactive small molecule identified through phenotypic screening.[17] this compound can be derivatized to create a photo-affinity probe of the small molecule, enabling unbiased target identification in a physiologically relevant context.[18]
Experimental Workflow
The overall strategy involves synthesizing a probe where the small molecule "bait" is linked to the this compound core. This probe is incubated with cell lysate or intact cells, allowing it to bind to its protein targets. UV irradiation then permanently crosslinks the probe to its targets. Following cell lysis (if necessary), an alkyne-biotin tag is "clicked" onto the azide handle. Biotinylated proteins are then enriched on streptavidin beads, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
Caption: Workflow for small molecule target identification.
Detailed Protocol: Photo-Affinity Labeling & Enrichment
This protocol provides a generalized framework. Optimization of probe concentration, UV exposure time, and washing stringency is critical for success.
1. Probe Incubation: a. Prepare clarified cell lysate (e.g., from ~10-20 mg total protein). b. Add the photo-affinity probe to the lysate. A typical starting concentration is 1-10 µM. Incubate for 1 hour at 4°C to allow for binding equilibrium. c. Crucial Control: In a parallel sample, add the probe along with a 50-100 fold excess of the original, unmodified small molecule. This competition control is essential to distinguish specific targets from non-specific binders.[6]
2. Photo-crosslinking: a. Transfer the lysate to a petri dish or a multi-well plate on ice. b. Irradiate with a 365 nm UV lamp (e.g., a UV crosslinker) for 10-30 minutes. The optimal energy and time must be determined empirically to maximize crosslinking while minimizing protein damage. c. Crucial Control: A "No UV" sample, where the probe is incubated but not irradiated, is necessary to identify proteins that bind non-covalently to the probe or beads.
3. Click Chemistry (CuAAC): a. To the crosslinked lysate, add the following click chemistry reagents in order: i. Alkyne-Biotin (final concentration 50 µM). ii. Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM). iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM). iv. Copper(II) sulfate (CuSO₄) (final concentration 1 mM). v. TCEP (freshly prepared, final concentration 1 mM, to reduce Cu(II) to Cu(I)). b. Incubate for 1-2 hours at room temperature with gentle rotation.
4. Protein Precipitation and Enrichment: a. Precipitate total protein using a methanol/chloroform protocol to remove excess reagents. b. Resuspend the protein pellet in a buffer containing 1-2% SDS. c. Dilute the sample with a non-denaturing buffer (e.g., PBS) to reduce the SDS concentration to <0.2%. d. Add pre-washed streptavidin-coated magnetic beads and incubate for 2 hours at room temperature to capture biotinylated proteins.
5. Washing and Digestion: a. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes: i. 2x washes with 0.2% SDS in PBS. ii. 2x washes with 8 M urea in 100 mM Tris-HCl. iii. 2x washes with PBS. b. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). c. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. d. Add trypsin and incubate overnight at 37°C for on-bead digestion.
6. Mass Spectrometry: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by LC-MS/MS using a standard data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[21]
Data Presentation and Interpretation
Data from the LC-MS/MS is processed using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[22][23] True targets should be significantly enriched in the experimental sample compared to the control samples.
Table 1: Example Quantitative Proteomics Output for Target Identification
| Protein ID | Gene Name | Peptide Count (Probe) | Intensity (Probe) | Intensity (Probe + Competitor) | Intensity (No UV) | Fold Change (Probe vs. Competitor) |
| P00734 | EGFR | 25 | 1.5E+08 | 9.8E+05 | 1.2E+06 | 153.1 |
| Q13541 | BTK | 18 | 9.7E+07 | 1.1E+06 | 8.9E+05 | 88.2 |
| P27361 | LCK | 15 | 7.5E+07 | 1.5E+06 | 1.1E+06 | 50.0 |
| P06239 | HSPA8 | 42 | 5.2E+08 | 4.9E+08 | 5.5E+08 | 1.1 |
| P60709 | ACTB | 35 | 8.1E+08 | 7.9E+08 | 8.3E+08 | 1.0 |
A true hit (e.g., EGFR, BTK, LCK) will show high intensity in the probe sample that is dramatically reduced in the competition control and absent in the no-UV control. Abundant, non-specific binders (e.g., HSPA8, ACTB) will show high intensity across all conditions.
Section 3: Novel Application: Mapping Transient Protein-Protein Interactions (PPIs)
While traditional methods like co-immunoprecipitation are effective for stable complexes, they often fail to capture weak or transient protein-protein interactions (PPIs).[1] Chemical cross-linking mass spectrometry (XL-MS) provides a powerful alternative to trap these interactions in their native cellular environment.[24][25][26] By incorporating this compound into a "bait" protein, researchers can identify its direct and transient interaction partners.
This is often achieved by genetically encoding a non-canonical amino acid containing one of the reactive handles (e.g., an alkyne) at a specific site on the bait protein. The this compound probe, modified with a complementary handle (e.g., an azide), can then be directed to that specific site for subsequent photo-crosslinking. This advanced strategy provides spatial and temporal control over the crosslinking event.
Section 4: Troubleshooting & Best Practices
Ensuring the integrity of photo-affinity labeling experiments requires meticulous attention to controls and potential sources of artifacts.
Table 2: Common Issues and Solutions in Photo-Affinity Labeling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/Non-specific Binding | Probe is too hydrophobic; Probe concentration is too high; Insufficient washing; Non-specific binding to streptavidin beads. | Decrease probe concentration; Increase detergent concentration and/or salt concentration in wash buffers; Perform a pre-clearing step with beads before adding the probe-labeled lysate.[27] |
| Low Yield of Target Proteins | Inefficient photo-crosslinking; Inefficient click reaction; Probe sterically hinders protein binding. | Optimize UV irradiation time and intensity; Ensure click chemistry reagents are fresh, especially TCEP; Synthesize probes with longer linkers between the pharmacophore and the reactive moieties. |
| False Positives in CuAAC | Copper-catalyzed reaction of alkynes with free thiols (cysteine residues). | Perform click reaction in the presence of a copper chelating ligand like TBTA; Ensure complete alkylation of cysteines before the click reaction.[28] |
| No Target Enrichment | The probe does not bind the target with sufficient affinity; The photo-reactive group is not positioned correctly to crosslink the target. | Validate probe activity in a functional assay before proteomics; Design multiple probes with the linker attached at different positions on the parent molecule.[29] |
The Imperative of Self-Validating Systems
A robust experimental design is built on a foundation of rigorous controls that allow for unambiguous interpretation of the results.[30][31][32]
-
Positive Control: A known interactor of your bait protein or drug should be identified. If this is unknown, spiking in a known biotinylated protein can validate the enrichment and digestion workflow.
-
Negative Control (Competition): As detailed in the protocol, competition with an excess of the unmodified parent molecule is the single most important control for validating specific interactions.[29]
-
Negative Control (Process): The "No UV" control is essential for identifying molecules that bind non-covalently to the probe-bead complex.
-
Negative Control (Reagent): A "beads only" control with lysate can identify proteins that intrinsically bind to the affinity matrix.
By designing the experiment as a self-validating system, researchers can confidently distinguish true biological interactions from experimental artifacts.
Section 5: Conclusion and Future Outlook
This compound represents a versatile and powerful tool in the chemical proteomics arsenal. Its trifunctional nature enables the covalent capture and subsequent identification of molecular interactions that were previously intractable. The workflows detailed in this guide provide a robust framework for small molecule target deconvolution and can be adapted for exploring complex PPI networks and spatially-resolved proteomics. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the applications for precisely engineered chemical probes like this will only expand, offering deeper insights into the dynamic proteome.
References
- Baskin, J. M., & Bertozzi, C. R. (2007). Bio-orthogonal Click Chemistry: Covalent Labeling in Living Systems. Aldrichimica Acta.
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Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Current Opinion in Chemical Biology, 54, 28-37. Available at: [Link]
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Gompa, K., & Park, S. B. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Biochemical Society Transactions, 45(4), 879-886. Available at: [Link]
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Köhler, J. J. (2004). The Staudinger ligation—a gift to chemical biology. Angewandte Chemie International Edition, 43(24), 3106-3116. Available at: [Link]
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Li, J., et al. (2019). Comparative Analysis of Cu (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. Proteomics, 19(12), e1800472. Available at: [Link]
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Loo, J. A. (2019). Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. Drug Target Review. Available at: [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. Available at: [Link]
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Park, S. B., & Gompa, K. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). ResearchGate. Available at: [Link]
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Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007-2010. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. Available at: [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]
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Van Vleet, T. R., Liguori, M. J., Lynch, J. J., Rao, T., & Warder, S. E. (2018). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 610, 219-242. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Protein Cross-Linking using 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
A Senior Application Scientist's Guide to Covalently Capturing Protein Interactions
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Protein Interactions with a Dual-Action Photo-Cross-Linker
The study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes, from signal transduction to enzymatic cascades.[1] These interactions are often transient and dynamic, posing a significant challenge for their detection and characterization. Chemical cross-linking has emerged as a powerful technique to "freeze" these fleeting interactions by creating stable covalent bonds between interacting proteins, allowing for their subsequent isolation and identification.[2]
This guide provides a detailed protocol and in-depth scientific background for the use of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide , a heterobifunctional photo-reactive cross-linker, in studying protein-protein interactions. This reagent is uniquely equipped with two distinct photo-activatable moieties: a benzophenone and a nitrophenyl azide. This dual functionality offers a versatile approach to covalently trapping interacting protein complexes upon sequential or simultaneous UV irradiation.
The benzophenone group, upon excitation with UV light (typically ~350-360 nm), forms a reactive triplet keto radical that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable C-C covalent bond.[3][4] The nitrophenyl azide group, when exposed to UV light (long-wave UV, 300-460 nm is preferable for nitrophenyl azides to minimize protein damage), forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles.[5][6] The presence of these two photo-reactive groups on a single molecule provides a powerful tool for capturing protein interactions with high efficiency.
Chemical Properties and Structure
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 58077-08-0 | PubChem |
| Molecular Formula | C₁₅H₁₁N₅O₄ | PubChem |
| Molecular Weight | 325.28 g/mol | PubChem |
Mechanism of Action: A Tale of Two Photo-Reactive Groups
The utility of this compound as a cross-linker stems from the distinct yet complementary reactivity of its two photo-activated groups.
Caption: Workflow of photo-cross-linking.
Upon exposure to UV light, the benzophenone and nitrophenyl azide moieties are converted into highly reactive intermediates that can covalently bond with nearby amino acid residues of interacting proteins.
Experimental Protocols
This section provides a step-by-step guide for a typical protein cross-linking experiment using this compound. Note: These are starting recommendations and may require optimization for your specific protein system.
Materials and Reagents
-
Cross-linker: this compound
-
Solvent for Cross-linker: Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Protein Sample: Purified interacting proteins in a suitable buffer.
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, at a pH compatible with your proteins of interest (typically pH 7.2-8.0). Crucially, avoid buffers containing primary amines like Tris or glycine, as they will quench the reaction. [7]
-
Quenching Solution: A solution of a primary amine, such as 1 M Tris-HCl pH 8.0 or 1 M glycine.
-
UV Lamp: A UV lamp capable of emitting long-wave UV light (300-460 nm). A UV cross-linker instrument with controlled temperature is recommended.
-
Analysis Reagents: SDS-PAGE gels, buffers, and stains (e.g., Coomassie Blue or silver stain), or reagents for mass spectrometry analysis.
Step-by-Step Protocol
Caption: Experimental workflow for protein cross-linking.
1. Preparation of Cross-linker Stock Solution: a. Due to the photo-reactive nature of the cross-linker, all steps involving its handling should be performed in the dark or under subdued lighting (e.g., in a dark room with a red safe light). b. Prepare a stock solution of this compound in an anhydrous, amine-free solvent like DMF or DMSO. A typical starting concentration is 10-50 mM. c. Prepare fresh stock solution for each experiment to avoid degradation.
2. Preparation of Protein Sample: a. Prepare your protein sample containing the putative interacting partners in an appropriate amine-free buffer (e.g., PBS or HEPES). b. The optimal protein concentration will depend on the interaction affinity and should be determined empirically. A starting point of 0.1-2 mg/mL is often used.
3. Cross-linking Reaction: a. Add the cross-linker stock solution to the protein sample. The final concentration of the cross-linker should be optimized. A 20- to 50-fold molar excess of the cross-linker over the protein is a good starting point. b. Incubate the reaction mixture for a predetermined time (e.g., 15-30 minutes) at room temperature or 4°C to allow the cross-linker to diffuse and position itself within the protein-protein interface. This step should be performed in the dark.
4. UV Irradiation: a. Place the reaction mixture in a suitable UV-transparent vessel (e.g., a quartz cuvette or a thin-walled microcentrifuge tube). b. Irradiate the sample with a long-wave UV lamp (300-460 nm). The optimal irradiation time and distance from the UV source need to be determined empirically. A starting point could be 15-30 minutes at a close distance (e.g., 5 cm). To prevent sample heating, perform the irradiation on ice.[7] c. A UV cross-linker instrument is highly recommended for reproducible results as it allows for precise control over energy dosage and temperature.
5. Quenching the Reaction: a. After UV irradiation, quench any unreacted cross-linker by adding a quenching solution containing a high concentration of primary amines (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-50 mM. b. Incubate for 15-20 minutes at room temperature.
6. Analysis of Cross-linked Products: a. The cross-linked protein complexes can now be analyzed by various techniques: i. SDS-PAGE: Separate the reaction products on an SDS-PAGE gel. Cross-linked complexes will appear as new bands with higher molecular weights compared to the individual proteins. Visualize the bands by Coomassie Blue or silver staining. ii. Western Blotting: If antibodies are available for one of the interacting partners, Western blotting can be used to confirm the identity of the cross-linked species. iii. Mass Spectrometry: For identification of the cross-linked proteins and the specific sites of cross-linking, the bands of interest can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry (MS).[8][9][10]
Data Interpretation and Validation
The appearance of new, higher molecular weight bands on an SDS-PAGE gel is indicative of successful cross-linking. The molecular weight of these new bands should correspond to the sum of the molecular weights of the interacting proteins. To validate the specificity of the cross-linking, several control experiments are essential:
-
No UV control: A reaction mixture that is not exposed to UV light should not show any cross-linked products.
-
No cross-linker control: A protein sample without the addition of the cross-linker should not produce higher molecular weight bands.
-
Individual protein controls: Each protein partner should be subjected to the cross-linking procedure individually to check for non-specific intramolecular cross-linking or aggregation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low cross-linking efficiency | - Suboptimal cross-linker concentration- Insufficient UV exposure- Inappropriate buffer (contains amines)- Weak or no protein interaction | - Titrate the cross-linker concentration.- Optimize UV irradiation time and intensity.- Ensure the use of an amine-free buffer.- Confirm the protein-protein interaction by other methods (e.g., co-immunoprecipitation). |
| High levels of non-specific aggregation | - Excessive cross-linker concentration- Over-exposure to UV light- High protein concentration | - Reduce the cross-linker concentration.- Decrease the UV irradiation time.- Optimize the protein concentration. |
| Smearing on SDS-PAGE gel | - Extensive, heterogeneous cross-linking | - Reduce cross-linker concentration and/or UV exposure time. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid compound and its solutions in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store the compound in a cool, dry, and dark place, away from heat and sources of ignition.
-
Disposal: Dispose of the chemical waste according to your institution's safety guidelines.
Synthesis of 2-Azido-N-arylacetamides
A general method for the synthesis of 2-azido-N-arylacetamides involves the reaction of the corresponding 2-chloro-N-arylacetamide with sodium azide. The following is a representative procedure based on the synthesis of similar compounds.[9][10]
Caption: General synthesis workflow.
-
Dissolve 2-Chloro-N-(2-benzoyl-4-nitrophenyl)acetamide and a molar excess of sodium azide in a mixture of ethanol and water.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- Leavell, B. S., Novak, P., & Kruppa, G. H. (2004). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research, 3(5), 1023–1033.
- Farrell, I. S., Toroney, R., Hazen, J. L., Mehl, R. A., & Chin, J. W. (2005). Photo-cross-linking interacting proteins with a genetically encoded benzophenone.
- Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530–540.
- O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. FEBS Letters, 592(22), 3887–3901.
- Lee, Y. J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 816–823.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4939-4946.
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Capturing Cellular Interactions in Real-Time: A Guide to In Vivo Cross-Linking with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Introduction: Illuminating the Interactome with Light
The intricate dance of life is choreographed by a vast and dynamic network of protein-protein interactions. Understanding these interactions within the native context of a living cell is a cornerstone of modern biological research and drug discovery. However, many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical methods that rely on cell lysis and purification.[1] Photo-activatable cross-linking offers a powerful solution to this challenge by enabling the covalent capture of interacting molecules in their natural environment before cellular disruption.[1][2]
This guide provides a comprehensive overview and detailed protocol for the use of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a potent, membrane-permeable, and photo-activatable cross-linking agent, for in vivo studies. This hetero-bifunctional reagent contains a nitrophenyl azide moiety, which upon activation with long-wavelength ultraviolet (UV) light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with proximal molecules.[3] The temporal control afforded by photo-activation allows researchers to initiate cross-linking at a specific time point, providing a "snapshot" of the cellular interactome under defined physiological conditions.[1]
The Cross-Linker: this compound
This compound is a valuable tool for in vivo cross-linking studies due to its chemical properties. Its structure allows it to readily penetrate cellular membranes, making it suitable for targeting intracellular protein complexes.[2] The nitrophenyl azide group is strategically chosen for its activation by long-wavelength UV light (300-460 nm), which is less damaging to cells and proteins compared to shorter UV wavelengths.[3]
| Property | Value | Source |
| CAS Number | 58077-08-0 | [4][5] |
| Molecular Formula | C₁₅H₁₁N₅O₄ | [5] |
| Molecular Weight | 325.28 g/mol | [5] |
| Activation Wavelength | ~300-460 nm | [3] |
Upon photo-activation, the azide group releases nitrogen gas (N₂) to generate a short-lived, highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds or react with nucleophiles in its immediate vicinity, effectively "stitching" together interacting biomolecules.[3]
Experimental Design: The Blueprint for Success
A well-designed in vivo cross-linking experiment is crucial for obtaining meaningful and reproducible results. Key considerations include the choice of cell line, the concentration of the cross-linker, the duration of incubation, and the parameters for UV irradiation.
Diagram: In Vivo Cross-Linking Workflow
Caption: A generalized workflow for in vivo photo-cross-linking experiments.
Protocols: A Step-by-Step Guide
The following protocols provide a starting point for incorporating this compound into live cells for in vivo cross-linking. Optimization of concentrations, incubation times, and UV exposure will be necessary for each specific cell type and experimental system.
Protocol 1: Preparation of Stock Solution
-
Reagent: this compound
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure: a. Prepare a 10 mM stock solution of the cross-linker in DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: In Vivo Cross-Linking in Adherent Mammalian Cells
-
Cell Culture: a. Seed adherent cells in appropriate culture dishes and grow to 70-80% confluency.
-
Cross-Linker Incubation: a. Dilute the 10 mM stock solution of this compound in pre-warmed, serum-free cell culture medium to a final concentration of 100-500 µM. Note: The optimal concentration should be determined empirically. b. Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS). c. Add the cross-linker-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. Protect the plate from light during incubation.
-
Washing: a. Aspirate the cross-linker-containing medium. b. Wash the cells three times with ice-cold PBS to remove any unbound cross-linker.
-
UV Irradiation: a. Place the culture dish on a cold block or on ice. b. Irradiate the cells with a long-wavelength UV lamp (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be determined empirically.
-
Cell Lysis: a. Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at high speed to pellet cell debris. d. Collect the supernatant containing the cross-linked protein complexes for downstream analysis.
Validation and Controls: Ensuring Scientific Rigor
Proper controls are essential to validate the specificity of the cross-linking and to rule out artifacts.[1]
| Control Type | Purpose | Expected Outcome |
| No UV Control | To demonstrate that cross-linking is light-dependent. | No or significantly reduced high-molecular-weight cross-linked complexes. |
| No Cross-Linker Control | To identify non-specific protein aggregation caused by UV irradiation. | No high-molecular-weight cross-linked complexes. |
| Point Mutation Control | To confirm the specificity of a known interaction. A mutation that disrupts the interaction should prevent cross-linking. | Absence of the specific cross-linked complex.[1] |
Downstream Analysis: Unveiling the Captured Interactions
The analysis of cross-linked complexes can be performed using various techniques, depending on the research question.
Western Blotting
Western blotting is a straightforward method to detect the formation of cross-linked complexes.[6]
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the putative interacting proteins.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Cross-linked complexes will appear as higher-molecular-weight bands compared to the monomeric protein.[7]
Mass Spectrometry
For a global and unbiased identification of interacting partners, mass spectrometry (MS) is the method of choice.[8]
-
Sample Preparation: The cross-linked protein mixture is typically digested with a protease (e.g., trypsin).
-
Enrichment (Optional): If the cross-linker contains an affinity tag (not present in this compound), the cross-linked peptides can be enriched.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Specialized software is used to identify the cross-linked peptides and the interacting proteins.[8]
Conclusion: A Powerful Tool for Discovery
In vivo photo-cross-linking with this compound provides a robust method for capturing protein-protein interactions within the complex and dynamic environment of a living cell. The ability to initiate cross-linking with temporal precision opens up new avenues for studying dynamic cellular processes. By following the protocols and considerations outlined in this guide, researchers can confidently employ this powerful technique to illuminate the intricate network of interactions that govern cellular function.
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Revolutionizing Proteomics: A Guide to Mass Spectrometry Sample Preparation for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide Labeled Proteins
In the intricate world of cellular biology, understanding the transient and dynamic interactions between proteins is paramount to deciphering complex biological processes and developing targeted therapeutics. Photo-affinity labeling, coupled with mass spectrometry, has emerged as a powerful tool to capture these fleeting interactions in their native cellular environment. This application note provides a comprehensive guide to the principles and protocols for utilizing 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (AzBNO2) , a hetero-bifunctional photo-cross-linking reagent, for the identification and characterization of protein-protein interactions.
Introduction: The Power of Photo-Cross-Linking with AzBNO2
AzBNO2 is a state-of-the-art chemical probe designed to covalently link interacting proteins upon photoactivation. Its unique architecture incorporates two key functional moieties: a photoreactive 2-benzoyl-4-nitrophenyl group and an azide handle for enrichment.
-
The Benzophenone Photoreactor: The benzophenone group, upon exposure to long-wave ultraviolet (UV) light (typically 350-365 nm), transitions to an excited triplet state. This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue, creating a covalent cross-link. The presence of the nitro group can modulate the photoreactivity of the benzophenone core.[1][2][3][4] This non-specific insertion into C-H bonds allows for the capture of interactions that might be missed by traditional, residue-specific cross-linkers.[5][6][7][8][9]
-
The Azide Enrichment Handle: The terminal azide group serves as a bio-orthogonal handle for the selective enrichment of cross-linked peptides. Through a highly efficient and specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), the azide-labeled peptides can be covalently attached to a solid support functionalized with an alkyne group.[10][11][12][13][14][15] This enrichment step is crucial for the successful identification of the low-abundance cross-linked species from the complex mixture of unmodified peptides.[10][12][15]
This dual-functionality makes AzBNO2 a powerful tool for mapping protein interaction networks with high specificity and sensitivity.
Experimental Workflow Overview
The successful application of AzBNO2 in a cross-linking mass spectrometry (XL-MS) experiment involves a multi-step workflow. Each step must be carefully optimized to ensure the efficient capture, enrichment, and identification of cross-linked proteins.
Caption: Overall workflow for AzBNO2 cross-linking mass spectrometry.
Detailed Protocols
This section provides detailed, step-by-step protocols for the key stages of an AzBNO2 XL-MS experiment. These protocols are intended as a starting point and may require optimization based on the specific biological system and experimental goals.
In Vivo Photo-Cross-Linking
This protocol describes the labeling of proteins in living cells. For in vitro cross-linking of purified protein complexes, the protocol can be adapted by incubating the purified components with AzBNO2 in a suitable buffer.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
AzBNO2 stock solution (e.g., 10-50 mM in DMSO)
-
UV lamp with a 365 nm light source
Protocol:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in appropriate cell culture plates.
-
Labeling:
-
Aspirate the cell culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium containing the desired final concentration of AzBNO2 (typically 10-100 µM). The optimal concentration should be determined empirically.
-
Incubate the cells for a defined period (e.g., 1-4 hours) to allow for cell penetration and localization of the cross-linker.
-
-
Photo-Cross-Linking:
-
Remove the culture plate lid and place the cells on ice.
-
Irradiate the cells with a 365 nm UV lamp for a specified duration (e.g., 5-30 minutes).[7][16][17][18] The optimal irradiation time and distance from the UV source should be optimized to maximize cross-linking efficiency while minimizing cellular damage.[16]
-
-
Cell Harvesting:
-
After irradiation, immediately aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells immediately or store the cell pellet at -80°C for later processing.
-
Cell Lysis and Protein Digestion
The choice of lysis buffer is critical, especially for membrane proteins, and may require the use of mass spectrometry-compatible detergents.[19][20][21][22][23]
Materials:
-
Lysis buffer (e.g., RIPA buffer, or a buffer containing MS-compatible detergents like DDM or C8E4 for membrane proteins)
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Urea
-
Ammonium bicarbonate (AmBic)
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Transfer the supernatant to a new tube.
-
Add urea to a final concentration of 8 M to denature the proteins.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 45 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM AmBic to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Enrichment of Azide-Labeled Peptides via Click Chemistry
This protocol describes the enrichment of azide-tagged peptides using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For SPAAC, a copper-free click chemistry approach, a cyclooctyne-functionalized resin would be used.[12][15]
Materials:
-
Alkyne-functionalized agarose or magnetic beads
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (as a reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Wash buffers (e.g., high salt buffer, urea buffer, acetonitrile)
-
Elution buffer (e.g., 0.1% trifluoroacetic acid, 50% acetonitrile)
Protocol:
-
Bead Preparation: Wash the alkyne-functionalized beads according to the manufacturer's instructions.
-
Click Reaction:
-
To the digested peptide mixture, add CuSO4, TCEP or sodium ascorbate, and TBTA to the recommended final concentrations.
-
Add the prepared alkyne-functionalized beads to the peptide solution.
-
Incubate the reaction mixture with gentle rotation for a defined period (e.g., 1-4 hours) at room temperature.[10][24][25][26]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound peptides. This may include washes with high salt buffers, urea, and organic solvents.
-
-
Elution:
-
Elute the enriched cross-linked peptides from the beads using an appropriate elution buffer.
-
Dry the eluted peptides in a vacuum concentrator.
-
LC-MS/MS Analysis and Data Interpretation
The enriched and purified cross-linked peptides are then analyzed by high-resolution mass spectrometry.
Protocol:
-
LC-MS/MS:
-
Reconstitute the dried peptides in a suitable buffer for liquid chromatography (LC).
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Utilize specialized software for the identification of cross-linked peptides (e.g., pLink, MeroX, XlinkX).[27][28]
-
The software should be configured to search for the specific mass modification introduced by the AzBNO2 cross-linker.
-
Validate the identified cross-links and map them to the protein sequences to identify interaction sites.
-
Causality Behind Experimental Choices
The success of an XL-MS experiment hinges on a series of well-reasoned experimental decisions.
| Experimental Step | Key Consideration | Rationale |
| Cross-linker Concentration | Balance between cross-linking efficiency and non-specific labeling | Too low a concentration will result in insufficient cross-linking, while too high a concentration can lead to protein aggregation and non-specific labeling. Empirical optimization is crucial. |
| UV Irradiation Time | Maximizing cross-linking while minimizing protein damage | Insufficient irradiation will lead to low cross-linking yields. Excessive irradiation can cause protein denaturation and aggregation, complicating downstream analysis.[16] |
| Lysis Buffer Composition | Efficient protein solubilization and compatibility with downstream steps | For membrane proteins, detergents are necessary but must be compatible with mass spectrometry.[19][20][21][22][23] |
| Enrichment Strategy | High specificity and recovery of cross-linked peptides | The low abundance of cross-linked peptides necessitates a highly efficient enrichment strategy to enable their detection by mass spectrometry.[10][12][15] |
| Mass Spectrometry Platform | High resolution and fragmentation capabilities | High-resolution mass analyzers are essential for accurate mass determination of the cross-linked peptides and their fragments, facilitating confident identification. |
Data Presentation and Visualization
The final output of an XL-MS experiment is a list of identified cross-linked peptides, which can be visualized in various ways to provide structural insights.
Caption: Visualizing identified cross-links between two interacting proteins.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through a series of controls and checks.
-
Negative Controls: Samples not treated with AzBNO2 or not subjected to UV irradiation should be processed in parallel to identify non-specific interactions and background contaminants.
-
Positive Controls: A well-characterized protein complex can be used as a positive control to validate the entire workflow.
-
Database Searching with Decoy Databases: The use of a decoy database during the mass spectrometry data analysis is essential for estimating the false discovery rate (FDR) of identified cross-links.
By adhering to these principles and protocols, researchers can confidently employ this compound to illuminate the intricate networks of protein interactions that govern cellular life.
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Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. (2020). National Institutes of Health. Retrieved from [Link]
-
Click-&-Go® Protein Enrichment Kit for capture of azide-modified proteins. (n.d.). Click Chemistry Tools. Retrieved from [Link]
-
Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. (2009). ACS Publications. Retrieved from [Link]
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Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (n.d.). Rappsilber Laboratory. Retrieved from [Link]
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Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. (2020). ACS Publications. Retrieved from [Link]
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Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. (2022). bioRxiv. Retrieved from [Link]
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Emergence of mass spectrometry detergents for membrane proteomics. (2023). National Institutes of Health. Retrieved from [Link]
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Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2017). National Institutes of Health. Retrieved from [Link]
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Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. (n.d.). Portland Press. Retrieved from [Link]
-
Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. (2022). National Institutes of Health. Retrieved from [Link]
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Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI. Retrieved from [Link]
-
A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. (2019). National Institutes of Health. Retrieved from [Link]
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2017). ACS Publications. Retrieved from [Link]
-
Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. (2020). ResearchGate. Retrieved from [Link]
-
Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). National Institutes of Health. Retrieved from [Link]
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2017). ACS Publications. Retrieved from [Link]
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2017). PubMed. Retrieved from [Link]
-
Mass Spectrometry of Intact Membrane Protein Complexes. (2014). National Institutes of Health. Retrieved from [Link]
-
Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. (2009). PubMed. Retrieved from [Link]
-
Native Mass Spectrometry of Membrane Proteins. (2021). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2023). ResearchGate. Retrieved from [Link]
-
Effects of UV Crosslinking under High Temperature on the Refractive Indices and Aggregation Structures of Benzophenone-containing Polyimides. (2011). J-STAGE. Retrieved from [Link]
-
UV Irradiation‐induced crosslinking of aqueous solution of poly(ethylene oxide) with benzophenone as initiator. (2013). ResearchGate. Retrieved from [Link]
-
Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (2018). National Institutes of Health. Retrieved from [Link]
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Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. (2022). bioRxiv. Retrieved from [Link]
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Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2019). National Institutes of Health. Retrieved from [Link]
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2-Azido-N-(4-methylphenyl)acetamide. (2022). National Institutes of Health. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. (2020). SciSpace. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2024). National Institutes of Health. Retrieved from [Link]
-
2-Azido-N-(4-methylphenyl)acetamide. (2022). ResearchGate. Retrieved from [Link]
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Mapping Small Molecule Binding Sites on Proteins Using 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
APPLICATION NOTE & PROTOCOL
Audience: Researchers, scientists, and drug development professionals.
Introduction: Illuminating the Interactome with Photoaffinity Labeling
Understanding the intricate dance between small molecules and their protein targets is a cornerstone of modern drug discovery and chemical biology. Identifying the precise binding site of a bioactive compound provides invaluable structural insights that can guide lead optimization, elucidate mechanisms of action, and uncover potential off-target effects.[1][2][3][4] Photoaffinity labeling (PAL) has emerged as a powerful and versatile technique to covalently capture these non-covalent interactions, effectively creating a permanent snapshot of the binding event.[5][6] This allows for the subsequent identification of the protein target and, crucially, the mapping of the binding site using mass spectrometry.[1][2][3]
This application note provides a detailed guide to utilizing 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a trifunctional photoaffinity probe, for the identification and mapping of small molecule binding sites on proteins. This reagent uniquely combines three key functionalities:
-
A Benzophenone Moiety: A photo-activatable group that, upon irradiation with UV light (typically 350-365 nm), forms a highly reactive triplet diradical.[5] This intermediate can then form a covalent bond with nearby amino acid residues, primarily through C-H bond insertion.[5][7] The relatively long wavelength required for activation minimizes protein damage compared to other photoprobes.[5]
-
An Azide Group: A versatile chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9][10] This allows for the highly efficient and specific attachment of reporter tags, such as biotin for enrichment or a fluorophore for visualization, after the photocrosslinking event.[8][9]
-
An Acetamide Linker: This provides a point of attachment for the small molecule of interest, allowing for the creation of a custom photoaffinity probe.
By integrating these features, this compound offers a robust platform for mapping the small molecule interactome.[6]
Core Principles & Scientific Rationale
The successful application of this technique hinges on a logical and well-controlled experimental workflow. The causality behind each step is critical for obtaining reliable and reproducible results.
Mechanism of Action: A Three-Act Play
-
Incubation & Binding: The custom-synthesized photoaffinity probe, incorporating the small molecule of interest, is incubated with the target protein or a complex biological sample (e.g., cell lysate, intact cells). The probe will non-covalently bind to its target protein(s) based on the affinity of the parent small molecule.
-
Photocrosslinking: The sample is irradiated with UV light. The benzophenone moiety absorbs photons and transitions to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[11][12] This triplet diradical is a highly reactive species that can abstract a hydrogen atom from a nearby amino acid side chain, leading to the formation of a covalent bond and permanently tethering the probe to the binding site.[5][7]
-
Enrichment & Identification: Following photocrosslinking, the azide handle on the now covalently bound probe is utilized for CuAAC, or "click" chemistry.[8][9][10] An alkyne-containing reporter tag (e.g., alkyne-biotin) is "clicked" onto the probe. The biotinylated protein-probe complexes can then be enriched from the complex mixture using streptavidin-coated beads.[13] The enriched proteins are then subjected to proteomic analysis, typically involving enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify both the protein and the specific peptide (and thus amino acid) that was modified by the probe.[1][13][14]
Experimental Workflow Overview
The overall experimental workflow is a multi-step process that requires careful planning and execution.
Caption: A generalized workflow for mapping small molecule binding sites.
Detailed Protocols
Part 1: Synthesis of the Custom Photoaffinity Probe
The first critical step is the conjugation of your small molecule of interest to the this compound linker. This will typically involve standard amide bond formation chemistry if your small molecule contains a suitable carboxylic acid or amine functional group.
Materials:
-
Small molecule of interest with a reactive handle (e.g., carboxylic acid, amine).
-
Coupling reagents (e.g., EDC/NHS for carboxylic acids, or an activated ester of the linker for amines).
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO).
-
Standard organic synthesis glassware and purification equipment (e.g., HPLC).
Protocol (Example for a small molecule with a carboxylic acid):
-
Activation of the Carboxylic Acid:
-
Dissolve the small molecule (1 eq) in anhydrous DMF.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).
-
Stir at room temperature for 1-2 hours to form the NHS ester.
-
-
Coupling Reaction:
-
Dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the activated small molecule solution to the linker solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final photoaffinity probe.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
-
Part 2: Photoaffinity Labeling of the Target Protein
This protocol can be adapted for purified proteins, cell lysates, or intact cells. The following is a general protocol for cell lysates.
Materials:
-
Cell lysate containing the protein of interest.
-
Custom photoaffinity probe (from Part 1).
-
UV lamp (365 nm), such as a handheld UV lamp or a crosslinker.
-
Control compounds: parent small molecule (without the photoaffinity linker) and a negative control probe.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Protocol:
-
Sample Preparation:
-
Prepare cell lysates according to your standard protocol.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Dilute the lysate to a working concentration (typically 1-5 mg/mL) in a suitable buffer.
-
-
Incubation:
-
In separate microcentrifuge tubes, add the cell lysate.
-
For competition experiments, pre-incubate one sample with an excess (e.g., 100x) of the parent small molecule for 30 minutes at 4°C. This will serve as a control to identify specific binding events.[6]
-
Add the custom photoaffinity probe to the samples to a final concentration typically in the low micromolar range (optimization may be required).
-
Incubate for 30-60 minutes at 4°C to allow for binding.
-
-
UV Crosslinking:
-
Place the samples on ice, open the tube caps, and irradiate with 365 nm UV light for 15-60 minutes. The optimal irradiation time should be determined empirically.[5]
-
Ensure the UV light source is at a consistent distance from the samples.
-
-
Post-Irradiation Processing:
-
The samples are now ready for downstream analysis, including SDS-PAGE visualization (if a fluorescent tag is incorporated) or enrichment for mass spectrometry.
-
Part 3: Click Chemistry and Enrichment
This protocol describes the biotinylation of the photo-crosslinked proteins for subsequent enrichment.
Materials:
-
Photo-crosslinked lysate (from Part 2).
-
Alkyne-biotin conjugate.
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP) or another reducing agent.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand.
-
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with detergents).
Protocol:
-
Click Reaction:
-
To the photo-crosslinked lysate, add the following reagents in order, vortexing between each addition:
-
Alkyne-biotin (final concentration of 50-100 µM).
-
TCEP (final concentration of 1 mM).
-
TBTA (final concentration of 100 µM).
-
CuSO₄ (final concentration of 1 mM).
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the bead slurry to the click reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:
-
2x with 1% SDS in PBS.
-
2x with 8 M urea in PBS.
-
2x with PBS.
-
-
Part 4: On-Bead Digestion and Mass Spectrometry Analysis
This protocol describes the preparation of the enriched proteins for mass spectrometry analysis.
Materials:
-
Enriched protein-bound beads (from Part 3).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Elution and cleanup materials for mass spectrometry.
Protocol:
-
Reduction and Alkylation:
-
Resuspend the beads in digestion buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin to the bead slurry (typically a 1:50 to 1:100 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid) to recover any remaining peptides.
-
Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides by LC-MS/MS.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired spectra against a relevant protein database.
-
The key is to search for peptides containing a modification corresponding to the mass of the photoaffinity probe fragment that remains attached after crosslinking.
-
The identification of such a modified peptide pinpoints the precise binding site of the small molecule.
-
Data Interpretation & Validation
Quantitative Data Summary
| Parameter | Typical Range | Rationale |
| Probe Concentration | 1-10 µM | Should be in the range of the binding affinity (Kd) of the parent molecule. |
| UV Wavelength | 350-365 nm | Optimal for benzophenone excitation while minimizing protein damage.[5] |
| UV Irradiation Time | 15-60 min | Balances crosslinking efficiency with potential for protein degradation.[5] |
| Competitor Concentration | 50-100x excess | Ensures saturation of specific binding sites to differentiate from non-specific labeling.[6] |
| Click Reagent Concentrations | CuSO₄: 1 mM, TCEP: 1 mM, TBTA: 100 µM, Alkyne-biotin: 50-100 µM | Standard concentrations for efficient CuAAC in complex mixtures. |
Validation and Controls are Paramount:
-
Competition Experiment: A significant reduction in labeling in the presence of an excess of the parent small molecule is strong evidence for specific binding.
-
No UV Control: A sample that is not irradiated with UV light should show no covalent labeling, confirming the light-dependent nature of the crosslinking.
-
Negative Control Probe: A probe that is structurally similar but biologically inactive should show significantly less labeling of the target protein.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Labeling | Inactive probe; Insufficient UV exposure; Low protein concentration; Probe concentration too low. | Verify probe integrity; Optimize UV irradiation time and intensity; Concentrate the protein sample; Increase probe concentration. |
| High Background/Non-specific Labeling | Probe concentration too high; Insufficient washing during enrichment; Hydrophobic aggregation of the probe. | Titrate probe concentration; Increase stringency and number of wash steps; Include detergents in buffers. |
| Difficulty Identifying Modified Peptides | Low labeling efficiency; Inefficient digestion; Ion suppression in MS. | Optimize photocrosslinking and enrichment; Use a different protease; Improve peptide cleanup and fractionation. |
| False Positives in Click Chemistry | Side reactions of CuAAC with thiols (e.g., cysteine). | Consider using modified CuAAC conditions or alternative click chemistry reactions like SPAAC.[17] |
Conclusion
The use of this compound provides a powerful and adaptable method for the covalent capture and subsequent identification of small molecule-protein interactions. By following the detailed protocols and incorporating the appropriate controls, researchers can confidently map binding sites, providing crucial data for drug development and the fundamental understanding of biological systems. The combination of photoaffinity labeling with the versatility of click chemistry and the analytical power of mass spectrometry makes this a cornerstone technique in modern chemical proteomics.[1][18]
References
-
Robinette, D., Neamati, N., Tomer, K., & Borchers, C. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. [Link]
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Wang, J., He, D., & Li, Z. (2022). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
-
Li, N., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. ACS Publications. [Link]
-
Gant, G., et al. (2015). Click Chemistry in Proteomic Investigations. PubMed Central. [Link]
-
Gao, J., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. PubMed Central. [Link]
-
Robinette, D., et al. (2011). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Sci-Hub. [Link]
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Stadler, C., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. [Link]
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Robinette, D., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Carolina Digital Repository. [Link]
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Kalk, A., et al. (2003). Characterization of peptide–protein interactions using photoaffinity labeling and LC/MS. Springer. [Link]
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Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
-
Flaxman, H. A., Miyamoto, D. K., & Woo, C. M. (2019). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. PubMed Central. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labelling with small molecules. Future Science. [Link]
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En-Hsuan, H., et al. (2019). Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information. PubMed. [Link]
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Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]
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Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry. [Link]
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Dubinsky, L., et al. (2024). Enhanced Mapping of Small Molecule Binding Sites in Cells. PubMed Central. [Link]
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Jia, S., & Sletten, E. M. (2021). Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. ResearchGate. [Link]
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Scaiano, J. C., Abuin, E. B., & Stewart, L. C. (1982). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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ChemSrc. (2023). This compound. Chemsrc. [Link]
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Application Notes and Protocols for Drug Target Identification using 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
A Senior Application Scientist's Guide to Covalent Capture of Direct Binding Partners
Introduction: Unmasking Drug Targets with Light
Identifying the direct molecular targets of a bioactive small molecule is a pivotal step in drug discovery and chemical biology. It illuminates the mechanism of action, rationalizes observed phenotypes, and anticipates potential off-target effects. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, transforming transient, non-covalent binding events into stable, analyzable covalent bonds.[1][2] This is particularly valuable for identifying targets of compounds discovered through phenotypic screens where the molecular basis of activity is unknown.[1]
A typical photoaffinity probe consists of three key components: the small molecule of interest (the "bait"), a photoreactive group that forms a covalent bond with the target upon light activation, and a reporter tag (like biotin) for enrichment and detection.[1] This guide provides a detailed protocol for utilizing 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide as a versatile photoaffinity reagent. This compound is uniquely equipped with two photoreactive moieties—an aryl azide and a benzophenone—offering a robust system for covalent crosslinking. The protocol will guide users through probe design, experimental execution in living cells, validation controls, and downstream analysis by mass spectrometry.
The Chemistry of Covalent Capture: Mechanism of Action
The efficacy of this compound lies in its dual photoreactive nature. Both the nitrophenyl azide and the benzoyl (benzophenone) groups can be activated by UV light to form highly reactive intermediates that insert into nearby C-H and N-H bonds of a binding protein.[3][4][5]
-
Nitrophenyl Azide: Upon exposure to long-wave UV light (typically 300-460 nm), the aryl azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[5] This nitrene can then non-specifically insert into adjacent amino acid residues within the binding pocket of the target protein.[3]
-
Benzophenone: The benzophenone moiety is also activated by long-wave UV light (~350 nm) to form a triplet diradical.[4] This reactive species can abstract a hydrogen atom from a nearby amino acid, creating a covalent carbon-carbon bond. A key advantage of benzophenone is its relative stability and inertness until photoactivation.[4]
The presence of both groups on a single molecule increases the probability of a successful crosslinking event. Both are activated by less-damaging, longer-wavelength UV light, which helps to preserve the integrity of the biological system.[1][3]
Experimental Design and Workflow
A successful photoaffinity labeling experiment is built on a foundation of careful planning and rigorous controls. The overall workflow involves synthesizing a probe by attaching your drug of interest to the this compound core (often with a biotin tag for enrichment), treating live cells with this probe, irradiating with UV light to induce crosslinking, lysing the cells, enriching the biotinylated protein complexes, and finally, identifying the captured proteins by mass spectrometry.
Figure 1. A comprehensive workflow for identifying direct drug-binding partners using a photoaffinity labeling probe.
Detailed Protocols
Part 1: Probe Synthesis and Preparation
Before beginning the cellular experiments, a photoaffinity probe must be synthesized. This typically involves conjugating your drug of interest (or an analog with a suitable linker attachment point) to the this compound core structure. A biotin tag should also be incorporated, often at the end of a polyethylene glycol (PEG) linker to enhance accessibility for streptavidin binding.
Note: The synthesis of such probes is a specialized task. If you do not have access to a medicinal chemistry facility, consider collaborating with synthetic chemists or sourcing custom probe synthesis from a commercial vendor.
Probe Preparation:
-
Prepare a 10 mM stock solution of the final biotinylated photoaffinity probe in DMSO.
-
Store the stock solution in small aliquots at -80°C, protected from light to prevent premature activation of the photoreactive groups.
Part 2: Live Cell Photoaffinity Labeling
This protocol is designed for adherent cells in a 10 cm dish format. It should be optimized for your specific cell line and experimental goals.
Materials:
-
Cultured cells of interest (e.g., HeLa, HEK293T) at ~80-90% confluency.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Photoaffinity probe stock solution (10 mM in DMSO).
-
Unlabeled parent drug/competitor stock solution (e.g., 100 mM in DMSO).
-
UV crosslinking device (e.g., CL-1000L UV Crosslinker from Analytik Jena) equipped with 365 nm bulbs.[6]
Procedure:
-
Cell Plating: Seed cells in 10 cm dishes and grow to 80-90% confluency. Prepare a sufficient number of plates for all conditions (e.g., probe only, competition, no UV control).
-
Competition Control (Crucial for Validation): For competition plates, pre-incubate the cells with a 100-fold molar excess of the unlabeled parent drug for 1 hour at 37°C in complete medium. This step is essential to demonstrate that the probe binds to a specific site that can be competed away.[1]
-
Probe Incubation: Add the photoaffinity probe to all plates (except for "no probe" controls) to a final concentration of 1-10 µM. Incubate for 1-4 hours at 37°C. The optimal concentration and time should be determined empirically.
-
Preparation for Irradiation:
-
Aspirate the medium from the cells.
-
Gently wash the cells twice with 5 mL of ice-cold PBS to remove unbound probe.
-
Aspirate the final PBS wash completely and place the dishes on ice.
-
-
UV Irradiation:
-
Remove the lids from the dishes.
-
Place the open dishes on a pre-chilled surface inside the UV crosslinker, approximately 5-10 cm from the light source.[6]
-
Irradiate with 365 nm UV light for 10-30 minutes. The optimal energy dose must be determined experimentally but is a critical parameter.[7]
-
No UV Control: Keep one set of plates on ice in the dark for the same duration to control for non-photochemical interactions.[1]
-
-
Cell Harvesting:
-
Immediately after irradiation, add 1 mL of ice-cold PBS to each dish.
-
Scrape the cells using a cell lifter and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellets can be stored at -80°C or processed immediately.
-
Part 3: Cell Lysis and Protein Enrichment
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). For mass spectrometry, buffers containing SDS are highly effective but may require specific cleanup steps. A buffer with 4% SDS is a strong option for complete solubilization.[8][9]
-
Streptavidin-conjugated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1).
-
Wash Buffer 1 (e.g., 2% SDS in PBS).
-
Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).
-
Wash Buffer 3 (e.g., PBS).
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.
-
Sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a compatible assay (e.g., BCA assay).
-
Streptavidin Enrichment:
-
Equilibrate the required amount of streptavidin magnetic beads according to the manufacturer's instructions.
-
Incubate 1-2 mg of protein lysate with the equilibrated beads for 2-4 hours (or overnight) at 4°C with gentle rotation.
-
-
Washing (Critical Step): Sequentially wash the beads to remove non-specifically bound proteins. Perform each wash twice with 1 mL of buffer, incubating for 5 minutes at room temperature with rotation.
-
Wash 1: 2% SDS in PBS.
-
Wash 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Wash 3: PBS.
-
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for 10 minutes (for Western blot analysis) or by using a biotin competition buffer (for mass spectrometry if on-bead digestion is not preferred).
Part 4: Analysis of Captured Proteins
A. Validation by Western Blot: Before proceeding to mass spectrometry, it is highly recommended to validate the experiment by Western blot.
-
Run a small fraction of the eluates from all experimental conditions (probe only, competition, no UV) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to visualize all biotinylated proteins.
-
Expected Result: You should observe a pattern of biotinylated bands in the "probe only" lane. The intensity of these bands should be significantly reduced in the "competition" lane, indicating specific binding. The "no UV" lane should show minimal to no signal. This result provides confidence that the captured proteins are specific interaction partners.
Figure 2. Idealized Western blot for validating a photoaffinity labeling experiment.
B. Identification by Mass Spectrometry:
-
Protein Digestion: The enriched proteins are digested into peptides, typically using trypsin. This can be performed "on-bead" while the proteins are still bound to the streptavidin beads, or after elution. On-bead digestion can help reduce background from non-specific binders.[10]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm (e.g., Sequest, Mascot). This matches the experimental spectra to theoretical spectra of peptides from the database, leading to protein identification.
-
Data Analysis: Potential binding partners are identified as proteins that are significantly enriched in the "probe only" sample compared to the "competition" and "no UV" control samples. Quantitative proteomics techniques, such as label-free quantification or isotopic labeling (e.g., SILAC), can be employed for more robust and accurate comparison between samples.[11][12]
Quantitative Parameters and Troubleshooting
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration | 1 - 25 µM | Should be optimized. Start with a concentration ~10-50x the known Kd of the parent drug. Too low may not yield a signal; too high increases non-specific binding.[1] |
| Competitor Concentration | 50 - 200x molar excess | A high molar excess is required to effectively compete with the probe for the binding site and demonstrate specificity.[1][13] |
| Incubation Time | 1 - 4 hours | Should be sufficient to allow the probe to reach binding equilibrium within the cellular context. |
| UV Wavelength | 350 - 365 nm | This range activates both nitrophenyl azides and benzophenones while minimizing protein damage that occurs at shorter wavelengths (<300 nm).[4][5] |
| UV Energy | 0.5 - 2.0 J/cm² | This is a critical parameter. Insufficient energy leads to low crosslinking efficiency, while excessive energy can damage proteins and the probe itself.[7] Must be optimized. |
| Lysis Buffer | RIPA or 4% SDS | The goal is complete protein solubilization. SDS is highly effective but may require removal or dilution before downstream steps. Always include protease/phosphatase inhibitors.[8][9] |
| Lysate Amount | 1 - 5 mg per sample | The amount of starting material will depend on the abundance of the target protein. More may be needed for low-abundance targets. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal on Western Blot | - Inefficient crosslinking- Low probe concentration- Target is low abundance- Probe design is flawed | - Optimize UV energy and duration.- Increase probe concentration or incubation time.- Increase the amount of starting lysate.- Confirm the parent drug is active and that the linker position does not disrupt binding. |
| High Background Signal | - Probe concentration is too high- Insufficient washing- Probe is "sticky" | - Perform a dose-response experiment to find the optimal probe concentration.- Increase the number and stringency of wash steps (e.g., include urea or high salt washes).- Ensure robust competition and no-UV controls to differentiate from specific binders. |
| Competition Doesn't Reduce Signal | - Binding is non-specific- Competitor concentration is too low- Probe has much higher affinity than competitor | - This suggests the identified proteins are likely non-specific binders.- Increase the molar excess of the competitor.- This is a possibility; however, a well-designed probe should have comparable affinity to the parent drug. |
| Probe Precipitates in Media | - Low solubility of the probe | - Lower the final concentration of the probe in the media.- Ensure the final DMSO concentration in the media is low (<0.5%). |
Conclusion
The identification of direct drug-binding partners is a critical challenge that can be effectively addressed using photoaffinity labeling. The dual-photoreactive crosslinker, this compound, provides a powerful tool for these investigations. By combining a carefully designed probe with a meticulously executed experimental workflow that includes essential validation controls, researchers can confidently identify specific protein targets. The subsequent analysis by mass spectrometry provides the identity of these partners, offering profound insights into the molecular mechanisms that underpin the biological activity of a small molecule. This knowledge is invaluable for advancing drug discovery programs and fundamental biological research.
References
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Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Available at: [Link]
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Direct Detection of Biotinylated Proteins by Mass Spectrometry. Semantic Scholar. Available at: [Link]
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Benchmarking and Automating the Biotinylation Proteomics Workflow. bioRxiv. Available at: [Link]
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Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. Available at: [Link]
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Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at: [Link]
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A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. Available at: [Link]
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Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
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Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal. Available at: [Link]
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Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. Available at: [Link]
-
Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. Available at: [Link]
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Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. Available at: [Link]
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A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. Available at: [Link]
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Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. Available at: [Link]
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Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
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Lysis buffer selection guidance for mass spectrometry-based global proteomics... LiSyM Cancer. Available at: [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
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Competition Assay Protocol. Fabgennix International. Available at: [Link]
-
Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. ResearchGate. Available at: [Link]
-
Lysis buffer selection guidance for mass spectrometry-based global proteomics... bioRxiv. Available at: [Link]
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Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Benzophenone-based PAPs 1 and 2 for γ-secretase recognition. ResearchGate. Available at: [Link]
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Cross-Linking Reagents. Thermo Fisher Scientific. Available at: [Link]
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Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry. Available at: [Link]
-
Protein lysis buffer for mass spec. Protocol Online. Available at: [Link]
-
Lysis buffer selection guidance for mass spectrometry-based global proteomics... ResearchGate. Available at: [Link]
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Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Journal of Mass Spectrometry. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData. Available at: [Link]
-
Photoaffinity Labeling and Photoinactivation of the O2(-)-generating Oxidase of Neutrophils by an Azido Derivative of FAD. Biochemistry. Available at: [Link]
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2-Azido-N-(4-methylphenyl)acetamide. IUCrData. Available at: [Link]
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Application Notes and Protocols for the Enrichment of Peptides Cross-linked with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Authored by: Senior Application Scientist, Gemini
For correspondence:
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enrichment of peptides that have been covalently cross-linked using the trifunctional reagent, 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (Azide-BPA-Nitro). This reagent is uniquely equipped with an azide group for click chemistry, a photo-activatable benzophenone for covalent cross-linking, and a nitroaromatic moiety that serves as a chemical handle for targeted enrichment. We will delve into the mechanistic rationale behind each step, from the initial photo-crosslinking in complex biological matrices to the final mass spectrometry-based identification of interacting peptides. This guide is intended for researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and drug target identification who seek to leverage the power of photo-affinity labeling to capture and identify transient biomolecular interactions.
Introduction: The Power of Trifunctional Cross-linkers in Chemical Proteomics
The elucidation of protein-protein and protein-small molecule interactions is fundamental to understanding cellular signaling, disease pathogenesis, and drug mechanism of action. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient and low-affinity interactions within a native biological context.[1][2] The reagent at the heart of this guide, this compound, offers a sophisticated approach to PAL by incorporating three key functionalities into a single molecule.
-
Benzophenone (BPA): Upon activation with long-wave UV light (typically 350-365 nm), the benzophenone moiety forms an excited triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue, resulting in a stable covalent bond. This process is relatively non-specific in its insertion, allowing for the capture of interactions with a wide range of amino acids.[3]
-
Azide: The azide group serves as a versatile handle for bioorthogonal "click" chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the attachment of a reporter tag, such as biotin or a fluorescent dye, for subsequent visualization or enrichment.
-
Nitro Group: The nitroaromatic group provides a unique and specific chemical handle for an orthogonal enrichment strategy. Through chemical reduction to an amine, this moiety can be targeted for purification, offering an alternative or complementary approach to the more common biotin-streptavidin enrichment.[4][5]
The strategic combination of these three functionalities in Azide-BPA-Nitro enables a multi-faceted experimental design for the robust and high-confidence identification of cross-linked peptides from complex proteomes.
Mechanistic Overview of the Enrichment Strategy
The successful enrichment of peptides cross-linked with Azide-BPA-Nitro hinges on a series of well-defined chemical transformations. The overall workflow is depicted below, followed by a detailed explanation of each stage.
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experimental controls for photoaffinity labeling with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
An In-Depth Guide to Essential Experimental Controls for Photoaffinity Labeling with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Authored by a Senior Application Scientist
Introduction: The Power and Pitfalls of Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful and widely adopted technique in chemical biology and drug discovery. It provides a direct method for identifying the molecular targets of small molecules, mapping ligand-binding sites, and elucidating protein-ligand interactions within complex biological systems.[1][2][3][4] The core principle of PAL involves a chemical probe that, upon photoactivation, forms a highly reactive intermediate capable of creating a covalent bond with its interacting protein partner.[1][5]
This guide focuses on the robust application of This compound , a bifunctional photoaffinity probe. This reagent is uniquely equipped with two distinct photoreactive moieties:
-
An azido (-N₃) group, which upon UV irradiation forms a highly reactive nitrene intermediate.[6]
-
A benzophenone group, which forms an excited triplet state diradical upon UV irradiation at approximately 350-365 nm.[4][7]
This dual functionality enhances the cross-linking efficiency. However, the high reactivity of these intermediates also presents the primary challenge of PAL: distinguishing specific, biologically meaningful labeling events from non-specific background interactions.[1][3][8] Non-specific labeling can occur with highly abundant proteins, proteins with "sticky" hydrophobic patches, or simply through random collisions during the lifetime of the reactive species.[1][9]
Therefore, a rigorously controlled experimental design is not merely recommended—it is essential for the generation of trustworthy and publishable data. This application note provides a detailed overview of the critical controls required to validate findings from PAL experiments using this compound, ensuring scientific integrity and logical, self-validating results.
The Logic of a Self-Validating PAL Experiment
The central aim of the control strategy is to systematically deconstruct the experiment to isolate and understand the contribution of each component (probe, light, specific binding). By comparing the results of the main experiment with a suite of carefully designed controls, a researcher can build a compelling case for a specific probe-target interaction. The following diagram illustrates this logical framework.
Caption: Logical framework for validating photoaffinity labeling experiments.
Part 1: Essential Controls for Specificity and Artifact Identification
Here we detail the purpose, rationale, and interpretation of the most critical controls for any PAL experiment.
The No UV Irradiation Control (-UV)
-
Purpose: To identify any covalent or high-affinity non-covalent interactions between the probe and proteins that occur independently of photoactivation.[1][3]
-
Scientific Rationale: The covalent cross-linking chemistry of this compound is entirely dependent on UV light to generate the reactive nitrene and diradical species. Any protein labeling observed in a sample that was not exposed to UV light indicates a light-independent reaction or an exceptionally strong non-covalent interaction that survives the downstream analytical process (e.g., SDS-PAGE). This is considered an experimental artifact.
-
Expected Outcome & Interpretation: Ideally, no labeled proteins should be detected. If bands are present, they represent non-specific, light-independent binders. These proteins must be considered background and excluded from the list of potential specific targets identified in the UV-treated sample.
The No Probe Control
-
Purpose: To identify background signals originating from the detection reagents or endogenous cellular components.[1][3]
-
Scientific Rationale: This control accounts for non-specific binding of detection reagents (e.g., an antibody in a Western blot, or streptavidin-conjugated reagents if the probe has a biotin handle) to proteins in the sample. It ensures that a signal attributed to the probe is not an artifact of the detection method itself.
-
Expected Outcome & Interpretation: This sample should yield no signal. Any signal detected indicates a cross-reactivity issue with the downstream analytical reagents, which must be resolved through troubleshooting (e.g., using different blocking buffers or a different detection antibody).
The Competition Control (The Gold Standard)
-
Purpose: To provide definitive evidence that the photoaffinity probe binds to a specific, saturable binding site on a target protein.[1][10][11]
-
Scientific Rationale: This is the most crucial control for demonstrating specificity. If the PAL probe binds to a discrete site on a target protein, then pre-incubation of the sample with a molar excess of a non-photoreactive competitor ligand that binds to the same site will prevent the probe from accessing it. Consequently, photo-labeling of the specific target should be significantly reduced or eliminated in a dose-dependent manner.[1] Labeling of non-specific proteins, which occurs via random collisions, should remain unaffected by the competitor. The parent compound from which the probe was derived is often the ideal competitor.[1]
-
Expected Outcome & Interpretation: A clear, dose-dependent decrease in the labeling intensity of a specific protein band in the presence of increasing concentrations of the competitor is strong evidence of a specific interaction. The lack of change in other labeled bands further supports that they are non-specific background.
The Inactive/Scrambled Analog Control
-
Purpose: To demonstrate that the competition observed is dependent on the specific chemical structure required for binding, not merely on general physicochemical properties.
-
Scientific Rationale: To complement the competition control, an experiment using a structurally similar but biologically inactive analog of the competitor is performed. This inactive analog should not have a significant affinity for the target's binding site. Therefore, it should be unable to compete with the photoaffinity probe.
Part 2: Summary of Controls and Expected Outcomes
The following table provides a quick-reference guide to the experimental conditions and expected results for validating a true target versus identifying a non-specific binder.
| Experiment Type | Probe | UV Light | Competitor | Expected Result for a SPECIFIC Target | Expected Result for a NON-SPECIFIC Protein | Primary Rationale |
| Main Experiment | + | + | - | Strong Labeling Signal | Variable Labeling Signal | Baseline for all potential interactions. |
| No UV Control | + | - | - | No Signal | No Signal | Confirms labeling is light-dependent. |
| No Probe Control | - | + | - | No Signal | No Signal | Rules out artifacts from detection reagents. |
| Competition Control | + | + | + (Active) | Signal Significantly Reduced/Absent | Signal Unchanged | Demonstrates binding site specificity. |
| Inactive Analog Control | + | + | + (Inactive) | Signal Unchanged | Signal Unchanged | Confirms structural requirements for binding. |
Part 3: General Protocols and Experimental Workflow
The following diagram and protocols provide a generalized framework. Researchers must optimize concentrations, incubation times, and irradiation conditions for their specific biological system.
Overall Experimental Workflow
Caption: General workflow for a photoaffinity labeling experiment.
Protocol 1: Photoaffinity Labeling of a Purified Protein
-
Reagent Preparation:
-
Prepare the purified target protein in a suitable, non-reactive buffer (e.g., HEPES or phosphate buffer). Avoid buffers containing primary amines (like Tris) or free radical scavengers (like DTT) during incubation and irradiation, as they can quench the reactive intermediates.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Methanol).
-
Prepare stock solutions of the competitor and inactive analog compounds.
-
-
Competition (Control Samples):
-
To the designated control tubes, add the competitor compound to a final concentration of 10-100x the K₋ of the interaction. Incubate for 15-30 minutes at the appropriate temperature (e.g., 4°C or room temperature) to allow for binding.
-
-
Probe Incubation:
-
Add the photoaffinity probe to all samples (except the "No Probe" control) to the desired final concentration (typically determined by titration, often in the low micromolar range).
-
Incubate all samples for 30-60 minutes in the dark to allow the probe to equilibrate with its target.
-
-
UV Irradiation:
-
Place the samples on a cooled block (to prevent heat-induced denaturation) at a fixed distance from a UV lamp.
-
Irradiate the samples with UV light (a 350-365 nm source is common for benzophenones) for a predetermined optimal time (e.g., 5-30 minutes).[7] Crucially, keep the "-UV" control samples wrapped in foil and shielded from the light source.
-
-
Sample Analysis:
-
Quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol.
-
Add SDS-PAGE loading buffer to the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins. If the probe is radiolabeled, use autoradiography. If not, proceed to Western blotting with an antibody against the target protein or a more general protein stain like Coomassie or silver stain to visualize all proteins. A reduction in the mobility shift or signal of the target protein band in the competition lane indicates specific labeling.
-
Protocol 2: Photoaffinity Labeling in Cell Lysate or Live Cells
-
Preparation:
-
For Lysate: Prepare a fresh, clarified cell lysate using a suitable lysis buffer without radical scavengers. Determine the total protein concentration.
-
For Live Cells: Culture cells to the desired confluency. Replace the medium with a serum-free or low-serum medium/buffer (e.g., PBS or HBSS) just before the experiment.
-
-
Incubation and Competition:
-
Aliquot the cell lysate or distribute the live cells into separate plates/tubes for each condition.
-
For competition controls, pre-incubate the samples with the competitor compound for 30-60 minutes to allow for cell penetration and target engagement.
-
Add the photoaffinity probe to all samples (except the "No Probe" control) and incubate for an appropriate time (e.g., 1-2 hours for live cells) in the dark.
-
-
UV Irradiation:
-
Expose the samples (lysate tubes or cell culture plates with lids removed) to UV light as described above. Ensure the "-UV" controls are kept in the dark.
-
-
Downstream Processing and Analysis:
-
For Lysate: Proceed directly to quenching and SDS-PAGE analysis.
-
For Live Cells: After irradiation, wash the cells with cold PBS, then lyse them.
-
Analysis: If the probe contains a reporter tag (like biotin or an alkyne for click chemistry), perform the necessary enrichment (e.g., streptavidin pull-down) or conjugation steps.[10][12][13] Analyze the final samples by SDS-PAGE and Western blotting for a specific target, or by quantitative mass spectrometry for unbiased, proteome-wide target discovery.
-
References
-
Lee, W., Huang, Z., Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
-
Lee, W., Huang, Z., Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PubMed. [Link]
-
Kim, D., et al. (n.d.). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications (RSC Publishing). [Link]
-
Dubey, R., & Luthra, P. M. (2021). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]
-
Li, H., Liu, Y., Fang, K., & Nakanishi, K. (1999). A simple photo-affinity labeling protocol. RSC Publishing. [Link]
-
Nam, M., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]
-
Gomes, P., & Gozzo, F. C. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. [Link]
-
Dubey, R., & Luthra, P. M. (2021). Photoaffinity labeling in target- and binding-site identification. SciSpace. [Link]
-
Request PDF. (n.d.). Photoaffinity Labeling in Target- and Binding-Site Identification. ResearchGate. [Link]
-
Grant, S., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal. [Link]
-
Domainex. (n.d.). Photoaffinity Labelling. Domainex. [Link]
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Gunawan, A. M., & Park, S. B. (2014). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
-
Butera, A. P., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]
-
Request PDF. (n.d.). Photoaffinity Labeling in Activity-Based Protein Profiling. ResearchGate. [Link]
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Parker, C. G., & Cravatt, B. F. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
-
Enjalbert, Q., & Martinez, J. (2020). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
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Hanstein, W. G., & Hatefi, Y. (1974). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. PubMed. [Link]
-
Wikipedia. (n.d.). Photoaffinity labeling. Wikipedia. [Link]
-
Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Creative Biolabs. [Link]
-
de Waal, A., & de Jong, L. (1988). Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. PubMed. [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc. [Link]
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Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. NIH. [Link]
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ChemBK. (n.d.). 2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide. ChemBK. [Link]
-
Williams, R. F., et al. (1989). Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. PubMed. [Link]
-
Li, Y., et al. (2014). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH. [Link]
-
Ramli, Y., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. SciSpace. [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData. [Link]
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Application Notes and Protocols: A-State-of-the-Art Workflow for Target Identification using 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets for bioactive small molecules is a pivotal and often rate-limiting step in drug discovery and chemical biology. Photo-affinity labeling (PAL), coupled with bioorthogonal chemistry and advanced mass spectrometry, has emerged as a powerful strategy for covalently capturing and identifying protein targets in their native cellular environment. This application note provides a comprehensive, in-depth technical guide for the use of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, a trifunctional chemical probe, for target deconvolution. We will detail a state-of-the-art workflow encompassing in-situ photo-crosslinking, click chemistry-mediated enrichment, and subsequent protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Power of Trifunctional Probes in Target Discovery
Phenotypic drug discovery often yields potent small molecules with desired cellular effects, yet their mechanism of action remains elusive. Identifying the specific protein(s) a compound interacts with is crucial for understanding its efficacy, potential off-target effects, and for facilitating lead optimization. This compound is a trifunctional probe meticulously designed for this purpose. It comprises three key chemical moieties:
-
A Benzophenone Photophore: Upon irradiation with long-wave UV light (approximately 350-365 nm), the benzophenone group forms a highly reactive triplet diradical. This species can covalently cross-link with proximal amino acid residues of a target protein, effectively "trapping" the interaction.[1] Benzophenones are favored for their chemical stability and their ability to be activated by wavelengths that are less damaging to biological systems.[1]
-
An Azide Group: This functional group serves as a bioorthogonal handle for "click chemistry." Specifically, it allows for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This enables the attachment of a reporter tag, such as biotin, for subsequent enrichment of the cross-linked proteins.
-
A Putative Recognition Moiety: The N-(2-benzoyl-4-nitrophenyl)acetamide core structure can be synthetically modified to incorporate a pharmacophore of interest, guiding the probe to its potential protein targets. For the scope of this protocol, we will consider the application of the base molecule as a probe.
This trifunctional design allows for a sequential, multi-step workflow that begins with target engagement in a complex biological system and culminates in the high-confidence identification of interacting proteins.
Experimental Workflow Overview
The overall workflow for target identification using this compound is a multi-stage process that requires careful execution and appropriate controls. The key stages are:
-
Cellular Treatment and In-Situ Photo-Crosslinking: Live cells are incubated with the probe, allowing it to engage with its cellular targets. Subsequent UV irradiation covalently links the probe to its binding partners.
-
Cell Lysis and Protein Extraction: The cells are lysed to release the proteome, including the now covalently labeled proteins.
-
Click Chemistry-Mediated Biotinylation: The azide handle on the probe is utilized to attach a biotin tag via a click reaction with an alkyne-biotin conjugate.
-
Enrichment of Biotinylated Proteins: The biotinylated proteins are selectively captured from the complex cell lysate using streptavidin-functionalized beads.
-
On-Bead Digestion and Sample Preparation: The enriched proteins are proteolytically digested into peptides while still bound to the beads, followed by elution and preparation for mass spectrometry analysis.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequences.
-
Data Analysis and Target Identification: The acquired mass spectra are searched against a protein database to identify the enriched proteins. Quantitative proteomics strategies are employed to distinguish specific targets from non-specific background binders.
Visualizing the Workflow
Figure 1. A schematic representation of the complete workflow for target identification.
Detailed Protocols
Part 1: Cellular Treatment and Photo-Crosslinking
Rationale: This initial phase is critical for capturing the interaction between the probe and its target protein in a physiologically relevant context. The concentration of the probe and the duration and intensity of UV exposure are key parameters that need to be optimized to maximize specific labeling while minimizing non-specific cross-linking and cellular damage.
Protocol:
-
Cell Culture: Plate the cells of interest at an appropriate density in a multi-well plate (e.g., 6-well or 12-well) and grow to 70-80% confluency.
-
Probe Incubation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM, to be optimized).
-
Remove the existing medium from the cells, wash once with PBS, and add the medium containing the probe.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Control Samples: It is crucial to include the following controls:
-
No UV control: Cells incubated with the probe but not exposed to UV light. This control helps to identify proteins that non-covalently associate with the probe or the enrichment matrix.
-
DMSO control: Cells treated with the same concentration of DMSO as the probe-treated samples and exposed to UV light. This accounts for any effects of the solvent and UV light on the proteome.
-
Competition control: Cells co-incubated with the probe and an excess (e.g., 50-fold) of a known binder or the parent molecule without the photo-reactive and azide groups. A significant reduction in the signal for a particular protein in this control suggests specific binding.
-
-
UV Photo-Crosslinking:
-
Place the cell culture plate on a pre-chilled surface (e.g., an ice-cold metal block) to minimize cellular stress.
-
Remove the lid of the plate and irradiate with a long-wave UV lamp (365 nm) for a specified duration (e.g., 10-30 minutes). The optimal distance from the UV source and the irradiation time should be empirically determined.[3]
-
After irradiation, immediately proceed to cell lysis or snap-freeze the cell pellets for storage at -80°C.
-
Part 2: Cell Lysis, Click Chemistry, and Protein Enrichment
Rationale: This part of the workflow focuses on extracting the labeled proteins and selectively tagging them with biotin for affinity purification. The efficiency of the click reaction and the subsequent enrichment are paramount for the successful identification of low-abundance targets.
Protocol:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry (CuAAC):
-
In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the click chemistry reagents. A typical reaction mixture includes:
-
Alkyne-Biotin (e.g., DBCO-Biotin or a terminal alkyne with a PEG linker) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO/t-butanol).
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM (from a fresh 50 mM stock in water).[4]
-
-
Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove excess click chemistry reagents, precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Pellet the proteins by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in a buffer suitable for streptavidin pulldown (e.g., PBS with 1% SDS).
-
-
Streptavidin-Biotin Enrichment:
-
Equilibrate high-capacity streptavidin-coated magnetic beads by washing them three times with the resuspension buffer.[5]
-
Add the resuspended protein lysate to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, 8 M urea in PBS, and finally PBS).
-
Part 3: On-Bead Digestion, LC-MS/MS, and Data Analysis
Rationale: This final stage involves the enzymatic digestion of the enriched proteins into peptides, their analysis by high-resolution mass spectrometry, and the subsequent bioinformatic workflow to identify the proteins and quantify their abundance across different experimental conditions.
Protocol:
-
On-Bead Digestion:
-
Resuspend the protein-bound beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.[6]
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with a solution of 0.1% trifluoroacetic acid (TFA).
-
Combine the supernatant and the eluate.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[7]
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[8]
-
Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt human).[9]
-
Set the search parameters to include the expected modifications: carbamidomethylation of cysteine (fixed), oxidation of methionine (variable), and the mass of the remnant of the this compound probe on amino acids.
-
Perform label-free quantification (LFQ) or use isotopic labeling methods (e.g., SILAC) to compare the relative abundance of proteins across the different experimental conditions (probe-treated vs. controls).
-
Filter the identified proteins based on statistical significance (e.g., p-value < 0.05) and fold-change enrichment in the probe-treated samples compared to the controls. Proteins that show a significant enrichment and are diminished in the competition control are considered high-confidence target candidates.
-
Data Interpretation and Target Validation
A successful experiment will yield a list of proteins that are significantly enriched in the sample treated with this compound compared to the control samples. The most promising candidates will also show a reduced enrichment in the competition control.
Quantitative Data Summary:
| Protein ID | Gene Name | Fold Enrichment (Probe/DMSO) | p-value | Fold Reduction (Competition) |
| P12345 | TGT1 | 5.2 | 0.001 | 4.8 |
| Q67890 | TGT2 | 4.8 | 0.003 | 4.5 |
| ... | ... | ... | ... | ... |
It is essential to validate the identified targets using orthogonal methods, such as:
-
Western Blotting: Confirm the enrichment of the candidate protein in the pull-down eluate.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinity between the parent compound and the purified recombinant target protein.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.
-
Functional Assays: To investigate the effect of the compound on the activity of the target protein.
-
RNA interference (RNAi) or CRISPR/Cas9-mediated knockout: To determine if depletion of the target protein phenocopies the effect of the small molecule.
Conclusion
The workflow detailed in this application note provides a robust framework for the identification of protein targets of small molecules using the trifunctional probe this compound. By combining in-situ photo-crosslinking, efficient click chemistry-based enrichment, and sensitive LC-MS/MS analysis, researchers can gain valuable insights into the molecular mechanisms of action of bioactive compounds, thereby accelerating the drug discovery and development process. Careful optimization of each step and the inclusion of appropriate controls are critical for the success and reliability of this powerful technique.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [Link]
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(20), 5661–5673. [Link]
-
Farrell, W., & McLaughlin, L. W. (2018). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Methods in enzymology, 612, 131-146. [Link]
-
Chen, X., et al. (2017). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 32(7), 14-23. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature biotechnology, 26(12), 1367-1372. [Link]
-
Lee, H., et al. (2020). Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies. Journal of Proteome Research, 19(12), 4936-4944. [Link]
-
Liu, F., et al. (2015). Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics, 14(5), 1354-1364. [Link]
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530-540. [Link]
-
Hong, V., et al. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for quantitative proteomics. Electrophoresis, 32(24), 3629-3635. [Link]
-
Li, L., et al. (2019). Protein preparation for LC-MS/MS analysis. protocols.io. [Link]
-
Kambe, T., et al. (2014). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Bioorganic & medicinal chemistry letters, 24(1), 224-227. [Link]
-
Luo, J., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8146-8154. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]
-
Murale, D. P., Hong, S. C., Haque, M. M., & Lee, J. S. (2016). Recent advances in target characterization and identification by photoaffinity probes. Molecules, 21(6), 717. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 3. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein preparation for LC-MS/MS analysis [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Non-Specific Protein Labeling with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Welcome to the technical support center for photoaffinity labeling (PAL) using 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating non-specific protein labeling. Here, we delve into the causality behind experimental choices, providing you with the expertise to achieve clean, specific, and reproducible results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during photoaffinity labeling experiments.
Q1: What is the primary cause of high background or non-specific labeling in my PAL experiment?
A1: High non-specific binding often stems from several factors. The probe concentration may be too high, leading to interactions with abundant, "sticky" proteins.[1] Insufficient blocking of non-specific sites on your protein or membrane can also be a major contributor. Additionally, the highly reactive nitrene intermediate generated upon photoactivation can be quenched by buffer components or react indiscriminately if not in close proximity to its intended target.[1]
Q2: My labeling efficiency is very low. What could be the problem?
A2: Low labeling efficiency can be due to suboptimal UV irradiation, including incorrect wavelength, insufficient time, or low intensity. Aryl azide activation typically requires wavelengths below 300 nm, although some derivatives can be activated at longer wavelengths.[1][2] Probe instability is another potential issue; ensure your probe is stored correctly in the dark at low temperatures and that solutions are prepared fresh.[1] The presence of quenching agents like thiols (e.g., DTT, BME) in your labeling buffer can also reduce the efficiency of the reactive nitrene intermediate.[1]
Q3: Can the buffer composition affect my experiment?
A3: Absolutely. The pH of the buffer can influence the reactivity of amino acid side chains and the overall protein conformation.[3] As mentioned, components like DTT or BME can quench the reactive nitrene.[1][4] It's crucial to use a buffer that maintains the protein's native conformation and activity while minimizing interference with the labeling reaction. Derivatization often proceeds effectively in a buffer similar to that used during protein purification.[4]
Q4: I'm observing protein aggregation after adding the photoaffinity probe. Why is this happening?
A4: Over-derivatization of the protein with the photoaffinity probe can lead to aggregation.[4] This occurs when too many probe molecules bind to the protein, altering its surface properties and causing it to become insoluble. Titrating the probe concentration is essential to find a balance between efficient labeling and maintaining protein stability.
II. In-Depth Troubleshooting Guides
This section provides detailed strategies to diagnose and resolve non-specific labeling issues.
Guide 1: Optimizing Probe Concentration
The concentration of this compound is a critical parameter. Too high a concentration increases the likelihood of random, low-affinity interactions with non-target proteins.
The Causality: The fundamental principle of photoaffinity labeling relies on the high local concentration of the probe at the specific binding site. When the bulk concentration is excessive, the probability of non-specific collisions and subsequent covalent bond formation upon photoactivation increases significantly.
Troubleshooting Protocol:
-
Perform a Titration Experiment: The optimal probe concentration is a balance between labeling efficiency and non-specific binding.[1] Start with a concentration range reported in the literature for similar aryl azide probes and perform a systematic titration.
-
Competition Experiment (The Gold Standard): A competition experiment is essential to distinguish specific from non-specific binding.[5] By co-incubating with an excess of the unlabeled parent compound (the molecule without the azido and benzoyl-nitrophenyl groups), you can saturate the specific binding sites. A significant reduction in labeling of a particular protein in the presence of the competitor indicates specific binding.
Data Presentation: Recommended Probe Concentration Titration
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| Probe Concentration | 0.1 µM | 1 µM | 10 µM | 50 µM | 100 µM |
| Competitor (Unlabeled Ligand) | - | - | - | - | - |
| Incubation Time | 30 min | 30 min | 30 min | 30 min | 30 min |
| UV Irradiation | Constant | Constant | Constant | Constant | Constant |
Analyze the results by SDS-PAGE and in-gel fluorescence or Western blotting to identify the concentration that provides the strongest signal for the target protein with the lowest background.
Guide 2: Fine-Tuning UV Irradiation
The UV irradiation step is what transforms the relatively inert azide into a highly reactive nitrene. Both the duration and intensity of UV exposure must be carefully controlled.
The Causality: Insufficient irradiation leads to low yields of the reactive nitrene, resulting in poor labeling. Conversely, excessive irradiation can cause photooxidative damage to proteins, leading to denaturation and increased non-specific interactions.[6] Shorter wavelengths, while effective for activation, can also cause more damage to biological molecules.[5]
Troubleshooting Protocol:
-
Verify UV Lamp Output: Ensure your UV lamp is emitting at the correct wavelength for aryl azide activation (typically < 300 nm, though some derivatives can be activated at longer wavelengths up to 365 nm).[1]
-
Optimize Irradiation Time: Perform a time-course experiment, varying the UV exposure time while keeping the probe concentration and other parameters constant.
-
Control for Temperature: Perform UV irradiation at a low temperature (e.g., 4°C) to minimize heat-induced protein degradation and non-specific reactions.[7]
Data Presentation: UV Irradiation Time Course
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| UV Irradiation Time | 1 min | 5 min | 10 min | 15 min | 20 min |
| Probe Concentration | Optimal (from Guide 1) | Optimal | Optimal | Optimal | Optimal |
| Temperature | 4°C | 4°C | 4°C | 4°C | 4°C |
Assess the results to find the shortest irradiation time that yields sufficient specific labeling without a significant increase in background.
Guide 3: Enhancing Washing and Blocking Steps
Proper washing and blocking are crucial for removing unbound probe and preventing non-specific binding to surfaces and abundant proteins.
The Causality: Insufficient washing leaves a high concentration of unbound probe in the reaction mixture, which can then non-specifically label proteins upon photoactivation.[7] Inadequate blocking leaves sites on proteins and reaction vessels open for non-specific adsorption of the probe.
Troubleshooting Protocol:
-
Pre-clearing Lysates: Before adding the probe, consider a pre-clearing step with beads or a resin to remove proteins known to bind non-specifically.[1]
-
Incorporate Blocking Agents: Add blocking agents such as Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween-20) to the labeling buffer to saturate non-specific binding sites.[1]
-
Thorough Washing: After incubation with the probe and before UV irradiation, wash the cells or lysate thoroughly with ice-cold buffer to remove unbound probe.[7] This is a critical step to reduce background signal.
III. Experimental Workflows & Diagrams
Mechanism of Photoaffinity Labeling
Upon UV irradiation, the aryl azide group of this compound releases nitrogen gas (N2) to form a highly reactive singlet nitrene. This singlet nitrene can then undergo intersystem crossing to a more stable triplet nitrene.[8] The singlet nitrene is the desired reactive species that can insert into C-H and N-H bonds or add to double bonds in the vicinity of the binding site, forming a stable covalent bond.[9] However, the nitrene can also undergo undesired rearrangements, such as forming a benzazirine, which can lead to non-specific labeling.[2][5]
Caption: Photoactivation pathway of an aryl azide probe.
Troubleshooting Workflow for Non-Specific Labeling
This workflow provides a logical sequence of steps to identify and resolve the source of high background in your photoaffinity labeling experiment.
Caption: A systematic approach to troubleshooting non-specific labeling.
IV. References
-
BenchChem. (n.d.). Troubleshooting photoaffinity labeling experiments with 4-azidopyridine. Retrieved from
-
McMahan, S. A., & Burgess, R. R. (1995). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 34(46), 15198–15206. Retrieved from
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100514. Retrieved from
-
Lee, S. H., et al. (2015). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 20(4), 6066–6091. Retrieved from
-
Smith, P. K., et al. (1985). Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. Biochemistry, 24(20), 5447–5452. Retrieved from
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. Retrieved from
-
Iacobucci, C., et al. (2020). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Journal of Peptide Science, 26(1), e3215. Retrieved from
-
Li, J., et al. (2020). Visible-Light-Induced Proteins Labeling in Live Cells with Aryl Azides. Angewandte Chemie International Edition, 59(32), 13194-13206. Retrieved from [Link]
-
Lumiprobe. (n.d.). Does nonspecific protein labeling exist in click chemistry reactions?. Retrieved from
-
Hucho, F., & Schäfer, G. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 360(11), 1547-1557. Retrieved from
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from
-
ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling. Retrieved from [Link]
-
Wong, Y. S., & Ho, J. W. (2018). Photoaffinity Labeling of Plasma Proteins. International Journal of Molecular Sciences, 19(6), 1735. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labeling of Plasma Proteins | MDPI [mdpi.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low cross-linking efficiency with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Introduction: Understanding Your Cross-Linker
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is a sophisticated heterobifunctional photo-affinity probe. Unlike typical cross-linkers that join two specific functional groups (e.g., an amine and a sulfhydryl), this reagent is designed to form covalent bonds with nearby molecules upon activation by UV light. Its key feature is the presence of two distinct photo-activatable moieties on a single scaffold: an aryl azide and a benzophenone .
-
Aryl Azides: Upon exposure to short-wave UV light (typically 254-280 nm), they form a highly reactive nitrene intermediate. This intermediate can insert into various chemical bonds, including C-H and N-H, forming a stable covalent linkage. However, the nitrene can also undergo intramolecular rearrangement, which is an undesired side reaction[1].
-
Benzophenones: These groups are activated by long-wave UV light (~350-365 nm) to form a triplet diradical[1]. This radical is less reactive than a nitrene and preferentially abstracts a hydrogen atom from a C-H bond, creating a new carbon-carbon covalent bond. A key advantage is its relative stability; if no suitable target is nearby, it can revert to its ground state, allowing for repeated excitation until a binding partner is engaged[2].
The dual nature of this reagent allows for a two-stage or broader activation spectrum approach, but also introduces complexity. Low cross-linking efficiency is a common hurdle, and this guide provides a systematic approach to diagnosing and resolving the underlying issues.
Mechanism of Action Diagram
Caption: Photo-activation pathways for the dual-function cross-linker.
Troubleshooting Guide: Low or No Cross-Linking Signal
This section addresses the most common failure mode: observing weak or absent cross-linked bands on your SDS-PAGE gel or other analysis.
Question 1: My cross-linking has failed completely. Where do I start?
Answer: When faced with a total lack of signal, it's crucial to systematically validate the core components of the experiment: the UV light source, the reagent itself, and the fundamental protein-protein interaction.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing cross-linking failures.
Step-by-Step Protocol: Validating UV Source and Irradiation
-
Wavelength Verification: Confirm the emission spectrum of your UV source (e.g., UV cross-linker box, handheld lamp). Most standard UV cross-linking instruments use a 254 nm source, which is effective for the aryl azide group[3][4]. For the benzophenone group, a 350-365 nm source is required. Ensure you are using the correct lamp for the moiety you intend to activate.
-
Power Output: UV lamp intensity degrades over time. If the lamp is old, its power output may be insufficient. If possible, measure the energy output (in mJ/cm²) using a UV meter to ensure it meets the manufacturer's specifications.
-
Time and Distance Optimization: The efficiency of cross-linking is directly related to the dose of UV radiation.
-
Time: If you see no signal, increase the irradiation time. A typical starting point is 5-20 minutes, but this is highly system-dependent[5]. Perform a time course (e.g., 5, 10, 20, 30 minutes) to find the optimal exposure.
-
Distance: The inverse square law applies. Halving the distance between the lamp and the sample increases the intensity fourfold. Ensure your sample is placed as close to the source as possible, and that this distance is consistent between experiments[4]. Samples should be irradiated in an open-top tube or dish on ice to prevent heating.
-
Question 2: I've confirmed my UV source is working, but the signal is still very weak. Could it be the reagent or my buffer?
Answer: Yes, these are the next most likely culprits. The chemical environment and the state of the cross-linker are critical for success.
Reagent Concentration and Handling:
-
Concentration: The optimal concentration of the cross-linker must be determined empirically. Too little will result in a weak signal, while too much can cause protein precipitation or high non-specific cross-linking[1]. It is essential to perform a concentration titration.
-
Solubility: this compound is a hydrophobic molecule. It is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer[6]. Ensure the final concentration of the organic solvent in your reaction is low (typically <5%) to avoid denaturing your proteins. If you observe precipitation upon adding the reagent to your buffer, you may need to decrease the concentration or slightly increase the tolerated solvent percentage.
-
Stability: Azide-containing compounds can be sensitive to reduction. Avoid using buffers containing thiols like DTT or β-mercaptoethanol, as these can reduce the azide group to an unreactive amine[1]. If a reducing agent is essential for your protein's stability, it must be removed via dialysis or a desalting column immediately before adding the cross-linker.
Buffer Compatibility:
Many common buffer components can quench the reactive intermediates generated by UV light, effectively inhibiting the cross-linking reaction.
| Component | Potential Issue | Recommendation |
| Tris, HEPES, Glycine | Primary amines and other functional groups can react with and quench the nitrene/diradical intermediates. | While often tolerated, if efficiency is low, consider switching to a non-reactive buffer like phosphate-buffered saline (PBS) or MOPS. |
| DTT, β-mercaptoethanol | Thiols readily reduce the aryl azide group, rendering it inactive[1]. | Remove immediately prior to adding the cross-linker. |
| Sodium Azide (NaN₃) | Used as a bacteriostatic agent, it will compete with the cross-linker's azide group and can quench reactions[7]. | Ensure all buffers are freshly prepared and do not contain sodium azide. |
| BSA, other proteins | Carrier proteins or high concentrations of non-target proteins can be cross-linked, reducing the reagent available for your specific interaction. | Minimize the concentration of extraneous proteins in the reaction mixture. |
Step-by-Step Protocol: Titrating Cross-Linker Concentration
-
Prepare a 10 mM stock solution of the cross-linker in anhydrous DMSO.
-
Set up a series of identical reactions containing your proteins of interest in a compatible buffer (e.g., PBS).
-
Add the cross-linker stock solution to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). The optimal range will depend on the affinity of your interacting proteins[2].
-
Incubate the reactions for 15-30 minutes at room temperature in the dark to allow the probe to associate with the target.
-
Irradiate all samples with the same dose of UV light.
-
Analyze the results by SDS-PAGE and Western blotting or in-gel fluorescence to identify the concentration that yields the strongest specific cross-linked band with the least background.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength to use for this cross-linker? A: This reagent has two photo-activatable groups with different optimal wavelengths.
-
Aryl Azide: ~254-280 nm. This is the most common wavelength in laboratory cross-linking instruments and is highly efficient but can potentially cause protein damage with prolonged exposure.
-
Benzophenone: ~350-365 nm. This longer wavelength is less damaging to proteins and cells, which is advantageous for in-vivo or in-situ experiments[1]. You can use either wavelength to initiate cross-linking. Using a 350-365 nm source may reduce non-specific background compared to a 254 nm source, although the reaction may be less efficient and require longer exposure times[1].
Q2: How can I distinguish specific cross-links from non-specific background? A: A competition experiment is the gold standard for validating specificity[1]. You will run parallel reactions: one with the photo-probe alone, and one where you first add a large excess (e.g., 100-fold molar excess) of a non-cross-linkable, competing ligand or binding partner.
-
Procedure:
-
Pre-incubate your protein target with the unlabeled competitor for 15-20 minutes.
-
Add the photo-cross-linker and incubate for another 15-20 minutes.
-
Irradiate with UV light.
-
-
Interpretation: If the cross-linked band disappears or is significantly reduced in the sample containing the competitor, it indicates that the cross-linking is specific to the intended binding site.
Q3: My protein precipitates after adding the cross-linker. What should I do? A: This is likely due to the hydrophobicity of the cross-linker or an excessive concentration.
-
Lower the molar ratio of the cross-linker to your protein[8].
-
Ensure the final DMSO/DMF concentration is as low as possible (ideally <5%).
-
Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your reaction buffer to improve solubility, but first verify that the detergent does not disrupt the protein-protein interaction you are studying.
Q4: How do I stop the cross-linking reaction? A: The simplest way to stop the reaction is to turn off the UV light source. The reactive intermediates are short-lived and will decay rapidly. For complete quenching of any unreacted photo-probe, you can add a scavenger molecule. A buffer containing a high concentration of a primary amine (e.g., 1 M Tris) or a thiol like DTT can be added after the irradiation step.
Summary of Key Experimental Parameters
| Parameter | Recommended Starting Point | Key Considerations |
| Cross-linker Conc. | 10–500 µM | Must be empirically optimized; balance between signal and non-specific background/precipitation. |
| UV Wavelength | 254 nm or 365 nm | 254 nm is more energetic; 365 nm is gentler on proteins. Match the source to your experimental needs. |
| UV Irradiation Time | 5–30 minutes | System-dependent; perform a time-course experiment to optimize. |
| Reaction Buffer | PBS, HEPES, MOPS (pH 7.2-8.0) | Avoid primary amines (Tris), thiols (DTT), and sodium azide. |
| Reaction Temperature | On ice (during irradiation) | Prevents sample heating and potential degradation. |
| Controls | No UV irradiation; competition assay | Essential for confirming that the observed band is a result of photo-cross-linking and is specific. |
References
-
Steiner, R. A., & Coin, I. (2018). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. In Methods in Molecular Biology (pp. 231–247). Springer New York. Retrieved from [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
-
Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Missioui, M., Guerrab, W., Mague, J. T., & Ramli, Y. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1429–1430. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Schwartz, J. (2016). Answer to "Does UV-crosslink also work between proteins? And how is it possible to 'reverse' it?". ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2021). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews, 40(5), 519-537. Retrieved from [Link]
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Shashura, A., & Matyašovský, J. (2019). Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. Scientific Reports, 9(1), 1735. Retrieved from [Link]
-
FocalPlane. (2020, July 7). Fixation artifacts and how to minimize them. The Company of Biologists. Retrieved from [Link]
-
Bampton, A., Gelfand, V. I., & Filonov, G. S. (2016). A UV cross-linking method combined with infrared imaging to analyse RNA–protein interactions. Methods and Applications in Fluorescence, 4(4), 047001. Retrieved from [Link]
-
Missioui, M., Guerrab, W., Nchioua, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. Retrieved from [Link]
-
Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(8), 855-859. Retrieved from [Link]
-
Urdaneta, R., & Beckmann, R. (2020). Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes. Molecular Microbiology, 114(5), 703-712. Retrieved from [Link]
-
Missioui, M., Guerrab, W., El Bakkali, M., Mague, J. T., & Ramli, Y. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData, 9(3), x240169. Retrieved from [Link]
-
Bio-protocol. (n.d.). UV Cross-linking Assay and Competition Assay. Retrieved from [Link]
-
ResearchGate. (2021, June 18). Avoiding artefacts in MicroCT imaging of collagen scaffolds: Effect of phosphotungstic acid (PTA)-staining and crosslink density. Retrieved from [Link]
-
ChemSrc. (2024, September 26). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]
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Liu, F., & He, C. (2021). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Angewandte Chemie International Edition, 60(25), 13692-13701. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4919-4926. Retrieved from [Link]
-
Chemistry For Everyone. (2024, May 22). What Are Common Artifacts In SEM Images?. YouTube. Retrieved from [Link]
-
Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido- N-(4-fluoro-phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 855–859. Retrieved from [Link]
Sources
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- 3. Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing Protein Aggregation During Photoaffinity Labeling with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Welcome to the technical support center for photoaffinity labeling (PAL) experiments. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and critical issue: protein aggregation when using the photoaffinity probe 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide.
Introduction to Photoaffinity Labeling and the Aggregation Challenge
Photoaffinity labeling is a powerful technique to identify and study protein-ligand interactions.[1] It utilizes a photoreactive probe that, upon activation with UV light, forms a covalent bond with its target protein, allowing for the identification of binding partners and the mapping of binding sites.[2][3] The reagent this compound incorporates both an azide and a benzophenone moiety, making it a versatile tool for these experiments.[4][5]
However, a significant challenge in PAL is the tendency for proteins to aggregate during the labeling process. This can obscure results, reduce yield, and lead to non-specific cross-linking.[6][7] This guide provides a structured approach to troubleshooting and preventing this issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during photoaffinity labeling?
Protein aggregation during this procedure can stem from several factors:
-
Hydrophobicity of the Probe: The photoaffinity label itself can be hydrophobic, and its covalent attachment can increase the overall hydrophobicity of the protein surface, promoting self-association.[8][9][10]
-
UV Irradiation: The UV light used to activate the photoreactive group can cause damage to the protein structure, leading to unfolding and subsequent aggregation.[1][11]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for maintaining protein stability.[6][7][12] A buffer pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion and encourage aggregation.[6]
-
High Protein Concentration: While higher concentrations can increase labeling efficiency, they also raise the probability of intermolecular interactions that lead to aggregation.[7][8]
-
Over-labeling: A high ratio of the labeling reagent to the protein can result in the modification of multiple surface residues, altering the protein's physicochemical properties and increasing its aggregation propensity.[7][8]
Q2: How does the structure of this compound contribute to aggregation?
This specific reagent contains two photoreactive groups: an aryl azide and a benzophenone. Both moieties, particularly the benzophenone, are relatively bulky and hydrophobic.[1][11] When these groups are covalently attached to the protein surface, they can create hydrophobic patches that drive aggregation to minimize their exposure to the aqueous solvent.[9][10][13]
Q3: Can the UV irradiation step itself cause protein aggregation?
Yes, prolonged or high-intensity UV irradiation can be detrimental to protein structure.[1] Proteins containing aromatic amino acids (tryptophan, tyrosine, phenylalanine) can absorb UV light, leading to photo-oxidation and conformational changes that expose hydrophobic cores and promote aggregation.[1] Benzophenones, in particular, can act as photosensitizers, potentially leading to oxidative damage of the protein.[11]
Q4: Are there any general strategies to improve protein stability during the experiment?
Absolutely. Several additives can be included in your buffer to enhance protein solubility and stability:
-
Reducing Agents: For proteins with cysteine residues, adding reducing agents like DTT or TCEP can prevent the formation of non-native disulfide bonds that can lead to aggregation.[6][12][14]
-
Osmolytes and Stabilizers: Compounds like glycerol, sucrose, or certain amino acids (e.g., arginine and glutamate) can stabilize the native protein structure and prevent aggregation.[6][][16]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents can help to solubilize proteins without causing denaturation.[6]
Troubleshooting Guide: Minimizing Protein Aggregation
This section provides a systematic approach to identifying and resolving protein aggregation issues.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness after adding the photoaffinity probe. | The probe itself has low aqueous solubility or is causing immediate protein aggregation due to its hydrophobicity. | - Prepare a concentrated stock solution of the probe in an organic solvent (e.g., DMSO) and add it to the protein solution with gentle mixing. - Decrease the final concentration of the probe in the reaction mixture. - Consider using a more hydrophilic analog of the probe if available. |
| Significant aggregation observed after UV irradiation. | - UV-induced protein damage. - The photoreactive group is cross-linking proteins to each other (intermolecular cross-linking). | - Optimize the UV irradiation time and intensity. Start with shorter exposure times and lower lamp power.[17] - Perform irradiation at a lower temperature (e.g., on ice) to minimize protein unfolding.[18] - Include a quencher (e.g., a free amino acid) in the buffer to react with non-specifically activated probes.[19] |
| Loss of protein from solution, confirmed by concentration measurement or SDS-PAGE. | A combination of factors including suboptimal buffer conditions and high protein concentration. | - Optimize buffer pH to be at least one unit away from the protein's pI.[6] - Adjust the salt concentration; both low and high salt can sometimes promote aggregation.[6][14][20] - Reduce the protein concentration for the labeling reaction.[6][8] - Add stabilizing agents to the buffer (see FAQ Q4).[6][14][][16] |
| Smearing or high molecular weight bands on a non-reducing SDS-PAGE gel. | Formation of covalent intermolecular cross-links. | - Decrease the probe-to-protein molar ratio to reduce the likelihood of multiple labeling events on a single protein.[7][8] - If the protein has surface cysteines, ensure a sufficient concentration of a reducing agent is present.[6][12][14] |
Experimental Protocol: A Step-by-Step Guide to Minimize Aggregation
This protocol outlines a typical photoaffinity labeling experiment with integrated steps to mitigate protein aggregation.
1. Buffer Preparation and Optimization:
-
Start with a buffer known to maintain the stability of your target protein.
-
Ensure the pH is at least 1 unit away from the protein's pI.[6]
-
Include 1-5 mM of a reducing agent like DTT or TCEP if your protein contains cysteines.[14]
-
Consider adding 5-10% glycerol or 0.5 M arginine to improve solubility.[6][]
2. Probe Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
3. Labeling Reaction:
-
Dilute your protein to a starting concentration of 1-2 mg/mL in the optimized buffer.[8]
-
Add the photoaffinity probe stock solution to the protein solution to achieve the desired final concentration (start with a 1:1 to 5:1 molar ratio of probe to protein). Add the probe dropwise while gently vortexing.
-
Incubate the reaction mixture in the dark for 30-60 minutes at 4°C to allow for binding.
4. UV Cross-linking:
-
Place the reaction tube in a UV cross-linker with a 350-365 nm light source.[11][21]
-
To minimize heat-induced aggregation, perform the irradiation on ice.[18]
-
Start with a short irradiation time (e.g., 5-10 minutes) and optimize as needed.[17]
5. Post-Irradiation Analysis:
-
After irradiation, centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregated protein.
-
Analyze the supernatant by SDS-PAGE to assess the extent of labeling and check for soluble aggregates.
-
If significant aggregation is still present, systematically vary the parameters in the troubleshooting guide.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing protein aggregation in your photoaffinity labeling experiments.
Caption: A workflow for troubleshooting protein aggregation.
References
-
Photoaffinity labeling in target- and binding-site identification - PMC. (n.d.). Retrieved from [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. Retrieved from [Link]
-
Perfect Protein Purification Buffers: 5 Top Ingredients. (n.d.). Bitesize Bio. Retrieved from [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC. (n.d.). Retrieved from [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. (n.d.). Retrieved from [Link]
-
Fluorogenic Photoaffinity Labeling of Proteins in Living Cells - PMC. (2020, May 15). NIH. Retrieved from [Link]
-
Photoaffinity labeling - Wikipedia. (n.d.). Retrieved from [Link]
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. (n.d.). NIH. Retrieved from [Link]
-
Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC. (2017, June 24). PubMed Central. Retrieved from [Link]
-
Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
(PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021, June 18). Retrieved from [Link]
-
Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. (n.d.). Frontiers. Retrieved from [Link]
-
Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. (n.d.). PubMed. Retrieved from [Link]
-
A 'quenchergenic' chemoselective protein labeling strategy - PMC. (n.d.). Retrieved from [Link]
-
Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. (n.d.). PubMed. Retrieved from [Link]
-
Photo-affinity labeling strategies in identifying the protein ligands of bioactive small molecules: examples of targeted synthesis of drug analog photoprobes. (n.d.). PubMed. Retrieved from [Link]
-
Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un. (n.d.). Biozentrum. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Hydrophobic Photolabeling Studies Identify the Lipid-Protein Interface of the 5-HT3A Receptor. (2009, October 6). PubMed. Retrieved from [Link]
-
Photoaffinity Labelling. (n.d.). Domainex. Retrieved from [Link]
-
Photoaffinity Labeling of Plasma Proteins. (n.d.). MDPI. Retrieved from [Link]
-
Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins. (n.d.). NIH. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. (n.d.). Retrieved from [Link]
-
Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. (2020, August 2). Retrieved from [Link]
-
Relative influence of hydrophobicity and net charge in the aggregation of two homologous proteins. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC. (n.d.). NIH. Retrieved from [Link]
-
Investigating the Role of Surface Hydrophobicity in Protein Aggregation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer. (n.d.). Retrieved from [Link]
-
Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC. (n.d.). NIH. Retrieved from [Link]
-
How to avoid protein aggregation to improve cellular uptake of albumin-based conjugates: towards the rational design of cell-penetrable phosphorescent probes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. (n.d.). Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2025, August 7). ResearchGate. Retrieved from [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
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Technical Support Center: Post-Irradiation Quenching of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Welcome to the technical support resource for researchers utilizing 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide in photocrosslinking and labeling experiments. This guide provides in-depth answers, troubleshooting advice, and validated protocols for the critical step of quenching unreacted photo-probes after UV irradiation. Ensuring the complete removal of residual azide is paramount for experimental success, downstream analysis, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is it imperative to quench unreacted this compound after my UV irradiation experiment?
A1: Quenching is a non-negotiable step for three primary reasons:
-
Safety: Organic azides are high-energy molecules and can be sensitive to heat, shock, or friction, posing a risk of rapid decomposition.[1][2] Although the target compound has a relatively high carbon-to-nitrogen ratio, treating all azides with caution is a mandatory safety practice.[2] Furthermore, unreacted azides can form highly toxic and explosive hydrazoic acid if exposed to acidic conditions.[2]
-
Data Integrity and Purity: The unreacted azide will interfere with downstream purification and analysis. It can react with reagents in subsequent steps, leading to artifactual results, or co-elute with your desired product, compromising its purity and characterization.
-
Experimental Reproducibility: Leaving a reactive species in your sample introduces a significant variable. Its slow decomposition or reaction over time can lead to inconsistent results between experiments or during sample storage.
Q2: What is the expected photochemical pathway of this compound, and what reactive species are generated?
A2: Upon UV irradiation (typically 350-365 nm), the aryl azide moiety of this compound undergoes photolysis, extruding a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate.[3][4] This nitrene is the species responsible for forming covalent crosslinks through various reactions, such as C-H bond insertion. However, the singlet nitrene exists in equilibrium with a less reactive triplet nitrene and can also undergo other intramolecular reactions.[3][4] A portion of the starting material will invariably remain unreacted.
Here is a simplified diagram of the primary photochemical event:
Caption: Primary photochemical pathway upon UV irradiation.
Q3: What are the most reliable and recommended methods for quenching the unreacted azide?
A3: The choice of quenching agent depends on the stability of your target molecule and the requirements of your downstream workflow. We recommend two primary methods known for their efficiency and mild reaction conditions:
-
Staudinger Reaction with Triphenylphosphine (PPh₃): This is often the preferred method. Triphenylphosphine selectively reacts with the azide to form an aza-ylide, which is then hydrolyzed by water present in the solvent to form a primary amine and triphenylphosphine oxide.[5] This method is extremely mild and highly specific for the azide group.
-
Thiol-Based Reduction with Dithiothreitol (DTT): DTT is a common reducing agent, particularly in biological applications. It can effectively reduce the azide group to a primary amine. This method is advantageous when working with biological samples where PPh₃ or its oxide byproduct might be problematic.
Q4: How can I be certain that the quenching process is complete?
A4: You must validate the completion of the quenching reaction analytically. Relying on reaction time alone is insufficient.
-
Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting material spot. The product (amine) should have a different Rf value.
-
Infrared (IR) Spectroscopy: The most definitive method. The strong, sharp azide stretch (νN₃) around 2100-2150 cm⁻¹ is a unique and unmistakable signal.[6][7] Complete quenching is confirmed by the total disappearance of this peak.
-
LC-MS: Monitor the disappearance of the mass corresponding to the starting azide (C₁₅H₁₁N₅O₄, MW: 325.28 g/mol ).[8] Concurrently, you should see the appearance of a new peak corresponding to the reduced amine product.
Q5: Are there any compatibility issues I should be aware of when choosing a quenching method?
A5: Yes, consider the following:
-
Disulfide Bonds: If your target protein or molecule contains critical disulfide bonds, using a high concentration of DTT will reduce them. In this case, Triphenylphosphine is the superior choice.
-
Downstream Mass Spectrometry: Triphenylphosphine oxide (MW: 278.28 g/mol ) is a common byproduct that can sometimes interfere with MS analysis if not fully removed during purification.
-
Solvent System: The Staudinger reaction works well in a variety of organic solvents (e.g., THF, Dioxane, Acetonitrile) with a small amount of water added at the end to facilitate hydrolysis. DTT is highly water-soluble and is ideal for aqueous buffer systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Quenching (Azide peak still visible in IR) | 1. Insufficient molar excess of quenching agent. 2. Reaction time is too short. 3. Low reaction temperature slowing kinetics. | 1. Increase the amount of quencher. Use at least a 3-5 fold molar excess relative to the initial amount of azide. 2. Extend the reaction time. Monitor every 30-60 minutes by TLC or IR. 3. Gently warm the reaction to 30-40°C if your target molecule is stable at that temperature. |
| Degradation of Desired Product | 1. The quenching conditions are too harsh. 2. pH of the reaction mixture is unsuitable for your product. | 1. Switch to a milder quencher (e.g., from DTT to PPh₃). 2. Ensure your reaction is performed in a buffered solution if your target is pH-sensitive. |
| Difficulty Removing Quencher Byproducts | 1. Triphenylphosphine oxide is notoriously difficult to remove via standard silica gel chromatography. | 1. Use polymer-supported triphenylphosphine. The phosphine and its oxide byproduct can be removed by simple filtration. 2. For DTT, removal can be achieved by dialysis or size-exclusion chromatography for macromolecular samples. |
Validated Experimental Protocols
Protocol 1: Quenching with Triphenylphosphine (Staudinger Reaction)
This protocol is ideal for reactions in organic solvents or with targets sensitive to strong reducing agents.
Materials:
-
Post-irradiation reaction mixture
-
Triphenylphosphine (PPh₃)
-
Anhydrous THF or Acetonitrile
-
Deionized Water
-
TLC plates, IR spectrometer, or LC-MS for monitoring
Procedure:
-
Preparation: After UV irradiation is complete, place the reaction vessel in a well-ventilated fume hood.
-
Addition of Quencher: Dissolve Triphenylphosphine (3 molar equivalents relative to the initial starting azide concentration) in a minimal amount of the reaction solvent (e.g., THF).
-
Reaction: Add the PPh₃ solution to the stirring reaction mixture. Let the reaction proceed at room temperature for 2-4 hours.
-
Monitoring: After 2 hours, take a small aliquot and analyze via IR spectroscopy. Check for the complete disappearance of the azide peak at ~2110 cm⁻¹. Alternatively, use TLC to monitor the consumption of the starting material.
-
Hydrolysis: Once the azide is consumed, add deionized water (10% of the total reaction volume) and stir for an additional 1 hour to ensure complete hydrolysis of the aza-ylide to the amine and triphenylphosphine oxide.
-
Work-up: The reaction mixture is now safe and can be concentrated and purified using standard chromatographic techniques.
Protocol 2: Quenching with Dithiothreitol (DTT)
This protocol is best suited for experiments conducted in aqueous buffers, common in biological chemistry.
Materials:
-
Post-irradiation reaction mixture in an aqueous buffer (e.g., PBS, HEPES)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Analytical tools for monitoring
Procedure:
-
Preparation: Ensure the post-irradiation sample is protected from light to prevent further photochemistry.
-
Addition of Quencher: Add DTT from a concentrated stock solution to achieve a final concentration of 5-10 mM. Ensure thorough mixing.
-
Reaction: Incubate the reaction at room temperature for 1-2 hours. For very sensitive biological samples, this can be performed at 4°C for a longer duration (4-6 hours).
-
Monitoring: Due to the buffer components, IR is often not feasible. LC-MS is the preferred method to confirm the disappearance of the starting azide mass and the appearance of the amine product.
-
Work-up: The quenched reaction mixture can proceed to downstream purification steps like dialysis, size-exclusion chromatography, or affinity purification to remove excess DTT and other small molecules.
Workflow and Analytical Comparison
Caption: General experimental workflow for quenching unreacted azide.
Table 1: Comparison of Recommended Quenching Methods
| Feature | Triphenylphosphine (PPh₃) | Dithiothreitol (DTT) |
| Mechanism | Staudinger Reaction | Reduction |
| Byproducts | Triphenylphosphine Oxide, Amine | Oxidized DTT, Amine |
| Typical Solvent | Organic (THF, MeCN, Dioxane) | Aqueous Buffers |
| Compatibility | Excellent; does not affect disulfides. | May reduce protein disulfide bonds. |
| Monitoring | IR, TLC, LC-MS | LC-MS |
Table 2: Guide to Analytical Monitoring
| Technique | Observation for Complete Quenching |
| IR Spectroscopy | Complete disappearance of the sharp azide (N₃) peak at ~2110 cm⁻¹. |
| TLC | Disappearance of the starting material spot (visualized by UV). |
| LC-MS | Disappearance of the [M+H]⁺ ion for the starting azide (m/z 326.09). Appearance of the [M+H]⁺ ion for the amine product (m/z 300.10). |
References
-
Chemical Science. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. RSC Publishing. DOI:10.1039/C5SC03510D. Retrieved from [Link]
-
Chemical Communications. (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. RSC Publishing. DOI:10.1039/D4CC03907F. Retrieved from [Link]
-
RSC Publishing. (2024). A simple method to modulate the selectivity of aryl azide photolysis using cucurbit[3]uril. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Retrieved from [Link]
-
DTIC. (n.d.). Formation and Reactions of Azide Radicals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Intramolecular C(sp)−H Amination of 2‐Azidoacetamides. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
PubMed. (2007). Identification of the Reactive Intermediates Produced Upon Photolysis of P-Azidoacetophenone and Its Tetrafluoro Analogue in Aqueous and Organic Solvents: Implications for Photoaffinity Labeling. Retrieved from [Link]
-
PubMed. (n.d.). Toxicological analysis of azide and cyanide for azide intoxications using gas chromatography. Retrieved from [Link]
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PubMed. (1990). The photochemistry of acetyl-substituted aroyl azides: the design of photolabeling agents for inert sites in hydrophobic regions. Retrieved from [Link]
-
NIH. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemistry of Azides: The Azide/Nitrene Interface. Retrieved from [Link]
-
ResearchGate. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
SciSpace. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]
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- 2. safety.pitt.edu [safety.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the reactive intermediates produced upon photolysis of p-azidoacetophenone and its tetrafluoro analogue in aqueous and organic solvents: implications for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C15H11N5O4 | CID 13345167 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in identifying cross-linked peptides from 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide experiments
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Welcome to the technical support center for researchers utilizing 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (Az-BNPA) in their cross-linking mass spectrometry (XL-MS) workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and achieve high-quality, reproducible results. My insights are drawn from extensive field experience and a deep understanding of the underlying chemical and analytical principles.
Introduction to Az-BNPA Photo-Cross-Linking
This compound (Az-BNPA) is a popular hetero-bifunctional photo-cross-linking reagent. It possesses an NHS-ester group for amine-reactive conjugation (primarily targeting lysine residues and N-termini) and a photo-activatable benzophenone moiety. Upon UV irradiation, the benzophenone group forms a highly reactive triplet diradical that can insert into C-H bonds of nearby amino acid side chains, effectively "capturing" protein-protein interactions.[1][2] The incorporated azide group serves as a bioorthogonal handle for the enrichment of cross-linked peptides, a critical step for their successful identification by mass spectrometry.[3][4][5]
However, the journey from cross-linked complex to confident peptide identification is often fraught with challenges. This guide will address these issues head-on, providing both theoretical explanations and practical solutions.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during your Az-BNPA experiments. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.
Problem 1: Low Cross-Linking Efficiency or No Cross-Linked Products Observed
Observing faint or no cross-linked bands on an SDS-PAGE gel or identifying very few cross-linked peptides in your MS data is a common and frustrating issue.
Potential Causes & Solutions:
-
Insufficient UV Irradiation: The benzophenone moiety requires UV light (typically around 350-365 nm) for activation.[2] Inadequate exposure time or intensity will result in poor cross-linking yields.
-
Protocol: Optimize UV irradiation time and intensity. Start with a time course experiment (e.g., 5, 10, 15, 20 minutes) to determine the optimal exposure. Ensure your UV lamp is functioning correctly and providing the specified wavelength and power.
-
-
Suboptimal Reagent Concentration: The concentration of Az-BNPA needs to be carefully optimized. Too low, and the reaction will be inefficient; too high, and you risk protein aggregation and non-specific modifications.
-
Protocol: Perform a titration of Az-BNPA concentration. A common starting point is a 10-50 fold molar excess of the cross-linker to the protein. Analyze the results by SDS-PAGE to identify the concentration that yields the best cross-linking with minimal aggregation.
-
-
Quenching of the Photo-Reactive Group: Certain buffer components can quench the excited state of the benzophenone, preventing cross-linking.
-
Protocol: Avoid buffers containing components that can act as quenchers, such as dithiothreitol (DTT) or β-mercaptoethanol, during the UV irradiation step. If a reducing agent is necessary for your protein's stability, consider performing a buffer exchange step before photo-activation.
-
-
Incorrect pH for NHS-Ester Reaction: The NHS-ester reaction with primary amines is most efficient at a pH of 7.0-8.5.
-
Protocol: Ensure your protein solution is buffered within this pH range during the initial incubation with Az-BNPA before the UV irradiation step.
-
Data Summary Table: Recommended Starting Conditions for Az-BNPA Cross-Linking
| Parameter | Recommended Range | Notes |
| Az-BNPA:Protein Molar Ratio | 10:1 to 50:1 | Titration is crucial for optimal results. |
| Incubation Time (NHS-ester) | 30-60 minutes | At room temperature. |
| UV Wavelength | 350-365 nm | |
| UV Irradiation Time | 5-20 minutes | Requires optimization for your specific setup. |
| Reaction Buffer pH | 7.0-8.5 | For the initial NHS-ester conjugation. |
Problem 2: High Background of Non-Cross-Linked Peptides
A major challenge in XL-MS is the low abundance of cross-linked peptides compared to the vast excess of unmodified peptides.[6][7] This can severely limit the number of identified cross-links.
Potential Causes & Solutions:
-
Inefficient Enrichment: The azide handle on Az-BNPA allows for the enrichment of cross-linked species. If this step is inefficient, the background of unmodified peptides will remain high.
-
Protocol: Azide-Alkyne Click Chemistry Enrichment. This is a highly specific and efficient method for enriching azide-tagged peptides.[4][5]
-
After proteolytic digestion, react the peptide mixture with an alkyne-functionalized affinity tag (e.g., DBCO-biotin or alkyne-agarose beads).
-
For biotinylated peptides, capture them using streptavidin-coated beads.[4]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the captured cross-linked peptides for MS analysis.
-
-
-
Substoichiometric Cross-Linking: Even with optimized conditions, cross-linking is often a substoichiometric reaction, leading to a large proportion of unreacted protein.[7]
-
Solution: While enrichment is the primary solution, consider size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to fractionate the digested peptide mixture before enrichment.[8] Cross-linked peptides are typically larger and more highly charged, allowing for their separation from smaller, unmodified peptides.[6][8]
-
Workflow Diagram: Enrichment of Az-BNPA Cross-Linked Peptides
Caption: Workflow for the enrichment of azide-tagged cross-linked peptides.
Problem 3: Difficulty in Mass Spectrometry Data Analysis and Interpretation
The analysis of XL-MS data is computationally complex. The spectra of cross-linked peptides are a composite of fragments from two different peptide chains, making their identification challenging.[9][10][11]
Potential Causes & Solutions:
-
Inappropriate Search Software: Standard proteomics search engines are not designed to identify cross-linked peptides. Specialized software is required.
-
Complex Fragmentation Spectra: The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of a cross-linked peptide results in a complex MS/MS spectrum containing fragment ions from both peptides.[14]
-
Data Interpretation Strategy:
-
Look for the characteristic "doublet" peaks in the MS1 spectrum, corresponding to the light and heavy isotopic versions if you are using an isotopically labeled cross-linker.
-
In the MS/MS spectrum, expect to see fragment ion series (b- and y-ions) corresponding to both constituent peptides.
-
Specialized software can help visualize these complex spectra, annotating the fragment ions from each peptide.[15][16]
-
-
-
False Discovery Rate (FDR) Estimation: Accurately estimating the FDR for cross-link identifications is crucial for confident results.
Logical Diagram: Data Analysis Pipeline for XL-MS
Caption: A typical bioinformatics workflow for identifying cross-linked peptides.
Frequently Asked Questions (FAQs)
Q1: What are the best control experiments for an Az-BNPA cross-linking study?
A1: Robust controls are essential for validating your findings.
-
"No UV" Control: Prepare a sample where you perform all steps except for the UV irradiation. This will help you identify non-covalent interactions that might survive the purification process.
-
"No Cross-linker" Control: A sample prepared without the addition of Az-BNPA will help identify proteins that non-specifically bind to your affinity resin.
-
Competitive Inhibition: If you have a known binder for your protein of interest, performing the cross-linking in the presence of an excess of this competitor can help validate the specificity of the identified interactions.
Q2: How does the choice of protease affect the identification of cross-linked peptides?
A2: Trypsin is the most commonly used protease, as it generates peptides of a suitable length for MS analysis. However, the location of lysine residues (the primary target of the NHS-ester) can lead to very small or very large tryptic peptides, which can be difficult to identify. Consider using a combination of proteases (e.g., Trypsin/Lys-C) or an alternative protease like Glu-C or Asp-N to generate a different set of peptides and increase the coverage of potential cross-linking sites.
Q3: Can Az-BNPA be used for in-vivo cross-linking?
A3: While challenging, in-vivo cross-linking with reagents like Az-BNPA is possible. Key considerations include the cell permeability of the cross-linker and the potential for cytotoxicity. It is often more feasible to use genetically encoded photo-cross-linking amino acids, such as p-benzoyl-L-phenylalanine (pBpa), for in-vivo studies, as they can be incorporated at specific sites within a protein.[1][17]
Q4: My protein is part of a large, multi-protein complex. Are there special considerations?
A4: Yes. For large complexes, the number of potential cross-linked peptide pairs increases dramatically, posing a significant computational challenge.[7][11] It is crucial to use a search engine that can handle large databases efficiently.[6] Additionally, fractionation of the cross-linked complex before digestion, or fractionation of the resulting peptides, can help reduce sample complexity and improve identification rates.[8]
Q5: How do I interpret the distance constraints obtained from my cross-linking data?
A5: The length of the Az-BNPA spacer arm provides an upper limit on the distance between the cross-linked residues. This information can be used to build or validate computational models of protein structures and complexes. It's important to remember that protein dynamics in solution mean that these distances are not fixed. Software like Xlink Analyzer can help visualize your cross-links in the context of 3D protein structures.[16]
Conclusion
Successfully identifying cross-linked peptides from Az-BNPA experiments requires a multi-faceted approach that combines careful experimental design, optimized biochemical protocols, and sophisticated bioinformatic analysis. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to harness the power of XL-MS to unravel the intricacies of protein interactions.
References
-
Götze, M. (n.d.). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. Retrieved from [Link]
-
Rappsilber Laboratory. (n.d.). Software. Retrieved from [Link]
-
Kukacka, Z., et al. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research. Retrieved from [Link]
-
OpenMS. (n.d.). OpenPepXL. Retrieved from [Link]
-
Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of Structural Biology. Retrieved from [Link]
-
Farrell, I. S., et al. (2005). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Nucleic Acids Research. Retrieved from [Link]
-
Navlakha, S., & Noble, W. S. (2009). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. IEEE International Conference on Bioinformatics and Biomedicine. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. Retrieved from [Link]
-
Götze, M., et al. (2020). Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. Journal of Proteome Research. Retrieved from [Link]
-
Rinner, O., et al. (2008). Identification of cross-linked peptides from large sequence databases. Nature Methods. Retrieved from [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current Opinion in Structural Biology. Retrieved from [Link]
-
Chavez, J. D., et al. (2016). High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Lauber, M. A., & Reilly, J. P. (2012). Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry. Journal of Proteomics. Retrieved from [Link]
-
Chu, F., et al. (2016). Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Götze, M., et al. (2020). Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. Journal of Proteome Research. Retrieved from [Link]
-
Farrell, I. S., et al. (2005). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Nucleic Acids Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. Retrieved from [Link]
-
Kim, D., & Park, S. B. (2021). AzNP moiety-mediated proximity photo-crosslinking reaction by visible light in live cells. Chemical Science. Retrieved from [Link]
-
Kalli, A., & Hakansson, K. (2010). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Methods in Molecular Biology. Retrieved from [Link]
-
Missioui, H., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Taupitz, T., et al. (2022). A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
The University of Arizona. (n.d.). Analytical & Biological Mass Spectrometry Facility. Retrieved from [Link]
-
Review of Ophthalmology. (2015). When Corneal Cross-Linking Goes Bad. Retrieved from [Link]
-
Missioui, H., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Chemistry For Everyone. (2023, June 19). What Is Photo Crosslinking? [Video]. YouTube. Retrieved from [Link]
-
Miller, W. L., et al. (2011). Comparison of mass spectrometry and clinical assay measurements of circulating fragments of B-type natriuretic peptide in patients with chronic heart failure. Circulation: Heart Failure. Retrieved from [Link]
-
Lau, H. T., et al. (2020). Recent Developments in Data Independent Acquisition (DIA) Mass Spectrometry: Application of Quantitative Analysis of the Brain Proteome. Frontiers in Neurology. Retrieved from [Link]
-
The University of Arizona. (n.d.). Analytical & Biological Mass Spectrometry. Retrieved from [Link]
-
Gillet, L. C., et al. (2012). Targeted Data Extraction of the MS/MS Spectra Generated by Data-independent Acquisition: A New Concept for Consistent and Accurate Proteome Analysis. Molecular & Cellular Proteomics. Retrieved from [Link]
-
De-las-Heras, B., et al. (2022). Predicting factors for the efficacy of cross-linking for keratoconus. PLoS One. Retrieved from [Link]
-
Mazzotta, C., et al. (2023). Efficacy and Safety of Accelerated Transepithelial Corneal Crosslinking in Non-Pediatric Patients with Progressive Keratoconus: Insights from a Retrospective Cohort Study. Journal of Clinical Medicine. Retrieved from [Link]
-
Wróbel-Dudzińska, D., et al. (2023). A Review of Keratoconus Cross-Linking Treatment Methods. Journal of Clinical Medicine. Retrieved from [Link]
-
Chen, Y. T., et al. (2024). Influencing Factors in Corneal Densitometry Recovery After Accelerated Cross-Linking for Keratoconus. Journal of Clinical Medicine. Retrieved from [Link]
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- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Cross-Linking with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Welcome to the technical support center for improving the yield of specific cross-links with 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the success of your cross-linking experiments. As Senior Application Scientists, we have compiled this resource to address common challenges and provide insights grounded in established scientific principles.
Understanding the Reagent: A Primer
This compound is a heterobifunctional cross-linking agent. This means it possesses two different reactive groups, allowing for sequential and specific conjugation of molecules. One end of this molecule features a photo-reactive aryl azide group, which upon exposure to UV light, forms a highly reactive nitrene that can create covalent bonds with nearby molecules. The other end of the molecule, the N-(2-benzoyl-4-nitrophenyl)acetamide group, provides the second reactive functionality, the specifics of which will be addressed in the following sections.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: This cross-linker operates on a two-step mechanism characteristic of heterobifunctional reagents. The first step involves the reaction of one of the functional groups with the first target molecule. The second step is initiated by photoactivation. The azido group is chemically inert until it is exposed to UV light. Upon irradiation, the azide is converted into a highly reactive nitrene intermediate, which can then rapidly form a covalent bond with a wide range of chemical groups in a nearby molecule, capturing molecular interactions in real-time.
Q2: What is the function of the N-(2-benzoyl-4-nitrophenyl)acetamide moiety?
A2: While the azido group is the photo-reactive entity, the N-(2-benzoyl-4-nitrophenyl)acetamide portion of the molecule constitutes the second, chemically reactive head. The reactivity of this group needs to be carefully considered for your specific application. In many heterobifunctional cross-linkers, this second group is designed to react with a specific functional group on a protein, such as a primary amine (lysine residue) or a sulfhydryl group (cysteine residue). The efficiency of your cross-linking experiment will heavily depend on matching this reactivity to the available functional groups on your target molecule.
Q3: What are the primary advantages of using a heterobifunctional photo-cross-linker?
A3: The key advantage is the ability to perform a two-step cross-linking reaction. This minimizes the formation of unwanted polymers, a common issue with homobifunctional cross-linkers that have two identical reactive groups. The temporal control offered by photo-activation allows you to initiate the cross-linking at a precise moment in your experiment, which is invaluable for studying dynamic molecular interactions.
Troubleshooting Guide: Improving Your Cross-Linking Yield
Low cross-linking yield is a frequent challenge encountered with photo-reactive cross-linkers. The following section provides a structured approach to troubleshooting and optimizing your experiments.
Issue 1: Low or No Detectable Cross-Linking
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Photoactivation | Optimize UV Exposure: The wavelength, intensity, and duration of UV irradiation are critical. Aryl azides are typically activated by UV light in the range of 254-365 nm. However, shorter wavelengths can cause damage to proteins and nucleic acids. It is recommended to use a UV source with a peak output around 365 nm. Increase the irradiation time or decrease the distance between the light source and your sample to enhance activation. Be mindful that excessive UV exposure can also lead to sample degradation. |
| Reagent Instability or Degradation | Fresh Reagent Preparation: Prepare your stock solution of the cross-linker immediately before use. If the cross-linker contains a moisture-sensitive group like an NHS-ester, ensure you are using an anhydrous solvent such as DMSO or DMF for the stock solution. Hydrolysis of the reactive group will render the cross-linker ineffective. |
| Inappropriate Buffer Composition | Buffer Compatibility: If the chemically reactive end of your cross-linker targets primary amines (e.g., an NHS-ester), avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the cross-linker. Opt for amine-free buffers like PBS or HEPES. |
| Suboptimal Reagent Concentration | Titrate Cross-linker Concentration: The optimal molar ratio of cross-linker to target molecule needs to be determined empirically. A good starting point is a 20- to 50-fold molar excess of the cross-linker for protein concentrations below 5 mg/mL. For higher protein concentrations, a 10-fold molar excess may be sufficient. |
| Low Target Molecule Concentration | Increase Target Concentration: Cross-linking is a proximity-dependent reaction. If the concentration of your interacting molecules is too low, the probability of a successful cross-linking event is significantly reduced. If possible, concentrate your sample before adding the cross-linker. |
Issue 2: High Background or Non-Specific Cross-Linking
| Potential Cause | Troubleshooting Steps & Explanation |
| Excess Unreacted Cross-linker | Quenching and Removal of Excess Reagent: After the first reaction step, it is crucial to quench any unreacted cross-linker before photoactivation. This can be done by adding a small molecule containing the functional group targeted by the cross-linker (e.g., Tris or glycine for an amine-reactive linker). Subsequently, remove the excess cross-linker and quenching agent through dialysis or size-exclusion chromatography. |
| Hydrophobic Interactions | Consider Solubility: Some cross-linkers can be hydrophobic, leading to non-specific aggregation and cross-linking. If you suspect this is an issue, consider using a cross-linker with a more hydrophilic spacer arm. While you are using a specific reagent, this is a consideration for future experimental design. |
| Over-activation | Reduce UV Exposure: Excessive UV irradiation can lead to the formation of highly reactive species that cross-link indiscriminately. Reduce the UV exposure time or intensity to minimize this effect. |
Experimental Workflow & Protocol
The following is a generalized, two-step protocol for using a heterobifunctional photo-cross-linker like this compound. This protocol should be optimized for your specific application.
Step 1: Reaction with the First Target Molecule
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Reaction Setup: In a suitable reaction tube, combine your purified target molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0) with the desired molar excess of the cross-linker.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature will depend on the reactivity of the cross-linker and the stability of your target molecule.
-
Quenching (Optional but Recommended): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Removal of Excess Reagent: Remove the unreacted cross-linker and quenching agent using a desalting column or dialysis against the appropriate buffer.
Step 2: Photo-Cross-Linking with the Second Target Molecule
-
Incubation with Second Target: Add the second target molecule to the solution containing your modified first target molecule. Allow the molecules to interact under your desired experimental conditions.
-
Photoactivation: Place the sample in an open container (e.g., a petri dish or an uncovered microfuge tube) on ice. Irradiate the sample with a UV lamp (365 nm) at a distance of 3-5 cm for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Analysis: Following photo-cross-linking, your sample is ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the cross-linked products.
Visualizing the Process
General Mechanism of Photo-Reactive Cross-Linking
Caption: A workflow illustrating the three key stages of a heterobifunctional photo-cross-linking experiment.
Troubleshooting Workflow for Low Cross-Linking Yield
Caption: A decision tree for systematically troubleshooting low cross-linking efficiency.
References
- Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. (n.d.). National Institutes of Health.
- Video: Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. (2017, December 14). JoVE.
- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (n.d.). PubMed Central.
- Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube.
- 8 Factors to Consider when Selecting a Protein Cross-linker. (2019, April 30). G-Biosciences.
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2
Technical Support Center: Temperature Control for UV Activation of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Welcome to the technical support guide for experiments involving the UV activation of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical, yet often overlooked, experimental parameter: temperature. Precise temperature control is paramount for achieving reproducible and reliable results in photoaffinity labeling experiments. This guide will explain the underlying principles and provide actionable solutions to common challenges.
The Critical Role of Temperature: A Mechanistic Overview
This compound is a photoaffinity labeling (PAL) reagent.[1] Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate.[2] This nitrene can then form a covalent bond with nearby molecules, effectively "labeling" the binding partners of the molecule to which the probe is attached.[3]
However, the process is not without its thermal challenges:
-
UV-Induced Heating: UV lamps, especially high-intensity ones, generate significant heat.[4] This can increase the temperature of your sample, potentially leading to a cascade of unwanted effects.
-
Protein Stability: Biological macromolecules, particularly proteins, are highly sensitive to temperature changes.[5] Elevated temperatures can cause denaturation, altering the native conformation of the target protein and potentially destroying the binding site of interest.[5][6]
-
Probe Stability and Non-Specific Reactions: While photochemical reactions can often be performed at room temperature to minimize byproducts, excessive heat can increase the rate of non-specific reactions and potentially lead to the degradation of the photoaffinity probe itself.[7][8]
Maintaining a stable and controlled temperature ensures that the observed labeling is a true reflection of the specific molecular interactions under investigation and not an artifact of thermal denaturation or other heat-induced phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for my UV activation experiment?
A1: The ideal temperature is highly dependent on the thermal stability of your target molecule(s). For most protein-ligand interaction studies, it is crucial to maintain a low temperature to preserve the native protein structure. A common starting point is 4°C, which can be achieved by performing the irradiation on ice or using a pre-chilled cooling block.[9] However, some studies have shown that reducing the temperature from 25°C to 4°C can improve the efficiency of covalent labeling for certain receptors.[10] It is recommended to empirically determine the optimal temperature for your specific system.
Q2: My UV cross-linker doesn't have a cooling function. What can I do?
A2: If your UV cross-linker lacks internal temperature regulation, you can employ several external cooling methods:
-
Ice Bath: Place your sample plate or tubes in a container filled with ice and water. Ensure the sample is submerged to a level that allows for efficient heat exchange.[9]
-
Cooling Blocks: Pre-chilled aluminum or plastic cooling blocks can provide a stable, low-temperature surface for your samples during irradiation.
-
Cold Room: If available, performing the entire experiment inside a 4°C cold room provides a consistent ambient temperature.[11]
-
Peltier-Controlled Holders: For precise temperature control, specialized sample holders with integrated Peltier elements are available.[12]
Q3: How can I monitor the temperature of my sample during UV irradiation?
A3: Direct temperature monitoring can be challenging but is essential for optimizing your protocol.
-
Pre- and Post-Irradiation Measurement: Use a digital thermometer with a microprobe to measure the temperature of a mock sample (containing buffer only) before and immediately after the UV exposure time to estimate the temperature increase.
-
Infrared Thermometer: A non-contact infrared thermometer can provide real-time temperature readings of the sample surface, though it may not reflect the internal temperature of the liquid.
-
Control Experiments: Running parallel experiments where one sample is irradiated and another is kept at the target temperature without irradiation can help differentiate between UV-induced effects and thermal artifacts.
Q4: Can temperature affect the efficiency of the photocrosslinking reaction itself?
A4: Yes, temperature can influence reaction kinetics. While the primary activation is light-dependent, subsequent reactions of the nitrene intermediate can be temperature-sensitive. However, the priority in most biological photoaffinity labeling experiments is to maintain the structural integrity of the target molecules. Any potential minor decrease in reaction kinetics at lower temperatures is generally outweighed by the significant benefit of preventing sample degradation.[13]
Troubleshooting Guide
This section addresses common problems encountered during UV activation experiments and links them to potential temperature-related causes.
| Problem | Potential Temperature-Related Cause | Recommended Solution |
| Low or No Cross-Linking Signal | Target Protein Denaturation: The binding site is altered or destroyed due to excessive heat from the UV lamp. | - Perform UV irradiation at a lower temperature (e.g., 4°C on ice).- Reduce the UV exposure time or intensity.- Use a UV source with a filter to block infrared radiation. |
| Probe Degradation: The this compound probe may be thermally unstable at elevated temperatures. | - Ensure the probe solution is kept cold before and during the experiment.- Minimize the time the sample is exposed to ambient or elevated temperatures. | |
| High Background/Non-Specific Labeling | Increased Non-Specific Interactions: Heat can induce conformational changes in proteins, exposing regions that may non-specifically react with the activated probe.[3] | - Lower the irradiation temperature to stabilize protein structures.- Optimize the concentration of the photoaffinity probe; use the lowest effective concentration. |
| Heat-Induced Aggregation: Proteins may aggregate at higher temperatures, trapping the probe and leading to non-specific labeling of the aggregate. | - Perform a pre-clearing step by centrifugation after incubation but before UV irradiation.- Ensure the buffer conditions are optimal for protein stability. | |
| Inconsistent Results/Poor Reproducibility | Temperature Fluctuations: Inconsistent cooling between experiments can lead to variable levels of protein denaturation and cross-linking efficiency.[13] | - Standardize the cooling method meticulously (e.g., use the same volume of ice, pre-cool blocks for the same duration).- Monitor and record the temperature for each experiment. |
| Variable UV Lamp Output and Heat: The heat output of a UV lamp can change as it ages.[4] | - Regularly check the lamp's intensity and replace it as needed.- Allow the lamp to warm up for a consistent period before each experiment to ensure stable output. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for diagnosing and resolving temperature-related issues in your UV activation experiments.
Caption: Troubleshooting workflow for temperature control.
Experimental Protocol: Temperature-Controlled UV Activation
This protocol provides a general framework. Specific parameters such as buffer composition, probe concentration, and incubation times should be optimized for your particular system.
Materials:
-
This compound photoaffinity probe
-
Target protein and binding partner in an appropriate buffer
-
UV cross-linker (e.g., Stratalinker® with 254 nm or 365 nm bulbs, depending on the probe's absorption maximum)
-
Ice bucket or pre-chilled cooling block
-
Microcentrifuge tubes or 96-well plates suitable for UV transmission
Procedure:
-
Sample Preparation:
-
Prepare your reaction mixture containing the target protein, binding partner, and the photoaffinity probe in microcentrifuge tubes or a 96-well plate.
-
Incubate the mixture for the desired time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding equilibrium to be reached.[14] It is critical to perform this step protected from light to prevent premature activation of the probe.[14]
-
-
Temperature Equilibration:
-
Place the tubes or plate on a pre-chilled cooling block or directly into an ice bath.[9]
-
Allow the samples to equilibrate to the target temperature (e.g., 4°C) for at least 5-10 minutes.
-
-
UV Irradiation:
-
Place the cooling block or ice bath with the samples inside the UV cross-linker.
-
Ensure the samples are positioned at a consistent distance from the UV source. For plates, remove the lid to avoid blocking the UV light.[9]
-
Irradiate the samples with the appropriate UV wavelength and energy. This step requires optimization; a typical starting point might be 0.1 to 1 J/cm² at 254 nm.[15]
-
-
Post-Irradiation Processing:
-
Immediately after irradiation, return the samples to a light-protected, cold environment (e.g., on ice).
-
Proceed with your downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing the Experimental Workflow
Caption: Temperature-controlled UV activation workflow.
By carefully controlling the temperature throughout your photoaffinity labeling experiment, you can significantly enhance the quality and reliability of your data, leading to more accurate identification and characterization of molecular interactions.
References
-
OkaSciences. (n.d.). UV Crosslinking Protocol and Tips. Retrieved from [Link]
-
Dong, M., et al. (2009). Effects of pH and temperature on photoaffinity labeling of Family B G protein-coupled receptors. Regul Pept., 158(1-3), 110-5. Retrieved from [Link]
-
Ebeam Machine. (2025). Top Tips for UV Crosslinking Polymer Processes in 2025. Retrieved from [Link]
-
Quora. (2019). Why does my UV light get hot to touch? Retrieved from [Link]
-
Everbeam. (2022). Does a UV Light Get Hot? Retrieved from [Link]
-
Quora. (2024). How does ultraviolet radiation affect protein structure and function? Can it be prevented and if so, how? Retrieved from [Link]
-
Hussain, R., et al. (2018). Free Radicals and ROS Induce Protein Denaturation by UV Photostability Assay. International Journal of Molecular Sciences, 19(8), 2299. Retrieved from [Link]
-
Bampton, A., et al. (2013). A UV cross-linking method combined with infrared imaging to analyse RNA–protein interactions. Methods, 63(2), 156-161. Retrieved from [Link]
-
Hussain, R., et al. (2018). Comparison between thermal and UV denaturation of two solutions of human serum albumin essentially fatty acids and globulin free (HSAff) at different concentrations. ResearchGate. Retrieved from [Link]
-
Excelitas Noblelight. (n.d.). UV light for photochemical processes. Retrieved from [Link]
-
Van Nostrand, E. L., et al. (2019). UV Crosslinking of Suspension Cells for eCLIP. Protocols.io. Retrieved from [Link]
-
Hussain, R., et al. (2018). UV-Denaturation Assay to Assess Protein Photostability and Ligand-Binding Interactions Using the High Photon Flux of Diamond B23 Beamline for SRCD. Molecules, 23(8), 1917. Retrieved from [Link]
-
Tuma, R. (2008). Thermal Denaturation of Proteins Studied by UV Spectroscopy. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ultraviolet. Retrieved from [Link]
-
Excelitas Noblelight. (n.d.). Photochemical UV processes. Retrieved from [Link]
-
Albuszis, M., et al. (2016). Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres. RSC Publishing. Retrieved from [Link]
-
Hucho, F., et al. (1978). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Hoppe-Seyler's Zeitschrift fur Physiologische Chemie, 359(1), 1-10. Retrieved from [Link]
-
Gasińska, A., et al. (2014). Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds. Journal of Materials Science: Materials in Medicine, 25(5), 1395-1406. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku'amide B. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? Retrieved from [Link]
-
Png, G. S., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(3), 543. Retrieved from [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100645. Retrieved from [Link]
-
Wikipedia. (n.d.). Photoaffinity labeling. Retrieved from [Link]
-
Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. ResearchGate. Retrieved from [Link]
-
Missioui, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData, 7(11). Retrieved from [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData, 7(8). Retrieved from [Link]
-
Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 795-800. Retrieved from [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 790-794. Retrieved from [Link]
-
Bush, J. T., et al. (2017). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 9(3), 265-281. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for photocrosslinking using azide in DL1. Under UV... Retrieved from [Link]
-
Uppu, R. M., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(12). Retrieved from [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido- N-(4-fluoro-phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 790-794. Retrieved from [Link]
-
MDPI. (n.d.). Functional Hydrogels in Bone Tissue Engineering: From Material Design to Translational Applications. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Interactions Identified with Benzophenone-Based Photo-Crosslinkers
For researchers navigating the complex web of cellular signaling, identifying protein-protein interactions (PPIs) is paramount. Photo-affinity labeling (PAL), particularly using probes like 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (a functionalized benzophenone), offers a powerful method to "trap" these interactions in their native environment.[1][2][3] By forming a covalent bond upon UV activation, benzophenone-based crosslinkers can capture even weak or transient interactions that are often missed by traditional methods.[2][4][5] However, the very nature of this high-energy capture process necessitates rigorous, independent validation to confirm the biological relevance of the findings and eliminate false positives.[6][7]
This guide provides an in-depth comparison of orthogonal methods for validating putative PPIs discovered through benzophenone-based photo-crosslinking. We will explore the causality behind experimental choices, provide actionable protocols, and offer a framework for selecting the most appropriate validation strategy for your research.
The Primary Method: Benzophenone Photo-Affinity Labeling
Before validating an interaction, it's crucial to understand the strengths and weaknesses of the initial discovery method. Benzophenone probes are activated by UV light (typically 350-365 nm), which excites the benzophenone moiety to a reactive triplet diradical state.[5][8] This diradical can then abstract a hydrogen atom from a nearby amino acid residue (primarily C-H bonds), creating a stable, covalent crosslink.[9] The inclusion of an azide group allows for subsequent "click" chemistry, enabling the attachment of a reporter tag (like biotin or a fluorophore) for enrichment and identification.
Advantages:
-
Captures Transient Interactions: Covalently traps interactions that might not survive the conditions of other assays.[2]
-
In Situ / In Vivo Capability: Can be used in living cells or even whole organisms to capture interactions in their native context.
-
Unbiased Identification: Can identify novel or unexpected binding partners.
Limitations:
-
Non-Specific Labeling: The high reactivity of the benzophenone radical can lead to the labeling of proteins that are merely in close proximity, not true interactors.[8] The bulkiness of the benzophenone group can also contribute to non-specific capture.[8]
-
UV-Induced Damage: Prolonged UV exposure can damage proteins and cells, potentially creating artifacts.[10]
-
Low Yield: The efficiency of crosslinking can be low, requiring sensitive downstream detection methods.[8]
These limitations underscore the absolute necessity of orthogonal validation—using techniques that rely on different biophysical principles to confirm the interaction.
Caption: The core principle of a Co-Immunoprecipitation (Co-IP) experiment.
Step-by-Step Protocol:
-
Cell Lysis (The Critical Step):
-
Causality: The choice of lysis buffer is a trade-off between solubilizing proteins and preserving their native interactions. Harsh buffers (e.g., RIPA) can disrupt weaker interactions, while gentle buffers (e.g., Triton X-100 or NP-40 based) are preferred. Always include protease and phosphatase inhibitors.
-
Harvest and wash 1-2 x 107 cells. Lyse on ice for 30 minutes in 1 mL of non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-Clearing (Reduces Background):
-
Causality: The lysate contains proteins that can non-specifically bind to the antibody or beads. A pre-clearing step removes these, significantly reducing background signal. [11] * Add 20 µL of Protein A/G beads to the supernatant. Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of a high-affinity, IP-validated antibody against your "bait" protein to the pre-cleared lysate.
-
As a negative control , use an equivalent amount of isotype control IgG from the same host species. [12]This is essential to ensure the observed interaction is not due to non-specific antibody binding.
-
Incubate with rotation overnight at 4°C.
-
-
Complex Capture:
-
Add 30 µL of fresh Protein A/G beads. Incubate with rotation for 2-4 hours at 4°C.
-
-
Washing (Removes Non-Specific Binders):
-
Causality: This is another critical step for reducing background. The stringency of the wash buffer (e.g., salt concentration) can be adjusted. Start with the lysis buffer.
-
Pellet the beads gently (e.g., 1,000 x g for 1 min). Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes by resuspending the beads in 40 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing with an antibody against the putative "prey" protein. A band in the bait IP lane but not the IgG control lane confirms the interaction.
-
Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)
These biophysical techniques provide high-confidence, quantitative validation of a direct interaction. [13][14]They are performed in vitro with purified proteins and are label-free, measuring the binding in real-time. [15][16][13]
-
Principle: One protein (the "ligand") is immobilized on a biosensor surface. A solution containing the other protein (the "analyte") is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index (SPR) or light interference pattern (BLI) at the sensor surface, which is proportional to the mass change. [17][18]This is recorded in a sensorgram, from which association (kon), dissociation (koff), and affinity (KD) constants can be calculated. [14] Step-by-Step Workflow (BLI Example):
-
Protein Preparation:
-
Causality: Both proteins must be highly pure (>95%) and in the same buffer to minimize artifacts from buffer mismatch. Dialyze both proteins extensively against the desired running buffer (e.g., PBS with 0.05% Tween-20).
-
-
Sensor Hydration & Baseline:
-
Hydrate streptavidin (SA) biosensors in running buffer for at least 10 minutes.
-
Establish a stable baseline by dipping the sensors into wells containing running buffer for 60-120 seconds.
-
-
Ligand Immobilization:
-
Causality: The ligand must be captured onto the sensor. A common strategy is to use a biotinylated ligand with a streptavidin-coated sensor. The orientation and density of the immobilized ligand can affect the results.
-
Load a biotinylated version of your "bait" protein onto the SA sensors until a stable signal (e.g., 1-2 nm shift) is achieved.
-
-
Second Baseline:
-
Return the sensors to a buffer-containing well to establish a new baseline post-immobilization.
-
-
Association:
-
Move the sensors into wells containing a dilution series of the "prey" protein (analyte). A broad concentration range (e.g., 0.1x to 10x the expected KD) should be used.
-
Record the binding signal for 120-300 seconds. A reference sensor (with no immobilized ligand or an irrelevant protein) should be run in parallel to subtract non-specific binding. This is a critical self-validating control.
-
-
Dissociation:
-
Move the sensors back into buffer-only wells and record the signal as the analyte dissociates.
-
-
Data Analysis:
-
After reference subtraction, fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.
-
Proximity Ligation Assay (PLA)
PLA is a powerful microscopy-based technique that validates an interaction by demonstrating that the two proteins are in very close proximity (within 40 nm) inside a fixed cell. [19][20][21]This provides compelling evidence of an interaction occurring in its native subcellular location. [20]
-
Principle: Two primary antibodies from different species recognize the two target proteins. Secondary antibodies, each linked to a unique DNA oligonucleotide (PLA probes), bind to the primary antibodies. If the probes are close together, connector oligonucleotides can hybridize to them and be joined by a ligase to form a closed DNA circle. This circle is then amplified via rolling circle amplification (RCA), and the product is detected with fluorescently labeled probes, appearing as a distinct fluorescent spot. [20]Each spot represents a single interaction event.
Step-by-Step Protocol:
-
Sample Preparation: Prepare cells on coverslips or tissue sections on slides. Fix, permeabilize, and block according to standard immunofluorescence protocols.
-
Primary Antibody Incubation: Incubate the sample with a pair of primary antibodies (raised in different species, e.g., mouse and rabbit) against the two proteins of interest.
-
PLA Probe Incubation: Wash the sample and add the two PLA probes (e.g., anti-mouse MINUS and anti-rabbit PLUS). These are the secondary antibodies conjugated to oligonucleotides.
-
Ligation: After washing, add the ligation solution, which contains the connector oligonucleotides and ligase. This will form the circular DNA template only where proteins are in proximity. 5. Amplification: After washing, add the amplification solution containing a polymerase to perform RCA.
-
Detection: Add fluorescently labeled detection oligonucleotides that hybridize to the amplified product.
-
Imaging and Analysis: Mount the coverslip and visualize using a fluorescence microscope. The number of fluorescent spots per cell can be quantified using image analysis software. Negative controls , such as using only one primary antibody at a time, are essential to ensure the signal is specific to the interaction.
Decision-Making Framework: Choosing Your Validation Method
The choice of method depends on your specific research question, the nature of the proteins, and available resources.
Caption: Decision tree for selecting an orthogonal validation method.
Conclusion
Validating protein-protein interactions discovered via photo-crosslinking is not just a confirmatory step; it is an essential part of the discovery process. A single method, no matter how powerful, is susceptible to artifacts. By employing a multi-pronged, orthogonal approach—combining evidence from endogenous complex pulldowns (Co-IP), direct in vitro binding kinetics (SPR/BLI), and in situ proximity (PLA)—researchers can build a robust, multi-faceted case for a genuine biological interaction. This rigorous validation ensures that downstream efforts in pathway elucidation and drug development are built on a solid foundation of trustworthy data.
References
-
Söderberg, O., et al. (2006). Direct observation of individual endogenous protein complexes in situ by proximity ligation. Nature Methods. Available at: [Link]
-
Weibrecht, I., et al. (2010). Proximity Ligation Assay (PLA) for detecting protein-protein interactions and protein modifications in cells and tissues in situ. Nature Protocols. Available at: [Link]
-
Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. Available at: [Link]
-
TA Instruments. (2016). Characterizing Protein-Protein Interactions by ITC. TA Instruments. Available at: [Link]
-
Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology. Available at: [Link]
-
Douzi, B., et al. (2017). Protein–Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link]
-
Harvard Medical School. Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments Blog. Available at: [Link]
-
Wikipedia. Bio-layer interferometry. Wikipedia. Available at: [Link]
-
Shukla, A., et al. (2021). A method for in situ visualization of Protein-Nascent RNA interactions in single cell using Proximity Ligation Assay (IPNR-PLA) in mammalian cells. Taylor & Francis Online. Available at: [Link]
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Källström, Y., et al. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Mass Spectrometry Reviews. Available at: [Link]
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Hogan, B. (2021). Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models. YouTube. Available at: [Link]
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Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar. Available at: [Link]
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Trötschel, C., et al. (2014). Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling. Methods in Molecular Biology. Available at: [Link]
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Sparks, R. P., et al. (2017). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts. Available at: [Link]
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Jenkins, J. L., et al. (2020). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. MethodsX. Available at: [Link]
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Douzi, B. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. PubMed. Available at: [Link]
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Harvard Medical School. Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Available at: [Link]
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Hamnett, R. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. Available at: [Link]
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Parker, C. G., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. Available at: [Link]
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Barrows, J. K., & Van Dyke, M. W. (2022). Biolayer interferometry for DNA-protein interactions. PLOS ONE. Available at: [Link]
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Barrows, J. K., & Van Dyke, M. W. (2023). Biolayer Interferometry for DNA Protein Interactions V.2. Protocols.io. Available at: [Link]
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Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Rappsilber Laboratory. Available at: [Link]
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ResearchGate. (n.d.). Cartoon representing the general overview of a photoaffinity labeling process. ResearchGate. Available at: [Link]
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An, H., & DeGrado, W. F. (2023). Data-driven design of orthogonal protein-protein interactions. PNAS. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide Targets with Immunoprecipitation and Western Blot
For researchers, scientists, and drug development professionals, the precise identification and validation of a small molecule's protein targets are paramount. This guide provides an in-depth, experience-driven approach to confirming the targets of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (2-azido-NBPA), a photo-activatable crosslinker, using the robust combination of immunoprecipitation (IP) and Western blotting. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy results.
Understanding the Tool: this compound (2-azido-NBPA)
2-azido-NBPA belongs to a class of molecules known as photoaffinity labels.[1] These are powerful tools in chemical proteomics for identifying protein-small molecule interactions.[2][3] The key to their function lies in their dual nature:
-
A "bait" moiety: In this case, the N-(2-benzoyl-4-nitrophenyl)acetamide portion, which is designed to bind non-covalently to specific protein targets.
-
A photoreactive group: The azido (-N3) group. Upon exposure to UV light, this group becomes highly reactive, forming a covalent bond with nearby amino acid residues of the target protein.[4] This permanently "tags" the protein that was interacting with the "bait."
This covalent linkage is the cornerstone of our ability to isolate and identify the target protein.
The Workflow: A Symphony of Specificity
Our experimental strategy is a multi-step process designed to progressively enrich for our target protein while eliminating non-specific interactors. Each step builds upon the last, culminating in the definitive identification by Western blot.
Detailed Protocols: The 'Why' Behind the 'How'
Part 1: Photo-crosslinking and Cell Lysis
Objective: To covalently link 2-azido-NBPA to its protein target(s) within a cellular context and then solubilize these complexes.
Materials:
-
Cell culture of interest
-
2-azido-NBPA (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The choice of lysis buffer is critical; for less soluble protein complexes, buffers containing non-ionic detergents like NP-40 or Triton X-100 may be necessary.[5][6]
-
Cell scraper
Protocol:
-
Probe Incubation: Treat your cultured cells with an appropriate concentration of 2-azido-NBPA. The optimal concentration and incubation time should be determined empirically to maximize target engagement while minimizing off-target effects.
-
UV Crosslinking: Wash the cells with ice-cold PBS to remove excess, unbound probe. Expose the cells to UV light (e.g., 365 nm) for a predetermined time. This step activates the azido group, leading to covalent bond formation.
-
Cell Lysis: Immediately after crosslinking, add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[5] These inhibitors are crucial to prevent the degradation of your target protein.[7] Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. The supernatant now contains the solubilized protein complexes, including our covalently tagged target.
Part 2: Immunoprecipitation (IP)
Objective: To selectively isolate the 2-azido-NBPA-protein complex from the complex mixture of the cell lysate.
Materials:
-
Clarified cell lysate
-
Primary antibody specific to your hypothesized target protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (typically the lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
Protocol:
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with beads alone for a short period.[6] Then, pellet the beads and transfer the supernatant to a new tube. This removes proteins that would otherwise non-specifically adhere to the beads.
-
Antibody Incubation: Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C. The duration of this incubation can be optimized, but overnight is often effective.[8]
-
Bead Capture: Add the Protein A/G beads to the lysate-antibody mixture and continue to incubate. The beads will bind to the Fc region of the antibody, which is now bound to the target protein.
-
Washing: This is a critical step to remove non-specifically bound proteins.[9][10] Pellet the beads and discard the supernatant. Wash the beads several times with wash buffer. Incomplete washing is a common cause of high background in the final Western blot.[7]
-
Elution: After the final wash, resuspend the beads in elution buffer. This will release the antibody-protein complex from the beads. If using SDS-PAGE loading buffer, boiling the sample will denature the proteins and release them from the beads.
Part 3: Western Blotting
Objective: To visualize and confirm the presence and size of the immunoprecipitated target protein.
Materials:
-
Eluted protein sample from IP
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (can be the same as used for IP, or a different one that recognizes a different epitope)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
SDS-PAGE: Separate the eluted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For smaller proteins, a higher percentage gel may be necessary for better resolution.[11]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ponceau S staining can be used to verify successful transfer.[12][13]
-
Blocking: Incubate the membrane in blocking buffer to prevent non-specific binding of the antibodies.[14][15]
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by washes and incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band at the expected molecular weight of your target protein confirms its presence in the immunoprecipitated sample.
Interpreting the Results: A Self-Validating System
The strength of this workflow lies in its built-in controls. A successful experiment will show a clear band at the expected molecular weight of the target protein in the lane corresponding to the IP with the specific antibody. Key controls include:
-
Isotype Control IP: Performing an IP with a non-specific antibody of the same isotype should not pull down the target protein.[8]
-
No UV Control: A sample that was not exposed to UV light should show a significantly reduced or absent band, demonstrating the dependency on covalent crosslinking.
-
Input Control: A small fraction of the cell lysate before IP should be run on the Western blot to confirm the presence of the target protein in the starting material.
Comparison with Alternative Target Identification Methods
While IP and Western blotting are excellent for confirming a hypothesized target, other methods are better suited for de novo target identification.
| Method | Principle | Advantages | Disadvantages |
| IP-Western Blot | Antibody-based enrichment of a specific protein followed by immunoblot detection. | Highly specific for a known target, relatively low cost, well-established protocols. | Not suitable for discovering unknown targets, requires a specific and effective antibody. |
| Affinity Chromatography | Immobilized small molecule is used to "pull down" interacting proteins from a lysate.[16] | Unbiased identification of potential binding partners, does not require a specific antibody. | Can have high non-specific binding, may not capture transient or weak interactions. |
| Chemoproteomics (e.g., PAL-MS) | Photoaffinity labeling combined with mass spectrometry to identify covalently modified proteins.[2][3] | Unbiased, proteome-wide identification of targets, can identify the specific site of covalent modification. | Technically demanding, requires specialized equipment (mass spectrometer), data analysis can be complex. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[16] | Label-free, can be performed in live cells, provides evidence of direct target engagement. | Not all protein-ligand interactions result in a significant thermal shift, can be technically challenging. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High Background on Western Blot | Insufficient washing during IP, antibody concentration too high, inadequate blocking.[9][10][17] | Increase the number and duration of washes, optimize antibody concentrations, try a different blocking agent.[14][15][18] |
| No or Weak Signal | Inefficient IP, low target protein expression, poor antibody quality.[7][17] | Increase the amount of starting material, enrich for the target protein if its abundance is low, use a validated antibody for IP.[12][13][19] |
| Non-specific Bands | Antibody cross-reactivity, protein degradation.[14][18] | Use an affinity-purified antibody, ensure fresh protease inhibitors are used throughout the protocol.[7] |
Conclusion
Confirming the protein targets of a photo-crosslinker like 2-azido-NBPA requires a meticulous and well-controlled experimental approach. The combination of immunoprecipitation and Western blotting provides a robust and reliable method for validating hypothesized targets. By understanding the principles behind each step and incorporating appropriate controls, researchers can generate high-quality, trustworthy data that is essential for advancing drug discovery and understanding cellular signaling pathways.
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comparing 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide vs. diazirine-based photoaffinity probes.
A Senior Application Scientist's Guide to Photoaffinity Probes: Aryl Azides vs. Diazirines
Welcome to this in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals. In the intricate field of chemical biology, identifying the precise molecular interactions of a small molecule or ligand within the vast cellular proteome is a paramount challenge. Photoaffinity labeling (PAL) stands out as a powerful strategy to covalently capture these transient interactions, transforming a non-covalent affinity into a permanent, analyzable bond.
The choice of the photoreactive moiety is the most critical decision in designing a PAL experiment. This guide provides an objective, data-supported comparison of two of the most prevalent classes of photoaffinity probes: the classic aryl azides, exemplified by structures like 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, and the compact, highly reactive diazirine-based probes. Our objective is to dissect the mechanistic nuances, performance characteristics, and practical considerations of each, empowering you to make an informed decision for your target identification and validation workflows.
Part 1: The Aryl Azide Photophore – A Versatile Workhorse
Aryl azides are one of the earliest and most widely used photophores in PAL.[1] Their relative ease of synthesis and incorporation into complex molecules has cemented their role in the field.[2] The specific compound, this compound, incorporates several key features: an azide for photoreactivity, a nitro group, and a benzoyl group, which tune its photochemical properties.
Mechanism of Action: The Nitrene Intermediate
Upon irradiation with UV light, typically at wavelengths below 300 nm for simple aryl azides, the azide group expels a molecule of nitrogen gas (N₂) to generate a highly reactive and electron-deficient species known as a nitrene.[3] The inclusion of an electron-withdrawing nitro group, as in our example compound, can shift the activation wavelength to longer, less biologically damaging wavelengths (>300 nm).[2][4]
The initially formed singlet nitrene is the most useful species for PAL, as it can readily insert into C-H and N-H bonds found in protein side chains and backbones.[3] However, the singlet nitrene exists in equilibrium with a more stable triplet state and can also undergo intramolecular rearrangement to form a seven-membered ring (a dehydroazepine), which is less reactive towards insertion and preferentially reacts with nucleophiles.[1] This rearrangement is a common side reaction that can lower the overall labeling efficiency.[1] The use of polyfluorinated aryl azides is a strategy developed to suppress this ring expansion and improve insertion efficiency.[2][5]
Caption: Photoactivation pathway of an aryl azide probe.
Performance Characteristics
-
Stability: Aryl azides are generally stable under typical physiological conditions but are sensitive to reduction by thiols, such as glutathione or dithiothreitol (DTT), which converts the azide to an amine and deactivates the probe.[1]
-
Labeling Efficiency: The efficiency of nitrene insertion is often modest, with yields frequently reported to be less than 30%, partly due to competing side reactions and quenching by water.[2]
-
Size: The aryl azide group is relatively bulky, which can sometimes interfere with the natural binding of the ligand to its target protein.
Part 2: Diazirine-Based Probes – Compact and Potent
Diazirines, particularly alkyl diazirines, have gained immense popularity due to their small size and the highly reactive nature of the carbene intermediate they produce upon photolysis.[6] They are three-membered ring structures containing two nitrogen atoms, and their minimal steric footprint makes them nearly isosteric to a methyl group, reducing the likelihood of perturbing ligand-protein interactions.[7]
Mechanism of Action: The Carbene and Diazo Duality
Photoactivation of a diazirine, typically with less energetic long-wave UV light (350-380 nm), also results in the extrusion of N₂ to generate a carbene.[8] Carbenes are exceptionally reactive, with short lifetimes, and can insert into a wide array of chemical bonds, including strong C-H and O-H bonds, making them highly efficient and non-specific crosslinkers.[8][9]
However, the photochemistry of diazirines is more complex than that of aryl azides. Upon irradiation, a portion of the diazirine molecules can isomerize to a linear diazo compound.[10][11] This diazo intermediate is significantly more stable and longer-lived than the carbene.[10] In aqueous, neutral pH environments, alkyl diazo compounds can be protonated to form diazonium ions, which are potent alkylating agents that preferentially react with nucleophilic and acidic residues like aspartic and glutamic acid.[10][12][13]
This dual mechanism has profound implications. The carbene pathway leads to rapid, proximity-based labeling with a very small labeling radius (estimated at ~54 nm).[2] In contrast, the longer-lived diazo/diazonium intermediate can diffuse further from the initial binding site before reacting, resulting in a larger labeling radius and a different, more selective labeling pattern that favors acidic residues.[2][10] Aryl-substituted diazirines are less prone to this diazo pathway, with their reactivity primarily governed by the carbene intermediate.[13]
Caption: Dual photoactivation pathways of a diazirine probe.
Performance Characteristics
-
Size and Perturbation: The small size of alkyl diazirines is their single greatest advantage, minimizing structural changes to the parent molecule.[7][14]
-
Reactivity and Efficiency: The carbene intermediate is more reactive than a nitrene, often leading to higher crosslinking yields and shorter irradiation times compared to aryl azides.[9][15][16]
-
Stability: Diazirines are chemically robust and are not susceptible to reduction by thiols, making them compatible with a wider range of biological buffers and cellular environments.[9]
Part 3: Head-to-Head Comparison
The choice between an aryl azide and a diazirine probe is not trivial and depends heavily on the experimental goals. The following table summarizes their key performance characteristics to guide your decision.
| Feature | Aryl Azide Probes (e.g., this compound) | Diazirine-Based Probes |
| Photophore Size | Larger, potentially perturbative.[14] | Very small (alkyl), minimally perturbative.[7] |
| Activation Wavelength | ~260-310 nm (unsubstituted); >300 nm (nitro-substituted).[2] | ~350-380 nm.[8] |
| Reactive Intermediate | Nitrene (Singlet and Triplet).[1] | Carbene and/or Diazo/Diazonium.[9][10] |
| Intermediate Lifetime | Relatively long, allowing for potential diffusion.[9] | Carbene: Extremely short (fs-ns). Diazo: Longer-lived (ms-s).[8][10] |
| Primary Reactions | C-H, N-H, O-H insertion.[3] | Carbene: Broad C-H, O-H, N-H insertion. Diazo: Alkylation of nucleophiles (esp. carboxylates).[10][13] |
| Common Side Reactions | Ring expansion to dehydroazepine.[1] | Carbene: 1,2-hydride shift. Diazo formation leading to off-target labeling.[9][10] |
| Labeling Radius | Larger (~119 nm for photocatalytic activation).[2] | Carbene: Smaller (~54 nm). Diazo: Larger, diffusion-dependent.[2] |
| Chemical Stability | Sensitive to reducing agents (e.g., DTT, glutathione).[1] | Generally robust and stable.[9] |
| Labeling Yield | Generally low to moderate (<30%).[2][3] | Generally moderate to high, often superior to aryl azides.[3][15] |
Making the Right Choice: Causality in Probe Selection
-
For Precise Binding Site Mapping: When the goal is to identify the exact amino acid residues in a well-defined binding pocket, the alkyl diazirine is often the superior choice. Its small size minimizes perturbation of the native interaction, and the extremely short-lived carbene ensures that labeling is restricted to the immediate vicinity of the binding site.
-
For Initial Target Discovery: When synthesizing a probe for a complex natural product or in a resource-limited setting, an aryl azide may be more practical due to its simpler synthesis. The larger labeling radius, while less precise, may increase the chance of capturing a binding partner, even if the photophore is not perfectly positioned.
-
For Targeting Acidic Pockets or Membrane Proteins: The unique dual mechanism of alkyl diazirines can be leveraged. The diazo pathway's preference for acidic residues makes these probes particularly effective for proteins with highly acidic surfaces or for membrane proteins, where the local environment can facilitate protonation of the diazo intermediate.[12][13][17]
Part 4: A Universal Experimental Workflow for Photoaffinity Labeling
A successful PAL experiment requires careful planning and execution, including multiple controls to ensure the validity of the results. Below is a generalized, self-validating protocol for an in-cell target identification experiment using a probe equipped with a clickable alkyne handle.
Experimental Workflow Diagram
Caption: General workflow for a chemoproteomic PAL experiment.
Step-by-Step Methodology
-
Cell Culture and Probe Incubation:
-
Plate cells (e.g., HEK293T) to desired confluency.
-
Rationale: Ensure a healthy, consistent cell population for reproducible results.
-
Treat cells with the alkyne-functionalized photoaffinity probe at various concentrations (e.g., 0.1-10 µM) for a predetermined time (e.g., 30-60 min). Include a vehicle-only (DMSO) control.
-
For Competition Control: In a separate sample, co-incubate the probe with a 50-100 fold excess of the parent, non-probe-containing ligand. This is a critical step to validate that labeling is specific to the intended binding site.
-
-
UV Irradiation:
-
Wash cells gently with cold PBS to remove unbound probe.
-
Place the cell culture plate on an ice bath or in a 4°C cold room.
-
Rationale: Lowering the temperature slows molecular motion and dissociation rates, increasing the likelihood that the reactive intermediate is generated while the probe is still bound to its target.
-
Irradiate with a long-wave UV lamp (e.g., 365 nm) for 10-20 minutes.
-
For No-UV Control: Prepare a parallel sample that undergoes all steps except for UV irradiation. This control is essential to distinguish covalently captured proteins from proteins that bind non-covalently to the probe or affinity resin.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
-
Click Chemistry (CuAAC):
-
To a normalized amount of protein lysate (e.g., 1 mg), add the click chemistry reagents: Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Rationale: This bio-orthogonal reaction specifically and covalently attaches a biotin tag to the alkyne-handle of the probe-labeled proteins, enabling subsequent purification.[7]
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-conjugated magnetic or agarose beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-stringency buffer to remove non-specifically bound proteins.
-
-
On-Bead Proteolytic Digestion:
-
Resuspend the beads in a denaturing buffer (e.g., urea), reduce the proteins with DTT, and alkylate with iodoacetamide.
-
Digest the bead-bound proteins overnight with a protease such as trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a proteomics software suite. True targets should be significantly enriched in the UV-treated sample compared to the no-UV and competition controls.
-
Conclusion
Both aryl azide and diazirine photoprobes are powerful tools for elucidating the molecular interactions that underpin biology and drug action. There is no single "best" probe; rather, there is an optimal probe for a given biological question. Aryl azides offer synthetic accessibility and are effective for many applications, though their performance can be hampered by side reactions and thiol sensitivity. Diazirines, especially the alkyl variants, provide a compact, highly reactive, and chemically robust alternative that is often superior for precise binding site mapping and minimizing perturbation. A deep understanding of their distinct photochemical mechanisms—the nitrene formation of azides versus the carbene/diazo duality of diazirines—is crucial for designing rigorous experiments and correctly interpreting the resulting complex datasets. By carefully selecting the photochemistry and implementing the appropriate controls, researchers can confidently illuminate the dark corners of the interactome.
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- An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds. Benchchem.
- Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.
- Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. PubMed.
- Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.
- Photoaffinity labeling in target- and binding-site identification.
- Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'.
- Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard University.
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A Comparative Guide to Photo-Cross-Linkers: Unveiling the Advantages of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide over Conventional Benzophenones
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular interactions, the ability to capture and identify binding partners is paramount. Photo-cross-linking has emerged as a powerful technique to covalently trap transient and stable interactions alike, providing invaluable insights into protein-protein, protein-nucleic acid, and protein-small molecule interactions. The choice of the photo-reactive cross-linker is a critical determinant of the success of these experiments. This guide provides an in-depth comparison of the novel cross-linker, 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, and the widely used benzophenone-based cross-linkers.
The Foundation: Photo-Cross-Linking
Photo-cross-linking agents are chemical probes that can be activated by light to form a highly reactive species, which then forms a covalent bond with a nearby molecule. This process effectively "freezes" a molecular interaction, allowing for subsequent identification and characterization. The ideal photo-cross-linker possesses several key attributes: chemical stability in the dark, efficient photo-activation at a wavelength that does not damage biological samples, and a highly reactive intermediate that rapidly forms a stable covalent bond.
The Workhorse: Benzophenone Cross-Linkers
Benzophenone and its derivatives have long been the workhorses of photo-cross-linking. Upon excitation with UV light, typically in the range of 350-365 nm, the benzophenone moiety forms a stable triplet diradical.[1] This diradical can then abstract a hydrogen atom from a nearby C-H bond, creating a new carbon-centered radical on the interacting molecule. Subsequent radical recombination results in a stable covalent cross-link.[1]
The primary advantage of benzophenone cross-linkers lies in their activation at longer UV wavelengths, which minimizes damage to proteins and other biomolecules.[2] However, they are not without their limitations. The hydrogen abstraction process can be relatively slow, and the triplet state can be quenched by oxygen, potentially leading to the formation of reactive oxygen species that can cause non-specific damage.[2] Furthermore, the efficiency of cross-linking can be influenced by the polarity of the local environment.[3]
The Challenger: this compound
This compound represents a sophisticated alternative to traditional benzophenone cross-linkers, incorporating multiple photo-reactive and modulating moieties into a single molecule. The key functional groups that dictate its properties are the aryl azide, the benzoyl group, and the nitro group.
Upon photo-activation, the aryl azide group is the primary photo-reactive center. It rapidly loses a molecule of nitrogen gas to form a highly reactive nitrene intermediate.[4] This nitrene can then undergo a variety of reactions to form a covalent bond, including insertion into C-H and N-H bonds, or addition to double bonds.[4] The presence of a nitro group on the aromatic ring is a crucial feature, as it shifts the absorption maximum of the azide to longer, less damaging wavelengths (around 300-460 nm), similar to benzophenones.[5]
The benzoyl substituent in this compound likely serves to further modulate the electronic properties of the molecule and may contribute to its binding affinity for certain protein pockets.
Head-to-Head Comparison: this compound vs. Benzophenone
| Feature | Benzophenone Cross-Linkers | This compound | Advantage of this compound |
| Photo-activation Wavelength | ~350-365 nm | ~300-460 nm (inferred for nitrophenyl azide)[5] | Comparable, both operate in a biologically compatible range. |
| Reactive Intermediate | Triplet Diradical[1] | Singlet/Triplet Nitrene[4][6] | Potentially faster and more efficient reactions. |
| Reaction Mechanism | Hydrogen Abstraction[1] | C-H/N-H Insertion, Addition to Double Bonds[4] | Broader reactivity with a wider range of amino acid side chains. |
| Reaction Speed | Relatively slow (milliseconds) | Very fast (nanoseconds) | More effective at capturing transient interactions. |
| Specificity | Preferentially reacts with C-H bonds | Reacts with a broader range of functional groups | Can provide more comprehensive cross-linking data. |
| Potential for Side Reactions | Can act as a photosensitizer, generating reactive oxygen species[2] | Nitrene can undergo rearrangements if insertion does not occur quickly. | The rapid reaction of the nitrene may minimize the window for side reactions. |
| Structural Complexity | Simple aromatic ketone | Multi-functionalized aromatic compound | The complex structure may offer opportunities for more specific targeting. |
Mechanistic Insights
The fundamental difference in the mechanism of action between these two classes of cross-linkers underpins the advantages of this compound.
Caption: Photo-activation pathways of Benzophenone and Aryl Azide cross-linkers.
Experimental Protocols
General Protocol for Photo-Cross-Linking
-
Incubation: Incubate the protein of interest with the photo-cross-linker (either benzophenone-based or this compound) in a suitable buffer. The concentration of the cross-linker and the incubation time should be optimized for the specific interaction being studied.
-
UV Irradiation: Expose the sample to UV light at the appropriate wavelength (350-365 nm for benzophenone, or the optimized longer wavelength for the nitrophenyl azide). The irradiation time and intensity are critical parameters that need to be carefully controlled to maximize cross-linking efficiency while minimizing sample damage.[7]
-
Quenching (Optional): For some applications, it may be necessary to add a quenching agent to stop the reaction.
-
Analysis: The cross-linked products can be analyzed by a variety of techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners.
Mass Spectrometry Analysis of Cross-Linked Peptides
-
Proteolysis: The cross-linked protein complexes are subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. This allows for the precise identification of the amino acid residues involved in the interaction.[8]
Conclusion
While benzophenone cross-linkers have proven to be valuable tools for studying molecular interactions, this compound offers several key advantages. Its rapid, efficient, and broad-ranging reactivity, coupled with its activation at biologically compatible wavelengths, makes it a superior choice for capturing a wider range of molecular interactions with higher fidelity. For researchers and drug development professionals seeking to unravel the complexities of cellular interaction networks, this compound represents a powerful next-generation tool.
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Christensen, T., et al. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers (Basel), 10(11), 1243. [Link]
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Gao, S., et al. (2008). An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein-Protein Interactions via Photocrosslinking. Angewandte Chemie International Edition, 47(37), 7018-7021. [Link]
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Smith, E., et al. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. RSC Chemical Biology, 1(4), 266-282. [Link]
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Gao, S., et al. (2008). An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking. Angewandte Chemie International Edition, 47(37), 7018-7021. [Link]
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Li, Z., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(3), 933-946. [Link]
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Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 787-789. [Link]
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Gao, S., et al. (2008). An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein-Protein Interactions through Photo-Cross-Linking. Angewandte Chemie International Edition, 47(37), 7018-7021. [Link]
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Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2613-2619. [Link]
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Anonymous. (2022). 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. Molecules. [Link]
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Parker, C. G., & Cravatt, B. F. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Methods in Enzymology, 528, 259-278. [Link]
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Hanstein, W. G., et al. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 18(6), 1019-1025. [Link]
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Zhang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9221-9228. [Link]
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Zhang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9221-9228. [Link]
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Weir, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5285-5289. [Link]
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Hanstein, W. G., et al. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 18(6), 1019-1025. [Link]
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Kalhor, R., & Vepachedu, S. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 27(19), 6296. [Link]
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Anonymous. (n.d.). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]
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Anonymous. (n.d.). Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine. ResearchGate. [Link]
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Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794-799. [Link]
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Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 693-697. [Link]
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Missioui, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 554-559. [Link]
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Missioui, M., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Chemsrc. (n.d.). This compound. [Link]
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A Senior Application Scientist's Guide to Validating Binding Sites: A Synergistic Approach Using Photo-Crosslinking and Site-Directed Mutagenesis
In the intricate world of molecular interactions, definitively identifying the binding site of a ligand on its target protein is a cornerstone of drug discovery and fundamental biological research. While various techniques can suggest a potential binding interface, a rigorous validation process is essential to confirm these hypotheses. This guide presents a powerful, two-pronged strategy that combines the spatial precision of photo-crosslinking with the definitive genetic evidence of site-directed mutagenesis.
Here, we focus on the use of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (Azido-N-BPA), a photo-reactive crosslinking agent, to covalently trap a ligand at its binding site. This initial step provides a snapshot of the interaction, which is then unequivocally validated by systematically mutating the identified amino acid residues and assessing the impact on binding affinity and function. This combined methodology offers a robust and reliable workflow for confirming protein-ligand binding sites, providing the high-quality, reproducible data demanded by the scientific community.
Part 1: The "Why" - Principles and Experimental Rationale
Before delving into the protocols, it is crucial to understand the causality behind this combined experimental approach. The synergy between photo-crosslinking and site-directed mutagenesis lies in their complementary nature: one captures the physical interaction, and the other verifies its functional significance.
Photo-Crosslinking with Azido-N-BPA: Capturing the Interaction
Azido-N-BPA is a heterobifunctional crosslinking reagent. It possesses a photo-activatable azido group that, upon exposure to UV light, forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues, effectively "trapping" the ligand at its binding site. The benzophenone moiety contributes to the photo-reactivity, while the nitrophenyl group can aid in detection.
The primary advantage of this photo-crosslinking approach is its ability to capture interactions in a native-like state.[1] The covalent bond is formed only upon UV activation, allowing the ligand to bind to its target protein under equilibrium conditions before the crosslinking event is initiated.[1] This minimizes disruption of the natural binding pose.
Site-Directed Mutagenesis: The Definitive Validation
While photo-crosslinking identifies the amino acid residues in close proximity to the bound ligand, it does not definitively prove that these residues are essential for the binding interaction. This is where site-directed mutagenesis provides the crucial validation. By systematically mutating the identified residues to an amino acid with different properties (e.g., alanine, which removes side-chain interactions beyond the beta-carbon), we can directly test their contribution to the binding affinity.
A significant decrease or complete loss of binding affinity upon mutation provides strong evidence that the targeted residue is a key component of the binding site. Conversely, if a mutation has no effect on binding, it suggests that while the residue may be near the binding pocket, it is not critical for the interaction.
Part 2: The "How" - Comparative Methodologies and Protocols
This section provides a detailed, step-by-step guide for each phase of the validation process. The protocols are presented as a self-validating system, with checkpoints and controls to ensure the integrity of the results.
Protocol 1: Photo-Crosslinking with Azido-N-BPA
-
Reagent Preparation:
-
Synthesize or procure high-purity Azido-N-BPA.
-
Prepare a stock solution of Azido-N-BPA in an appropriate solvent (e.g., DMSO) and store it protected from light.
-
Prepare the purified target protein and the ligand of interest in a suitable buffer.
-
-
Binding and Crosslinking:
-
Incubate the target protein with the Azido-N-BPA-conjugated ligand in the dark to allow for equilibrium binding. It is crucial to perform control experiments, including the protein alone, the ligand alone, and the protein with a non-photo-reactive analog of the ligand.
-
Expose the samples to UV light at a specific wavelength (typically 350-365 nm) for a predetermined duration. Optimization of the UV exposure time is critical to maximize crosslinking efficiency while minimizing protein damage.
-
-
Detection of Crosslinked Product:
-
Analyze the reaction products by SDS-PAGE. The crosslinked protein-ligand complex should exhibit a higher molecular weight compared to the protein alone.
-
The crosslinked product can be visualized by autoradiography if a radiolabeled ligand is used, or by Western blotting if an antibody against the ligand or a tag is available.
-
Protocol 2: Identification of the Crosslinked Site by Mass Spectrometry
-
Sample Preparation:
-
Excise the band corresponding to the crosslinked complex from the SDS-PAGE gel.
-
Perform in-gel digestion of the protein using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence database.
-
The crosslinked peptide will have a characteristic mass shift corresponding to the mass of the Azido-N-BPA-ligand fragment. The software will identify the specific amino acid residue that is covalently modified.
-
Protocol 3: Site-Directed Mutagenesis
-
Primer Design:
-
Design mutagenic primers that contain the desired nucleotide change to mutate the identified amino acid residue to alanine.[6][7] The mutation should be located in the center of the primer, with 10-15 complementary bases on either side.[7]
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of 40-60%.[6]
-
Online tools such as NEBaseChanger can be used for primer design.[8]
-
-
PCR-Based Mutagenesis:
-
Template Removal and Ligation:
-
Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme.[9] DpnI specifically cleaves methylated DNA, so it will digest the bacterially-derived template plasmid while leaving the in vitro synthesized, unmethylated mutant plasmid intact.[9]
-
Ligate the ends of the linear, mutated plasmid to form a circular plasmid.
-
-
Transformation and Verification:
-
Transform the circularized, mutated plasmid into competent E. coli cells.
-
Select for transformed cells and isolate the plasmid DNA.
-
Verify the desired mutation and the absence of any other mutations by DNA sequencing.
-
Protocol 4: Binding and Functional Assays
-
Protein Expression and Purification:
-
Express and purify both the wild-type and mutant proteins using the same protocol to ensure consistency.
-
-
Binding Affinity Measurement:
-
Measure the binding affinity of the ligand for both the wild-type and mutant proteins using a quantitative technique such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a radioligand binding assay.[10][11]
-
A significant increase in the dissociation constant (Kd) for the mutant protein compared to the wild-type indicates a loss of binding affinity.[11]
-
-
Functional Assays:
-
If the protein has a measurable function (e.g., enzymatic activity, signaling activity), perform a functional assay to determine the effect of the mutation on the protein's activity in the presence and absence of the ligand.
-
A loss of ligand-dependent activity in the mutant protein further validates the importance of the mutated residue in the binding and function of the protein.
-
Part 3: Data Interpretation and Troubleshooting
A critical aspect of this validation workflow is the accurate interpretation of the experimental data. The following table summarizes the expected outcomes and provides troubleshooting tips for common challenges.
| Experimental Step | Expected Outcome | Potential Issues & Troubleshooting |
| Photo-Crosslinking | A higher molecular weight band on SDS-PAGE corresponding to the protein-ligand complex. | No crosslinking: Optimize UV exposure time and ligand concentration. Ensure Azido-N-BPA is photo-reactive. Low crosslinking efficiency: Increase ligand concentration or UV exposure time. Consider a different crosslinker. |
| Mass Spectrometry | Identification of a specific peptide with a mass shift corresponding to the crosslinked ligand. | No crosslinked peptide identified: Ensure complete digestion of the protein. Optimize MS/MS parameters for fragmentation.[3] |
| Site-Directed Mutagenesis | Successful generation of the desired mutation, confirmed by DNA sequencing. | No colonies after transformation: Check the efficiency of competent cells. Verify PCR product by gel electrophoresis.[12][13] No mutation in sequenced clones: Increase DpnI digestion time to ensure complete removal of the template plasmid.[12] Redesign primers if necessary.[14][15] |
| Binding Assays | A significant increase in the Kd value for the mutant protein compared to the wild-type. | No change in binding affinity: The mutated residue may not be critical for binding. Mutate other identified residues. Mutant protein is unstable or misfolded: Perform biophysical characterization (e.g., circular dichroism) to assess protein integrity. |
Conclusion
The combination of photo-crosslinking with Azido-N-BPA and site-directed mutagenesis provides a powerful and rigorous approach for the validation of protein-ligand binding sites. By first capturing the physical interaction and then systematically probing the functional importance of the identified residues, researchers can generate high-confidence data that stands up to scientific scrutiny. This guide provides a comprehensive framework for designing and executing these experiments, empowering researchers to definitively map the molecular landscape of protein-ligand interactions.
References
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Troublesome Site-Directed Mutagenesis: Troubleshooting Your Experiment for Stubborn Mutations. Bitesize Bio. [Link]
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5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them. Benchling. [Link]
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Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central. [Link]
-
Site Directed Mutagenesis, Troubleshooting & FAQs. Assay Genie. [Link]
-
Site Directed Mutagenesis Primer Design Key Factors Resources. BioInnovatise. [Link]
-
Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. PubMed Central. [Link]
-
Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis. Takara Bio. [Link]
-
A python script to design site‐directed mutagenesis primers. PubMed Central. [Link]
-
Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation. ACS Publications. [Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. ACS Publications. [Link]
-
Cross-linking mass spectrometry for mapping protein complex topologies in situ. PubMed Central. [Link]
-
Site Directed Mutagenesis Protocol. iGEM. [Link]
-
Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli. JoVE. [Link]
-
Site Directed Mutagenesis Protocol. Assay Genie. [Link]
-
QuikChange Site-Directed Mutagenesis Kit. Agilent. [Link]
-
Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. PubMed Central. [Link]
-
Site Directed Mutagenesis Protocol. CDN. [Link]
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Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
-
Protein-DNA Interactions Mapped With Labeling, Photo-Crosslinking Method. GenomeWeb. [Link]
-
Identification of photocrosslinking peptide ligands by mRNA display. PubMed Central. [Link]
-
Photocrosslinking approaches to interactome mapping. PubMed Central. [Link]
-
Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. PubMed Central. [Link]
-
Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines. PubMed. [Link]
-
Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction. PubMed Central. [Link]
-
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A Researcher's Guide to Target Identification: A Comparative Analysis of Photoaffinity Labeling Featuring 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
As Senior Application Scientists, we understand that identifying the specific protein targets of a bioactive small molecule is one of the most significant hurdles in drug discovery and chemical biology. A successful target deconvolution campaign can illuminate a compound's mechanism of action, reveal potential off-target effects, and pave the way for rational drug design. Among the arsenal of techniques available, Photoaffinity Labeling (PAL) stands out for its ability to convert a transient, non-covalent drug-protein interaction into a permanent, covalent bond, enabling the capture and identification of elusive targets directly within a complex biological system.[1][2]
This guide provides an in-depth comparison of the most common photo-crosslinking chemistries and uses 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide as a focal point to discuss the nuances, advantages, and practical application of nitrophenyl azide-based probes in modern chemoproteomics.
The Challenge: Capturing Transient Interactions
The initial binding of a drug to its target is often a reversible event. This presents a significant challenge for traditional affinity purification methods, where the interaction may not survive the stringent washing steps required to remove non-specific binders. PAL elegantly solves this problem by introducing a photoreactive moiety onto the small molecule probe. Upon irradiation with a specific wavelength of UV light, this group transforms into a highly reactive intermediate that rapidly forms a covalent bond with amino acid residues in the immediate vicinity of the binding site.[3]
An Overview of Photoreactive Chemistries
The choice of photoreactive group is a critical experimental decision that impacts probe stability, labeling efficiency, and the potential for non-specific crosslinking. The three most prevalent classes are benzophenones, diazirines, and aryl azides.[1]
-
Benzophenones (BP): Activated by long-wavelength UV light (350-365 nm), they form a triplet diradical that can insert into C-H bonds. A key advantage is that the excited state can be reversibly quenched by water, allowing for repeated excitation and potentially higher labeling yields over longer irradiation times. However, their bulkiness can interfere with ligand binding, and they can act as photosensitizers, leading to oxidative damage.[4]
-
Diazirines (DZ): Also activated at long wavelengths (~350 nm), diazirines irreversibly form a highly reactive carbene intermediate. Carbenes are extremely short-lived and can insert non-specifically into various bonds (C-H, O-H, N-H), making them highly efficient crosslinkers. Their small size is a significant advantage, minimizing perturbation of the parent molecule.[5]
-
Aryl Azides (AZ): This class represents one of the earliest and most widely used photolabels. Upon UV activation, they form a reactive nitrene intermediate. While versatile, simple aryl azides require shorter, more energetic UV wavelengths (<300 nm), which can cause significant damage to proteins and nucleic acids.[6]
This limitation led to the development of second-generation aryl azides, specifically nitrophenyl azides . The addition of an electron-withdrawing nitro group shifts the activation wavelength to a more biologically benign range (300-460 nm), dramatically reducing potential sample damage.[7]
Featured Reagent: this compound
This compound, hereafter referred to as Azido-BPA, serves as an excellent archetype for a modern nitrophenyl azide probe.
Chemical Structure:
Key Structural Features & Rationale:
-
Nitrophenyl Azide Core: This is the "business end" of the molecule. The 4-nitro and 2-azido substitution on the phenyl ring allows for photoactivation with long-wavelength UV light, minimizing damage to the biological system. Upon photolysis, the azido group releases N₂ gas to form a highly reactive nitrene, which can then covalently attach to the target protein.[7]
-
Benzoyl Moiety: The benzoyl group is a significant structural feature. While benzophenones are themselves photoreactive, in this context, the benzoyl group primarily contributes to the overall scaffold of the molecule.
-
Synthetic Linkage: This compound is a known intermediate in the synthesis of Nitrazepam, a benzodiazepine drug.[9] This provides a logical hypothesis for its use: as a photoaffinity probe to identify the molecular targets and off-targets of Nitrazepam and its analogues. The acetamide linker provides a point for modification, allowing for the attachment of a reporter tag (like biotin or an alkyne) without significantly altering the core pharmacophore.
Comparative Analysis: Choosing the Right Photo-Crosslinker
The decision to use an aryl azide, benzophenone, or diazirine probe depends on the specific experimental context, including the stability of the parent compound, the tolerance for steric bulk, and the desired reactivity. Each photoaffinity linker has been shown to bind to a different set of proteins in a structure-dependent manner, highlighting the importance of careful selection.[10]
| Feature | Aryl Azide (Nitrophenyl) | Benzophenone | Diazirine |
| Activation Wavelength | 300-460 nm (Long-wave UV)[7] | 350-365 nm (Long-wave UV)[6] | ~350 nm (Long-wave UV)[1] |
| Reactive Intermediate | Nitrene[1] | Triplet Diradical[1] | Carbene[1] |
| Reactivity | Can insert into C-H, N-H, O-H bonds; also susceptible to nucleophilic attack after ring expansion.[7] | Inserts into C-H bonds.[4] | Highly reactive; inserts non-specifically into C-H, N-H, O-H bonds.[5] |
| Key Advantages | Good stability in the dark; less damaging UV wavelength than simple azides. | Can be repeatedly excited (reversible quenching); synthetically accessible.[4] | Very small size; highly efficient labeling due to short-lived, reactive carbene. |
| Key Disadvantages | Longer-lived nitrene can increase labeling radius (potential for non-specific labeling); can undergo rearrangement.[10] | Large, bulky group can disrupt binding; longer irradiation times required; can cause oxidative damage.[4] | Can be synthetically challenging to incorporate; highly reactive carbene may react with solvent. |
| Best For... | Applications where probe stability is paramount and moderate reactivity is sufficient. | Probes for targets that can tolerate a bulky modification. | Minimizing probe size to preserve biological activity; capturing very transient interactions. |
Case Study Showcase: Target ID of Cellular Retinol-Binding Protein
While a specific target deconvolution study using Azido-BPA is not prominently documented, numerous studies demonstrate the success of the underlying nitrophenyl azide chemistry. A classic example is the identification of the cellular retinol-binding protein (CRBP).
Researchers synthesized 4-azidoretinol , a photoreactive analogue of retinol (Vitamin A). This probe was designed with two key features:
-
Maintained Affinity: It competed effectively with natural retinol for binding to CRBP, demonstrating that the azido modification did not disrupt the specific biological interaction.[11]
-
Photochemical Reactivity: Upon UV irradiation, the 4-azidoretinol probe formed a stable, covalent bond with CRBP. The labeled protein could then be identified even after denaturation by SDS-PAGE.[11]
This case study perfectly illustrates the core principles of a successful PAL experiment: the probe must retain affinity for its target, and the photo-crosslinking reaction must be efficient and specific to the binding partner.
Experimental Workflow and Protocol
The following is a generalized, self-validating protocol for using a nitrophenyl azide probe like Azido-BPA for target identification in cultured cells. This workflow incorporates essential controls for ensuring data integrity.
Caption: A typical workflow for target identification using photoaffinity labeling (PAL).
-
Probe Preparation & Validation:
-
Synthesize the PAL probe by attaching an alkyne handle to a non-critical position of Azido-BPA.
-
Causality: An alkyne handle is required for the subsequent bio-orthogonal "click" reaction, which attaches a biotin tag for enrichment. The position of this handle is crucial to avoid disrupting the pharmacophore's binding to its target.
-
Confirm that the modified probe retains its biological activity in a relevant functional assay. This is a critical validation step.
-
-
Cellular Labeling (with Controls):
-
Sample 1 (Experimental): Treat cultured cells with the alkyne-modified Azido-BPA probe at a predetermined optimal concentration.
-
Sample 2 (Competition Control): Pre-incubate cells with a 50-100 fold excess of the parent compound (e.g., Nitrazepam) before adding the alkyne-probe.
-
Sample 3 (No UV Control): Treat cells with the alkyne-probe but do not expose them to UV light.
-
Trustworthiness: These controls are non-negotiable. The competition control validates that labeling is specific to the intended binding site (a true target will show a greatly reduced signal). The No UV control confirms that covalent labeling is light-dependent and not due to some other reactive property of the probe.
-
-
Photochemical Crosslinking:
-
Irradiate the cells from Samples 1 and 2 with long-wave UV light (e.g., 350-365 nm) on ice for 15-30 minutes.
-
Expertise: Performing irradiation on ice minimizes cellular processes and heat-induced artifacts. The optimal wavelength and duration should be empirically determined to maximize labeling while minimizing cell death and protein degradation.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse all cell samples (including the No UV control) in a buffer containing protease inhibitors.
-
To the clarified lysates, add the click-chemistry reagents: a biotin-azide tag, a copper(I) source, and a ligand. Allow the reaction to proceed.
-
Causality: This CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction specifically and covalently links a biotin tag to the alkyne handle on the probe, which is now attached to its protein target.
-
-
Affinity Purification:
-
Incubate the biotinylated lysates with streptavidin-coated magnetic beads.
-
Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
Expertise: The stringency of the wash buffers (containing detergents like SDS) is key to reducing background and is made possible by the covalent nature of the PAL-target bond.
-
-
Proteomic Analysis:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. A true target protein should be highly abundant in the experimental sample but significantly depleted or absent in the competition and No UV control samples.
-
Conclusion
The selection of a photoaffinity probe is a nuanced decision that requires a deep understanding of both the biological system and the underlying photochemistry. Nitrophenyl azides, exemplified by reagents like This compound , offer a robust and effective option, balancing chemical stability with activation by less-damaging wavelengths of light. By designing experiments with rigorous, self-validating controls, researchers can leverage the power of photoaffinity labeling to confidently identify specific protein targets, thereby accelerating the journey from a bioactive hit to a well-understood therapeutic lead.
References
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Tulloch, L. B., Menzies, S. K., Fraser, A. L., Gould, E. R., King, E. F., Zacharova, M. K., Florence, G. J., & Smith, T. K. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLoS Neglected Tropical Diseases, 11(3), e0005442. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Gehringer, M., & Pfaffenrot, E. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1647, 1-18. [Link]
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Dormán, G., & Prestwich, G. D. (2013). Recent advances in target characterization and identification by photoaffinity probes. Molecules, 18(9), 10795-10820. [Link]
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Sato, S., & Hori, M. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2615-2621. [Link]
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Gawin, K. A., & Lane, J. R. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
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Smith, A. B., & Olejniczak, E. T. (2021). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Biochemistry, 60(30), 2345-2358. [Link]
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Madl, T., & Törö, G. (2013). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 441-450. [Link]
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van der Heden van Noort, G. J., Overkleeft, H. S., & van Kasteren, S. I. (2022). Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. Journal of the American Chemical Society, 144(41), 19028-19037. [Link]
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Sawa, M., & Kondo, T. (2011). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Bioorganic & Medicinal Chemistry Letters, 21(17), 5065-5067. [Link]
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Gordeeva, A. I., Valueva, A. A., Ershova, M. O., Rybakova, E. E., & Pleshakova, T. O. (2023). Mass Spectrometric Identification of BSA Covalently Captured onto a Chip for Atomic Force Microscopy. International Journal of Molecular Sciences, 24(10), 8789. [Link]
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Gawel, K., & Gierse, R. M. (2020). Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions. ChemBioChem, 21(18), 2574-2583. [Link]
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Gripentrog, J. M., & Sprang, S. R. (2017). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry, 23(68), 17265-17269. [Link]
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A Senior Application Scientist's Guide to Photo-Cross-Linker Labeling Radius
For researchers in chemical biology and drug development, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) is a cornerstone technique for this purpose, enabling the capture of transient and stable interactions within a native biological context.[1][2] The choice of the photo-cross-linker is the most critical parameter in designing a PAL experiment, as its intrinsic properties dictate the resolution and specificity of the captured interactome.
A key, yet often misunderstood, property is the labeling radius : the effective distance from the photo-cross-linker's point of origin to where it can form a covalent bond with a target molecule. This guide provides a comparative analysis of the labeling radii of the three most prevalent classes of photo-cross-linkers: diazirines, benzophenones, and aryl azides. We will delve into the fundamental photochemistry that governs this radius, present comparative experimental data, and provide a validated protocol for its determination, empowering you to make informed decisions for your target identification and validation workflows.
Part 1: The Genesis of Reactivity: A Tale of Three Intermediates
The labeling radius is not a fixed physical dimension but a consequence of the lifetime and reactivity of the species generated upon photoactivation. A short-lived, highly reactive intermediate will have a very small labeling radius, reacting with the first suitable bond it encounters. Conversely, a longer-lived, more selective intermediate can diffuse further before reacting, resulting in a larger labeling radius.
Diazirines: The High-Energy Carbene
Activated by less-damaging long-wave UV light (330-370 nm), diazirines extrude nitrogen gas to form a highly reactive carbene .[3][4] This species is exceptionally short-lived and promiscuous, capable of inserting into strong C-H bonds as well as heteroatom-hydrogen (N-H, O-H) bonds.[1][4] This high reactivity is the basis for their small labeling radius and high cross-linking efficiency.[5] Recent studies have also elucidated a more complex mechanism where an intermediate diazo species can be formed, which shows a preference for acidic residues like glutamate and aspartate.[6][7][8] This dual mechanism can offer tunable reactivity based on the experimental conditions.[6]
Caption: Photo-activation pathway of diazirines leading to highly reactive intermediates.
Benzophenones: The Selective Triplet Diradical
Benzophenones require similar UV activation wavelengths (~350 nm) to enter an excited singlet state (S1), which then rapidly converts to a more stable triplet state (T1) via intersystem crossing.[9][10][11] This triplet diradical is significantly less reactive than a carbene and preferentially abstracts a hydrogen atom from C-H bonds, particularly those on α-carbons of amino acids.[10] This creates two radicals—a ketyl radical on the benzophenone and a carbon radical on the target—which then combine to form a stable C-C covalent bond.[10][11] This two-step mechanism and the relative stability of the triplet state result in a longer lifetime and greater selectivity compared to carbenes, leading to a potentially larger labeling radius.
Caption: The multiple reactive pathways available to aryl azides upon photo-activation.
Part 2: Quantitative Comparison of Labeling Radii
Directly measuring the labeling radius is challenging, but modern techniques like super-resolution microscopy have enabled quantitative comparisons. The data clearly show that the choice of photo-cross-linker has a profound impact on the spatial resolution of the experiment. A study by Dodds et al. used a super-resolution microscopy assay to provide direct extracellular measurements of the labeling radii of different proximity labeling platforms, offering valuable quantitative insights. [12]
| Property | Diazirines | Benzophenones | Aryl Azides |
|---|---|---|---|
| Photoreactive Group | Diazirine | Benzophenone | Phenyl Azide |
| Activation Wavelength | ~350-370 nm [3] | ~350 nm [11] | 250-400 nm [13] |
| Reactive Intermediate | Carbene, Diazo [3][6] | Triplet Diradical [9][10] | Nitrene, Ketenimine [13][14] |
| Primary Reaction | Promiscuous Insertion (C-H, N-H, O-H) [4] | H-Abstraction from C-H bonds [10] | Insertion, Nucleophilic Attack [13] |
| Typical Labeling Radius | Smallest (~5-10 nm) [12] | Intermediate | Largest (~5-100 nm, variable) [15] |
| Key Advantages | High efficiency, small size, rapid kinetics, less damaging UV wavelength. [4][5] | High stability, low reactivity with water, generates complementary data. [16][17] | Established chemistry, can be tuned for larger radii. [13][15] |
| Key Disadvantages | High reactivity can cause non-specific labeling; potential bias for acidic residues. [4][8]| Lower cross-linking efficiency than diazirines; can be inert in polar solvents. [4][9][18]| Requires lower, potentially damaging UV wavelengths; complex side reactions can lower yield. [4][13]|
Note: Labeling radius values are estimates derived from proximity labeling experiments and chemical principles. The effective radius in any given experiment will depend on multiple factors, including linker length, local environment, and irradiation time.
Part 3: Experimental Protocol for Determining Labeling Radius
This protocol outlines a general workflow for comparing the labeling radius of different photo-cross-linkers using a surface-based super-resolution microscopy approach. This method provides a self-validating system by directly visualizing and measuring the extent of labeling from a defined point of origin.
Workflow Diagram
Caption: Workflow for measuring labeling radius via super-resolution microscopy.
Step-by-Step Methodology
-
Surface Functionalization:
-
Rationale: To create a uniform protein lawn for labeling.
-
Protocol: Thoroughly clean glass coverslips. Incubate with a 1 mg/mL solution of Bovine Serum Albumin (BSA) for 1 hour at room temperature. Wash extensively with phosphate-buffered saline (PBS) to remove non-adsorbed protein.
-
-
Immobilization of Targeting Agent:
-
Rationale: To create a point source for the labeling reaction.
-
Protocol: Incubate the BSA-coated surface with a primary antibody against BSA for 1 hour. Wash with PBS. This antibody will serve as the anchor.
-
-
Attachment of Photocatalyst/Enzyme:
-
Rationale: In many modern proximity labeling methods, a catalyst is used to generate the reactive species from a precursor. This localizes the reaction.
-
Protocol: Incubate with a secondary antibody conjugated to a photocatalyst (e.g., an Iridium-based photosensitizer for μMap) or an enzyme (e.g., HRP for APEX) that recognizes the primary antibody. Incubate for 1 hour and wash with PBS.
-
-
Incubation with Photo-Cross-Linker Probe:
-
Rationale: To introduce the molecule that will ultimately label the surrounding area.
-
Protocol: Add a solution of the photo-cross-linker probe (e.g., Biotin-PEG-Diazirine, Biotin-PEG-ArylAzide) at a concentration of 5-100 µM in PBS. Incubate for 5-10 minutes in the dark.
-
-
Photo-Irradiation:
-
Rationale: The critical step to initiate the cross-linking reaction. The duration and intensity must be carefully controlled and optimized for each cross-linker.
-
Protocol: Expose the sample to UV light of the appropriate wavelength (e.g., 365 nm for diazirines and benzophenones, 450 nm blue light for photocatalyst-driven aryl azide activation). Irradiate for a defined period, typically ranging from 1 to 15 minutes. [15]A control sample should be kept in the dark to assess non-specific binding. [1]
-
-
Quenching and Staining:
-
Rationale: To stop the reaction and visualize the labeled area.
-
Protocol: Wash away the excess probe with PBS. To visualize the biotinylated regions, incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-AF647) for 30 minutes. Wash extensively.
-
-
Super-Resolution Imaging and Analysis:
-
Rationale: To measure the physical spread of the covalent labeling with high precision.
-
Protocol: Image the coverslip using a super-resolution microscope (e.g., STED, STORM). Identify individual labeling clusters. Use image analysis software to measure the intensity profile across multiple clusters and calculate the average Full Width at Half Maximum (FWHM). This FWHM value serves as a direct, quantitative measure of the labeling radius for that specific photo-cross-linker under the tested conditions. [15]
-
Conclusion
The labeling radius is a critical determinant of the outcome of a photo-cross-linking experiment.
-
Diazirines offer the highest precision and smallest labeling radius, making them ideal for mapping direct, high-resolution binding interfaces. Their high reactivity ensures efficient capture, even of weak interactions.
-
Benzophenones provide a complementary tool, with different insertion preferences that can reveal alternative aspects of a protein's interaction surface.
-
Aryl azides , with their more complex chemistry and potential for a larger labeling radius, can be advantageous for mapping broader interaction neighborhoods or protein complexes rather than specific residue-residue contacts. By understanding the fundamental chemistry that dictates the lifetime and reactivity of the photo-generated intermediates, researchers can strategically select the optimal cross-linker. The choice is a trade-off between labeling efficiency, specificity, and the desired spatial resolution. Employing validated, quantitative methods to characterize these reagents will continue to refine our ability to accurately map the intricate web of molecular interactions that define life.
References
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-
Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]
-
Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. NIH. [Link]
-
Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers. ACS Chemical Biology. [Link]
-
Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research. [Link]
-
Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers. PMC - NIH. [Link]
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Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC - NIH. [Link]
-
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-
An overview of the current proposed mechanism of aryl azide... ResearchGate. [Link]
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Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH. [Link]
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Analysis of amyloid nanostructures using photo-cross-linking: in situ comparison of three widely used photo-cross-linkers. PubMed. [Link]
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link]
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Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs. PubMed Central. [Link]
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Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. Chemical Reviews. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
This document provides essential procedural guidance for the safe handling and chemical deactivation of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide. As a compound featuring multiple energetic functional groups, it necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemical substances.
Core Hazard Assessment: A Molecule of Dual Risk
The primary operational risk associated with this compound stems from its molecular structure, which contains two distinct "explosophores": an organic azide group (-N₃) and a nitroaromatic system (-NO₂). The combination of these groups renders the molecule highly energetic and requires its handling as a potential explosive material.[1][2]
Key Hazards:
-
Explosive Potential: Organic azides are known to be sensitive to external energy sources such as heat, light, friction, and mechanical shock, which can lead to violent decomposition.[1] The presence of the nitro group further destabilizes the molecule.
-
High Toxicity: The azide functional group is acutely toxic, with a mechanism of action similar to that of cyanide.[3] Exposure can occur via inhalation, ingestion, or skin absorption and can be extremely dangerous.[4]
-
Formation of Unstable Byproducts:
-
Hydrazoic Acid (HN₃): Contact with acids will protonate the azide group, forming hydrazoic acid, a substance that is highly toxic, volatile, and explosive.[3][4]
-
Heavy Metal Azides: Azides can react with heavy metals, such as copper, lead, silver, or mercury, to form extremely shock-sensitive and explosive metal azide salts.[3] This is a critical consideration for laboratory plumbing and equipment choices.
-
Azidomethanes: The use of halogenated solvents (e.g., dichloromethane, chloroform) with azides can lead to the formation of dangerously unstable di- and tri-azidomethanes.[1][5]
-
A quantitative assessment of the molecule's stability provides further context for the required handling precautions.
| Property | Value / Assessment | Source(s) |
| Molecular Formula | C₁₅H₁₁N₅O₄ | [6] |
| Molecular Weight | 325.28 g/mol | [6] |
| Energetic Groups | Azide (-N₃), Nitro (-NO₂) | [1] |
| Carbon-to-Nitrogen Ratio (C/N) | 3.0 (15 Carbons / 5 Nitrogens) | [1] |
| "Rule of Six" Analysis | 7.5 carbons per energetic group | [7] |
| Key Incompatibilities | Strong acids, heavy metals, halogenated solvents, strong oxidizing agents, shock, heat, friction. | [1][3][5] |
The C/N ratio of 3 and a "Rule of Six" value of 7.5 suggest the compound may be handled in small quantities with appropriate controls, but it remains an energetic material that must be treated with extreme caution.[1][7]
Mandatory Safety Protocols: PPE and Engineering Controls
Given the significant hazards, a multi-layered approach to safety is required, combining engineering controls and personal protective equipment (PPE). All work must be conducted within a certified chemical fume hood to contain any potential release of toxic vapors or energetic decomposition products.[8]
Minimum Required PPE:
-
Primary Eye Protection: Chemical splash goggles.
-
Face Protection: A full-face shield worn over safety goggles.[9]
-
Body Protection: A flame-resistant lab coat. For handling larger quantities (>1g), a leather or blast-resistant jacket is recommended.[9]
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Engineering Controls: A certified chemical fume hood is mandatory. The sash should be kept at the lowest possible position, and a portable blast shield must be placed between the user and the apparatus.[8][10]
Step-by-Step Deactivation and Disposal Protocol
The primary goal of disposal is to chemically convert the hazardous azide group into a more stable functional group before it enters the waste stream. The recommended method is a Staudinger reduction, which uses triphenylphosphine (PPh₃) to safely convert the organic azide to a stable amine. This method is preferable to other quenching techniques (like using nitrous acid) as it avoids the generation of toxic and explosive hydrazoic acid gas.[1]
Methodology: Staudinger Reduction for Azide Deactivation
-
Principle: The organic azide reacts with triphenylphosphine in a 1:1 molar ratio to form a phosphazide intermediate, which then hydrolyzes to produce the corresponding amine and triphenylphosphine oxide, releasing harmless nitrogen gas in the process.
Required Materials:
-
Waste solution/material containing this compound.
-
Triphenylphosphine (PPh₃).
-
A suitable solvent in which both the azide and PPh₃ are soluble (e.g., Tetrahydrofuran (THF) or Ethanol).
-
Three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet/bubbler outlet.
-
Appropriate heating/cooling bath.
Procedure:
-
Setup: Assemble the reaction apparatus inside a chemical fume hood behind a blast shield. Ensure the entire setup is secure.
-
Dilution: Transfer the waste material containing the azido-compound to the three-neck flask. Dilute with the chosen solvent (e.g., THF) to ensure the concentration of the azide does not exceed 0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
-
Reagent Preparation: In a separate flask, dissolve a slight molar excess (approx. 1.1 equivalents relative to the azide) of triphenylphosphine in the same solvent.
-
Controlled Addition: Transfer the triphenylphosphine solution to the addition funnel. Add the PPh₃ solution dropwise to the stirred azide solution at room temperature. A mild exotherm and gentle bubbling (N₂ evolution) may be observed. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a minimum of 4 hours, or until gas evolution ceases completely. To ensure the reaction is complete, analysis by Thin Layer Chromatography (TLC) can be performed to confirm the disappearance of the starting azide.
-
Final Waste Collection: Once the deactivation is confirmed, the resulting solution, which now contains the corresponding amine and triphenylphosphine oxide, is still considered hazardous chemical waste.
-
Labeling and Storage: Transfer the deactivated solution to a clearly labeled hazardous waste container. The label should read: "Deactivated Azide Waste: Non-Halogenated Organic Mixture " and list the primary components (e.g., N-(2-benzoyl-4-nitrophenyl)-2-aminoacetamide, triphenylphosphine oxide, solvent).
-
Disposal Request: Store the sealed waste container in a designated satellite accumulation area with secondary containment. Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[7][11]
Crucial Prohibitions:
-
DO NOT pour any azide-containing solution, quenched or unquenched, down the drain.[4]
-
DO NOT use metal spatulas or tools to handle the solid compound.[1]
-
DO NOT add acid to any waste stream containing azide.[3]
-
DO NOT mix azide waste with other incompatible waste streams, especially acidic or heavy metal waste.[1][7]
Disposal Workflow Visualization
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe deactivation and disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and cautious action is critical.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Consult EHS: Contact your institution's EHS department immediately for guidance. Do not attempt to clean a large spill or any spill of solid material without expert supervision.
-
Small Liquid Spills: For a very small liquid spill (<10 mL) inside a fume hood, you may cover the spill with a non-combustible absorbent material like sand or vermiculite.[11] Do not use paper towels. The contaminated absorbent must then be collected into a sealed container and treated as hazardous azide waste.
References
-
Chemistry LibreTexts. (2021, August 15). Sodium Azide. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Safe Work Procedure (SWP – 004): Azides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
Michigan State University Chemistry. (2013, May 31). Laboratory specific (SOP). Retrieved from [Link]
-
DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
